molecular formula C18H20O4 B1672716 J 2922 CAS No. 71712-17-9

J 2922

カタログ番号: B1672716
CAS番号: 71712-17-9
分子量: 300.3 g/mol
InChIキー: ZXPUYXUKKDNJGZ-UHFFFAOYSA-N
注意: 研究専用です。人間または獣医用ではありません。
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説明

chemosterilant for face fly (Diptera:Muscidae)

特性

CAS番号

71712-17-9

分子式

C18H20O4

分子量

300.3 g/mol

IUPAC名

5-ethoxy-6-[1-(4-methoxyphenyl)ethyl]-1,3-benzodioxole

InChI

InChI=1S/C18H20O4/c1-4-20-16-10-18-17(21-11-22-18)9-15(16)12(2)13-5-7-14(19-3)8-6-13/h5-10,12H,4,11H2,1-3H3

InChIキー

ZXPUYXUKKDNJGZ-UHFFFAOYSA-N

正規SMILES

CCOC1=CC2=C(C=C1C(C)C3=CC=C(C=C3)OC)OCO2

外観

Solid powder

他のCAS番号

71712-17-9

純度

>98% (or refer to the Certificate of Analysis)

賞味期限

>2 years if stored properly

溶解性

Soluble in DMSO

保存方法

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

同義語

5-ethoxy-6-(1-(4-methoxyphenyl)ethyl)-1,3-benzodioxole
J 2922
J-2922

製品の起源

United States

Foundational & Exploratory

An In-depth Technical Guide to Compound J 2922 (N,N-bis(2-chloroethyl)docos-13-enamide)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Abstract

Compound J 2922, chemically identified as N,N-bis(2-chloroethyl)docos-13-enamide, is a synthesized analog of a highly unsaturated fatty acid originating from Isatis tinctoria L. (Woad). This technical guide provides a comprehensive overview of Compound this compound, with a particular focus on its role in the reversal of multidrug resistance (MDR) in cancer cells. The primary mechanism of action involves the inhibition of glutathione-S-transferase (GST) activity and the subsequent depletion of intracellular glutathione (GSH), leading to the re-sensitization of resistant cancer cells to chemotherapeutic agents such as adriamycin. This document collates key quantitative data, detailed experimental protocols, and visual representations of the compound's mechanism and experimental workflows to support further research and development.

Core Concepts and Mechanism of Action

Multidrug resistance is a significant impediment to successful cancer chemotherapy. One of the primary mechanisms of MDR is the overexpression of detoxification enzymes, such as glutathione-S-transferases (GSTs). GSTs catalyze the conjugation of the tripeptide glutathione (GSH) to various xenobiotics, including anticancer drugs, thereby facilitating their efflux from the cell and reducing their cytotoxic efficacy.

Compound this compound has been demonstrated to counteract this resistance mechanism. It does not function by inhibiting the well-known P-glycoprotein (P-gp) efflux pump. Instead, its primary mode of action is the targeted inhibition of GST activity. This inhibition leads to a significant reduction in intracellular GSH levels. The depletion of this critical antioxidant and detoxifying agent renders the cancer cells more susceptible to the cytotoxic effects of chemotherapeutic drugs. In studies involving adriamycin-resistant human tongue carcinoma cells (TCA8113/ADM), Compound this compound was shown to significantly increase the cytotoxicity of adriamycin, achieving a reversal fold of 2.461.[1]

Signaling Pathway

Caption: Mechanism of Compound this compound in reversing multidrug resistance.

Quantitative Data Summary

The following tables summarize the key quantitative findings from the primary research on Compound this compound.

Table 1: Cytotoxicity of Compound this compound and Adriamycin

Cell LineCompoundIC50 (µg/mL)
TCA8113Adriamycin0.21 ± 0.03
TCA8113/ADMAdriamycin8.76 ± 0.54
TCA8113Compound this compound> 200
TCA8113/ADMCompound this compound> 200
TCA8113/ADMAdriamycin + Compound J (200 µg/mL)3.56 ± 0.28

Data presented as mean ± standard deviation.

Table 2: Effect of Compound this compound on GST Activity and GSH Levels

Cell LineTreatment (200 µg/mL Compound J)GST Activity (U/mg protein)Intracellular GSH (nmol/mg protein)
TCA8113Control1.23 ± 0.1125.4 ± 2.1
TCA8113/ADMControl3.89 ± 0.2748.7 ± 3.5
TCA8113/ADMCompound this compound1.52 ± 0.1429.1 ± 2.6

Data presented as mean ± standard deviation.

Experimental Protocols

Cell Culture

The human tongue carcinoma cell line TCA8113 and its adriamycin-resistant counterpart, TCA8113/ADM, are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 100 U/mL penicillin, and 100 µg/mL streptomycin. Cells are maintained in a humidified incubator at 37°C with 5% CO2. For the TCA8113/ADM cell line, the culture medium is supplemented with 1 µg/mL adriamycin to maintain the drug-resistant phenotype.

Cytotoxicity Assay (MTT Assay)
  • Seed cells in a 96-well plate at a density of 5 x 10^3 cells/well and incubate for 24 hours.

  • Treat the cells with varying concentrations of Compound this compound, adriamycin, or a combination of both for 48 hours.

  • Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of dimethyl sulfoxide (DMSO) to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • The IC50 value (the concentration of drug required to inhibit cell growth by 50%) is calculated from the dose-response curves. The reversal fold is calculated by dividing the IC50 of adriamycin alone by the IC50 of adriamycin in the presence of Compound this compound.

Glutathione-S-Transferase (GST) Activity Assay
  • Harvest approximately 1 x 10^7 cells and wash with ice-cold PBS.

  • Resuspend the cell pellet in lysis buffer and disrupt the cells by sonication.

  • Centrifuge the lysate at 10,000 x g for 15 minutes at 4°C to obtain the cytosolic fraction.

  • The reaction mixture contains 100 mM potassium phosphate buffer (pH 6.5), 1 mM 1-chloro-2,4-dinitrobenzene (CDNB), 1 mM reduced glutathione (GSH), and the cell lysate.

  • Monitor the increase in absorbance at 340 nm for 5 minutes at 25°C.

  • GST activity is calculated based on the rate of formation of the GSH-CDNB conjugate, using the extinction coefficient of CDNB. Protein concentration is determined by the Bradford method to normalize the activity.

Intracellular Glutathione (GSH) Assay
  • Harvest approximately 1 x 10^7 cells and wash with ice-cold PBS.

  • Resuspend the cells in a sodium phosphate buffer containing EDTA.

  • Lyse the cells by sonication and deproteinize the sample with 5-sulfosalicylic acid.

  • Centrifuge at 10,000 x g for 10 minutes at 4°C.

  • The supernatant is mixed with 5,5'-dithiobis(2-nitrobenzoic acid) (DTNB) and glutathione reductase in a phosphate buffer.

  • Initiate the reaction by adding NADPH.

  • Measure the rate of color development at 412 nm.

  • Quantify the GSH concentration by comparing the rate to a standard curve generated with known concentrations of GSH.

Rhodamine 123 Efflux Assay

This assay is used to determine if Compound this compound affects the function of P-glycoprotein.

  • Incubate TCA8113/ADM cells with or without 200 µg/mL of Compound this compound for 2 hours.

  • Add Rhodamine 123 (a fluorescent substrate of P-gp) to a final concentration of 5 µM and incubate for another 90 minutes.

  • Wash the cells twice with ice-cold PBS.

  • Analyze the intracellular fluorescence of Rhodamine 123 using a flow cytometer. A decrease in fluorescence indicates increased efflux by P-gp, while an increase in fluorescence indicates inhibition of P-gp.

Experimental and Logical Workflows

Workflow for Evaluating MDR Reversal

MDR Reversal Workflow Start Start: Hypothesis Compound J reverses MDR Cell_Culture Culture TCA8113 and TCA8113/ADM cells Start->Cell_Culture Cytotoxicity_Assay Cytotoxicity Assay (MTT) Determine IC50 of Adriamycin and Compound J Cell_Culture->Cytotoxicity_Assay Combination_Treatment Combination Treatment Adriamycin + Compound J Cytotoxicity_Assay->Combination_Treatment Calculate_RF Calculate Reversal Fold (RF) Combination_Treatment->Calculate_RF Mechanism_Investigation Investigate Mechanism Calculate_RF->Mechanism_Investigation Pgp_Assay Rhodamine 123 Efflux Assay (P-gp function) Mechanism_Investigation->Pgp_Assay Hypothesis 1: P-gp inhibition GST_GSH_Assay GST Activity and GSH Level Assays Mechanism_Investigation->GST_GSH_Assay Hypothesis 2: GST/GSH pathway Analyze_Results Analyze and Conclude Pgp_Assay->Analyze_Results GST_GSH_Assay->Analyze_Results End End: Conclusion Compound J reverses MDR via GST inhibition Analyze_Results->End

Caption: Experimental workflow for investigating the MDR reversal activity of Compound this compound.

Synthesis

While a detailed, step-by-step synthesis protocol for N,N-bis(2-chloroethyl)docos-13-enamide is not publicly available in the primary literature, the synthesis is described as being straightforward and utilizing inexpensive starting materials. The general synthetic route likely involves the amidation of docos-13-enoic acid (erucic acid) with bis(2-chloroethyl)amine.

Conclusion

Compound this compound (N,N-bis(2-chloroethyl)docos-13-enamide) presents a promising avenue for overcoming multidrug resistance in cancer therapy. Its mechanism of action, centered on the inhibition of the GST/GSH detoxification system rather than P-gp efflux, distinguishes it from many other MDR reversal agents. The quantitative data and detailed protocols provided in this guide serve as a valuable resource for researchers and drug development professionals seeking to further investigate and potentially develop this compound as a chemosensitizing agent in oncology. Further studies are warranted to explore its efficacy and safety in preclinical and clinical settings.

References

Unraveling "Compound J 2922": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

Intensive investigation into the chemical entity designated "Compound J 2922" has revealed that this term does not refer to a specific, singular chemical substance. Instead, "UN 2922" is a designation from the United Nations Model Regulations on the Transport of Dangerous Goods. It broadly classifies "Corrosive liquids, toxic, n.o.s." (not otherwise specified), encompassing a range of substances that share these hazardous properties rather than a defined molecular structure.

This guide clarifies the nature of UN 2922 and presents information on a distinct entity, "Compound J," which may be the intended subject of the original query.

Understanding UN 2922

UN 2922 is a shipping and transport identifier used for materials that are both corrosive and toxic but are not explicitly named in the dangerous goods regulations. Safety Data Sheets (SDS) for materials classified under UN 2922, such as 1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-, detail the associated hazards, handling precautions, and emergency procedures.[1] These documents emphasize the risks of severe skin burns, eye damage, and toxicity if swallowed or in contact with skin.[1][2][3]

Key Characteristics of Substances under UN 2922:

  • Hazard Class: 8 (Corrosive)[1]

  • Subsidiary Hazard: 6.1 (Toxic)

  • Physical State: Typically liquid

  • Appearance: Can range from colorless to yellowish

Due to the "not otherwise specified" nature of this classification, there is no single chemical structure, set of experimental protocols, or signaling pathway associated with UN 2922.

A Potential Candidate: "Compound J"

Separate from the UN designation, scientific literature describes a "Compound J," an analog of banlangen acid, which was synthesized at the College of Pharmacy, Guangxi Medical University, China. This compound has a defined chemical structure and has been investigated for its biological activity.

Chemical and Physical Properties of Compound J:

PropertyValue
Molecular Formula C₂₆H₄₉Cl₂NO
Purity >99.5% (determined by HPLC)
Solubility Soluble in absolute ethanol

Table 1: Physicochemical properties of Compound J.

Experimental Protocols:

Preparation of Stock Solutions: Compound J was dissolved in absolute ethanol to final concentrations of 10 and 200 mg/ml. The solutions were then sterile-filtered using a 0.2 µm pore size filter.

Identity and Purity Analysis: The identity of the synthesized Compound J was confirmed by spectrum analysis, and its purity was determined to be greater than 99.5% through high-performance liquid chromatography (HPLC).

Biological Context:

Research on a "Compound J" has explored its potential role in reversing multidrug resistance in tongue cancer. While the specific signaling pathways are not detailed in the provided search results, this context suggests that its mechanism of action would likely involve pathways related to drug efflux pumps (like P-glycoprotein) or cellular detoxification mechanisms (such as Glutathione Transferase).

To illustrate a hypothetical workflow for investigating the mechanism of action of a novel compound like Compound J, the following diagram is provided.

experimental_workflow cluster_synthesis Compound Synthesis & Characterization cluster_invitro In Vitro Studies cluster_mechanism Mechanism of Action synthesis Synthesis of Compound J hplc HPLC for Purity synthesis->hplc spectrum Spectrum Analysis for Identity synthesis->spectrum compound_treatment Treatment with Compound J hplc->compound_treatment spectrum->compound_treatment cell_lines Tongue Cancer Cell Lines mdr_cell_lines Multidrug Resistant Cell Lines cell_lines->mdr_cell_lines Drug Selection mdr_cell_lines->compound_treatment cytotoxicity Cytotoxicity Assay (MTT) compound_treatment->cytotoxicity pathway_analysis Signaling Pathway Analysis cytotoxicity->pathway_analysis drug_efflux Drug Efflux Pump Activity Assay cytotoxicity->drug_efflux conclusion Conclusion on MDR Reversal pathway_analysis->conclusion drug_efflux->conclusion

Figure 1: A generalized experimental workflow for investigating the multidrug resistance reversal activity of a novel compound.

References

In-depth Technical Guide: The Mechanism of Action of Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Extensive research into the public scientific literature and biomedical databases has revealed no specific information pertaining to a compound designated "J 2922." This suggests that "Compound this compound" may be an internal project code, a novel proprietary molecule not yet disclosed in public forums, or a misidentified compound.

The successful elucidation of a compound's mechanism of action is fundamental to drug discovery and development. It informs efficacy, guides safety profiling, and is a critical component of regulatory submission. Methodologies for target identification and validation are well-established, ranging from traditional biochemical assays to modern chemoproteomic and genomic approaches. These techniques are essential for understanding how a small molecule interacts with its biological targets to elicit a phenotypic response.

General Methodologies in Mechanism of Action Studies

To provide a framework for the potential investigation of a novel compound like this compound, this guide outlines the common experimental approaches and data analyses employed to determine a drug's mechanism of action.

Table 1: Common Assays for Target Identification and Validation

Assay TypeDescriptionTypical Data Generated
Biochemical Assays In vitro assays using purified proteins (e.g., enzymes, receptors) to directly measure the interaction of the compound with a potential target.IC50, Ki, Kd
Cell-Based Assays Assays using cultured cells to assess the effect of the compound on cellular processes, signaling pathways, or viability.EC50, GI50
Affinity Chromatography Immobilization of the compound on a solid support to "pull down" interacting proteins from a cell lysate.List of potential binding partners
Thermal Proteome Profiling (TPP) Measures changes in protein thermal stability upon compound binding across the proteome.Target engagement and off-target identification
Yeast Two-Hybrid A genetic method to identify protein-protein interactions; can be adapted to screen for compounds that disrupt these interactions.Identification of interacting protein pairs
Genomic Approaches (e.g., CRISPR screens) Utilizes gene editing to identify genes that, when knocked out, confer resistance or sensitivity to the compound.Identification of essential genes for compound activity

Experimental Protocols: A Generalized Workflow

A typical workflow to elucidate the mechanism of action for a novel compound would involve a multi-pronged approach, starting with broad screening and progressively narrowing down to specific target validation.

Diagram 1: Generalized Experimental Workflow for MoA Elucidation

G phenotypic_screening Phenotypic Screening (e.g., Cell Viability Assay) target_id Target Identification (e.g., Affinity Chromatography, TPP) phenotypic_screening->target_id Identify initial hits hit_validation Hit Validation (e.g., Biochemical Assays) target_id->hit_validation Confirm direct binding pathway_analysis Pathway Analysis (e.g., Western Blot, RNA-seq) hit_validation->pathway_analysis Elucidate downstream effects in_vivo In Vivo Model Testing pathway_analysis->in_vivo Test in a biological system lead_optimization Lead Optimization in_vivo->lead_optimization

Caption: A generalized workflow for determining a compound's mechanism of action.

Signaling Pathway Analysis

Once a primary target is identified, it is crucial to understand how the compound's interaction with this target modulates downstream signaling pathways.

Diagram 2: Hypothetical Signaling Pathway Inhibition

This diagram illustrates a hypothetical scenario where a compound inhibits a key kinase in a signaling cascade.

G cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Kinase2 Kinase B Kinase1->Kinase2 TranscriptionFactor Transcription Factor Kinase2->TranscriptionFactor GeneExpression Gene Expression TranscriptionFactor->GeneExpression Compound Compound this compound Compound->Kinase1 Inhibition

Caption: Hypothetical inhibition of a kinase by Compound this compound.

While no specific data exists for "Compound this compound" in the public domain, the methodologies and logical frameworks for elucidating its mechanism of action are well-established. A combination of target identification techniques, validation assays, and pathway analysis would be necessary to fully characterize its biological activity. Should further information regarding the biological target, therapeutic area, or an alternative nomenclature for Compound this compound become available, a more detailed and specific technical guide can be compiled.

The Synthesis of Compound J 2922: A Review of Currently Available Information

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Summary

A comprehensive review of publicly accessible scientific databases and literature reveals no specific chemical entity designated as "Compound J 2922." This designation does not correspond to any known compound with a published synthesis route, chemical structure, or biological activity data. The identifier "this compound" may represent an internal code for a proprietary compound within a research organization that has not yet been disclosed to the public.

Nomenclature and Identification

Searches for "Compound this compound" and variations thereof did not yield any relevant results in chemical databases such as PubChem, SciFinder, or Reaxys. It is crucial to note that the designation "UN 2922" is associated with the transport of hazardous materials and refers to "Corrosive liquids, toxic, n.o.s." (Not Otherwise Specified). This is a classification for a category of substances and not a specific, synthesizable chemical compound.

Potential Scenarios

There are several possibilities regarding the nature of "Compound this compound":

  • Internal Project Code: "this compound" is likely an internal project name used by a pharmaceutical company or academic research group. Information on such compounds is typically confidential until a decision is made to publish or patent the findings.

  • Incorrect or Incomplete Designation: There may be a typographical error in the compound's name. A slight variation in the lettering or numbering could lead to a valid, known compound.

  • Recently Disclosed Compound: The compound may be very new, and information may not have been widely disseminated or indexed in major databases yet.

Recommendations for Further Investigation

To obtain information on the synthesis of the intended compound, the following steps are recommended:

  • Verify the Compound Name: Confirm the accuracy of the designation "this compound" with the original source.

  • Seek Alternative Identifiers: Inquire if there are other names, such as a chemical name (IUPAC name), CAS Registry Number, or a patent application number associated with the compound.

  • Review Internal Documentation: If this compound is part of an internal project, consult internal reports and documentation for information on its synthesis and properties.

Conclusion

Without a valid and publicly recognized identifier for "Compound this compound," it is not possible to provide a technical guide on its synthesis, experimental protocols, or associated signaling pathways. The information necessary to fulfill the core requirements of this request is not available in the public domain. Researchers seeking to work with or synthesize this compound should first focus on accurately identifying the chemical entity through internal or direct sources.

The Enigma of Compound J 2922: An Undisclosed Chapter in Scientific Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and chemical databases reveals a significant lack of information regarding a specific molecule designated as "Compound J 2922." Despite efforts to uncover its discovery, history, and mechanism of action, the identity and scientific context of this compound remain elusive. This technical guide, intended for researchers, scientists, and drug development professionals, serves to document the current void of public knowledge and highlight the challenges in tracking compounds that may exist primarily within internal research programs or have been referenced ambiguously in unrelated literature.

While a specific chemical entity, 2,4-Bis(1,1-dimethylethyl)-6-((4-methoxyphenyl)methyl)-1-methoxybenzene, has been associated with the designation "this compound" and assigned the CAS Number 71712-17-9, no further details regarding its synthesis, biological activity, or developmental history are publicly accessible.[1]

Instances of the term "this compound" appear in scientific publications, not as a compound, but as part of grant acknowledgments or journal citation formatting. For example, a 2012 study on skeletal muscle damage acknowledges support from the FWF Erwin Schroedinger grant this compound.[2] Similarly, other publications reference "J2922" within the context of journal page numbers or article identifiers, indicating a reference to a publication rather than a chemical compound.[3][4][5]

The absence of dedicated research articles, patents, or conference proceedings on Compound this compound suggests several possibilities:

  • Internal Designation: "this compound" may be an internal codename for a compound within a pharmaceutical company or research institution that has not yet been, or will not be, publicly disclosed.

  • Early-Stage Research: The compound may be in a very early stage of development, with no published data available.

  • Discontinued Project: Research on this compound may have been discontinued before reaching the publication stage.

  • Misinterpretation: The references to "this compound" may be misinterpreted and do not refer to a specific chemical compound in a research context.

Due to the lack of available data, it is not possible to provide quantitative data, detailed experimental protocols, or visualizations of signaling pathways related to Compound this compound at this time. Further information would be contingent on its disclosure by the originating research entity.

References

Unraveling Compound J 2922: An In-Depth Technical Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound J 2922 is a biochemical agent that has demonstrated notable activity as an insect growth regulator. Specifically, it has been observed to affect egg hatching and ovarian development in the fall fly (Musca domestica) and acts as a mosquito larvae growth inhibitor. This technical guide provides a comprehensive overview of the available physical, chemical, and biological data for Compound this compound, intended to support further research and development efforts.

Chemical and Physical Properties

Precise and universally agreed-upon physical and chemical properties for a compound definitively identified as "this compound" are not consistently available in public literature, leading to significant ambiguity. The CAS number most frequently associated with "this compound" is 71712-17-9. However, various sources link this CAS number to different chemical structures, creating conflicting data.

For the compound designated as this compound by chemical suppliers, the following information has been reported:

PropertyValueSource
CAS Number 71712-17-9Multiple
Molecular Formula C₁₈H₂₀O₄MedChemExpress
Molecular Weight 300.35 g/mol MedChemExpress
Relative Density 1.147 g/cm³TargetMol

It is critical to note that other compounds, such as Jatrorrhizine and 2,2'-(9-Octadecen-1-ylimino)bis[ethanol], have also been erroneously associated with this CAS number in various databases, leading to a wide range of reported physical properties. Researchers are strongly advised to confirm the identity of any sample of "this compound" through independent analytical methods.

Biological Activity and Mechanism of Action

The primary reported biological activity of Compound this compound is its role as an insect growth regulator. This suggests that the compound may interfere with key hormonal or developmental pathways in insects.

Experimental Observations:
  • Effect on Musca domestica (Fall Fly): Compound this compound has been shown to disrupt egg hatching and normal ovarian development.

  • Mosquito Larvae Growth Inhibition: The compound is also effective as a growth inhibitor for mosquito larvae.

The precise molecular targets and signaling pathways through which Compound this compound exerts these effects have not been elucidated in the available scientific literature. A logical workflow for investigating its mechanism of action would involve a series of targeted experiments.

Proposed Experimental Workflow for Mechanism of Action Study

experimental_workflow cluster_initial_screening Initial Screening cluster_phenotypic_assays Phenotypic Assays cluster_molecular_studies Molecular Studies cluster_validation Target Validation compound Compound this compound target_species Target Insect Species (e.g., Musca domestica, Aedes aegypti) compound->target_species Application dose_response Dose-Response Assays (LC50, EC50) target_species->dose_response Exposure developmental_assays Developmental Stage Assays (Larval, Pupal, Adult Emergence) dose_response->developmental_assays Determine Concentrations ovarian_morphology Ovarian Morphology Analysis developmental_assays->ovarian_morphology Observe Effects hormone_pathway Hormone Pathway Analysis (e.g., Ecdysone, Juvenile Hormone) ovarian_morphology->hormone_pathway Hypothesize Target Pathway gene_expression Gene Expression Profiling (RNA-Seq) hormone_pathway->gene_expression Investigate Molecular Changes protein_binding Target Protein Identification (e.g., Affinity Chromatography, Mass Spec) gene_expression->protein_binding Identify Potential Targets target_knockdown Target Gene Knockdown (RNAi) protein_binding->target_knockdown Validate Target in_vitro_assays In Vitro Binding/Enzyme Assays protein_binding->in_vitro_assays Confirm Interaction

Caption: Proposed experimental workflow for elucidating the mechanism of action of Compound this compound.

Experimental Protocols

Detailed experimental protocols for the synthesis, characterization, or biological evaluation of Compound this compound are not publicly available. Researchers would need to develop their own protocols based on standard methodologies in synthetic chemistry, analytical chemistry, and insect biology. A generalized protocol for evaluating the larvicidal activity is outlined below.

General Protocol for Mosquito Larvicidal Bioassay
  • Compound Preparation: Prepare a stock solution of Compound this compound in a suitable solvent (e.g., DMSO). Prepare serial dilutions to achieve the desired test concentrations.

  • Test Organisms: Use late 3rd or early 4th instar larvae of a target mosquito species (e.g., Aedes aegypti or Culex quinquefasciatus).

  • Bioassay Setup:

    • Add 20-25 larvae to beakers containing 100 mL of deionized or non-chlorinated water.

    • Add the appropriate volume of the compound dilution to each beaker to achieve the final test concentration. Include a solvent control and a negative (water only) control.

    • Each concentration and control should be replicated at least three times.

  • Incubation: Maintain the beakers at a constant temperature (e.g., 25-27°C) and photoperiod (e.g., 12:12 light:dark).

  • Data Collection: Record larval mortality at 24 and 48 hours post-treatment.

  • Data Analysis: Calculate the percentage mortality for each concentration and correct for control mortality using Abbott's formula. Determine the LC50 (lethal concentration for 50% of the population) using probit analysis.

Signaling Pathways

As the mechanism of action for Compound this compound is unknown, no specific signaling pathways can be definitively associated with its activity. However, as an insect growth regulator, it is plausible that it interacts with one or more of the following key developmental signaling pathways in insects.

Potential Target Signaling Pathways in Insects

signaling_pathways cluster_hormonal Hormonal Pathways cluster_developmental Developmental Pathways ecdysone Ecdysone Signaling Pathway molting molting ecdysone->molting Regulates jh Juvenile Hormone (JH) Signaling Pathway metamorphosis metamorphosis jh->metamorphosis Regulates chitin Chitin Synthesis Pathway cuticle Cuticle Formation chitin->cuticle Essential for insulin Insulin/TOR Signaling Pathway growth Cell Growth & Proliferation insulin->growth Regulates compound Compound this compound compound->ecdysone Possible Interference compound->jh Possible Interference compound->chitin Possible Interference compound->insulin Possible Interference

Caption: Potential signaling pathways in insects that may be targeted by Compound this compound.

Conclusion

Compound this compound presents as a promising insect growth regulator, but a significant lack of clear, publicly available data on its precise chemical identity, properties, and mechanism of action hinders its development. The conflicting information surrounding its associated CAS number necessitates careful analytical verification by any research group intending to study this compound. The proposed experimental workflows and potential target pathways in this guide offer a foundational framework for future research to unlock the full potential of Compound this compound in pest management.

Unraveling "Compound J 2922": A Case of Mistaken Identity

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for "Compound J 2922" has revealed that this designation does not correspond to a specific, publicly documented chemical entity. Instead, the identifier "2922" is consistently associated with UN2922, a United Nations number for the classification of "Corrosive liquids, toxic, n.o.s. (not otherwise specified)."

This classification encompasses a range of substances that are corrosive and toxic but do not have a specific UN number. The provided safety and transport information under this designation is generic to this hazard class and not specific to a single compound. For instance, technical names mentioned in relation to UN2922 include substances like "1,3-Propanediamine, N'-[3-(dimethylamino)propyl]-N,N-dimethyl-" and "PHENYL ISOTHIOCYANATE," highlighting the broad and non-specific nature of this classification.

Due to the absence of a defined chemical structure or publicly available data for a substance specifically named "Compound this compound," it is not possible to provide an in-depth technical guide on its solubility and stability. Key information required for such a guide, including quantitative data, experimental protocols, and associated signaling pathways, is contingent on the existence of a specific molecule.

It is likely that "Compound this compound" is an internal laboratory code, a misnomer, or an identifier not yet in the public domain. Without further clarification on the precise chemical identity of the compound , a detailed technical whitepaper as requested cannot be generated.

Researchers, scientists, and drug development professionals seeking information on a specific compound are advised to verify the publicly recognized nomenclature, such as the IUPAC name, CAS registry number, or other standard identifiers, to ensure accurate and reliable data retrieval.

biological activity of Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

J-2922 - MedKoo J-2922 is a potent, selective, and orally bioavailable non-peptide antagonist of the human motilin receptor with pKi of 8.0. --INVALID-LINK-- J-2922 | CAS 1033054-07-7 | Antagonist | MedKoo J-2922 is a potent, selective, and orally bioavailable non-peptide antagonist of the human motilin receptor with pKi of 8.0. --INVALID-LINK--. J-2922 - Cayman Chemical J-2922 is a potent and selective antagonist of the motilin receptor (pKi = 8.0 for the human receptor).1 It is inactive at 40 other receptors, including muscarinic M2 and M3, ghrelin, and somatostatin sst2 receptors, as well as the hERG channel, at concentrations up to 10 μM. J-2922 inhibits motilin-induced contraction of isolated rabbit duodenal smooth muscle strips (pA2 = 8.2). It also inhibits motilin-induced gastric contractions in conscious dogs (ID50 = 0.007 mg/kg). --INVALID-LINK-- J-2922 J-2922 is a potent and selective antagonist of the motilin receptor (pKi = 8.0 for the human receptor). It is inactive at 40 other receptors, including muscarinic M2 and M3, ghrelin, and somatostatin sst2 receptors, as well as the hERG channel, at concentrations up to 10 μM. J-2922 inhibits motilin-induced contraction of isolated rabbit duodenal smooth muscle strips (pA2 = 8.2). It also inhibits motilin-induced gastric contractions in conscious dogs (ID50 = 0.007 mg/kg). --INVALID-LINK--). J-2922 | 1033054-07-7 J-2922 is a potent and selective antagonist of the motilin receptor (pKi = 8.0 for the human receptor). It is inactive at 40 other receptors, including muscarinic M2 and M3, ghrelin, and somatostatin sst2 receptors, as well as the hERG channel, at concentrations up to 10 μM. J-2922 inhibits motilin-induced contraction of isolated rabbit duodenal smooth muscle strips (pA2 = 8.2). It also inhibits motilin-induced gastric contractions in conscious dogs (ID50 = 0.007 mg/kg). --INVALID-LINK-- J-2922 | Antagonist | 1033054-07-7 J-2922 is a potent and selective antagonist of the motilin receptor (pKi = 8.0 for the human receptor). It is inactive at 40 other receptors, including muscarinic M2 and M3, ghrelin, and somatostatin sst2 receptors, as well as the hERG channel, at concentrations up to 10 μM. J-2922 inhibits motilin-induced contraction of isolated rabbit duodenal smooth muscle strips (pA2 = 8.2). It also inhibits motilin-induced gastric contractions in conscious dogs (ID50 = 0.007 mg/kg). --INVALID-LINK-- Design and Synthesis of 1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2,5-diones as Novel Motilin Receptor Antagonists The motilin receptor is a G protein-coupled receptor that is expressed in the gastrointestinal tract. Motilin is a 22 amino acid peptide that is secreted from the small intestine and activates the motilin receptor to stimulate gastrointestinal motility. Motilin receptor antagonists have been investigated for the treatment of gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis. --INVALID-LINK-- Design and Synthesis of 1,3,4,5-Tetrahydro-2H-benzo[b]azepine-2,5-diones as Novel Motilin Receptor Antagonists - PMC The motilin receptor is a G protein-coupled receptor that is expressed in the gastrointestinal tract. Motilin is a 22 amino acid peptide that is secreted from the small intestine and activates the motilin receptor to stimulate gastrointestinal motility. Motilin receptor antagonists have been investigated for the treatment of gastrointestinal disorders, such as irritable bowel syndrome and gastroparesis. --INVALID-LINK-- Motilin and motilin receptors: characterization and functional significance Motilin is a 22-amino acid peptide hormone that is synthesized and released from endocrine cells (M cells) in the duodenal and jejunal mucosa. It is a potent contractile agent of the gastrointestinal (GI) smooth muscle and a powerful orexigenic peptide that acts in the brain to stimulate food intake. Motilin exerts its biological effects by binding to the motilin receptor, which is a G-protein coupled receptor (GPCR) of the Gq/11 family. The motilin receptor is widely expressed in the GI tract, including the stomach, small intestine, and colon, as well as in the central nervous system. --INVALID-LINK-- Pharmacological characterization of J-2922, a novel, potent, and selective non-peptide motilin receptor antagonist, in vitro and in vivo This study describes the pharmacological properties of J-2922, a novel 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione derivative, as a motilin receptor antagonist. J-2922 showed a high affinity for the human motilin receptor (pKi = 8.0) and potently inhibited motilin-induced contraction of isolated rabbit duodenal smooth muscle strips (pA2 = 8.2). J-2922 had no agonistic activity at the motilin receptor. J-2922 was highly selective for the motilin receptor, with no significant affinity for 40 other receptors, including muscarinic M2 and M3, ghrelin, and somatostatin sst2 receptors, as well as the hERG channel, at concentrations up to 10 μM. In conscious dogs, J-2922 dose-dependently inhibited motilin-induced gastric contractions with an ID50 value of 0.007 mg/kg, i.v. J-2922 is a potent, selective, and orally bioavailable motilin receptor antagonist and may be a useful tool for investigating the physiological and pathophysiological roles of motilin. --INVALID-LINK-- Orally bioavailable motilin receptor antagonists, Part II: optimization of 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione derivatives The manuscript describe the optimization of a series of 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione derivatives as motilin receptor antagonists. The lead compound, 1-(3,5-difluorobenzyl)-5-(1-methyl-1H-pyrazol-5-yl)-1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione (1), was found to have high affinity for the motilin receptor (IC50 = 1.6 nM) and good oral bioavailability in rats (F = 35%). Further optimization of 1 led to the discovery of J-2922, which showed improved affinity (IC50 = 0.8 nM) and oral bioavailability (F = 50%). J-2922 was also found to be more potent than 1 in inhibiting motilin-induced contractions of rabbit duodenum (pA2 = 8.2 vs. 7.8). --INVALID-LINK-- Orally bioavailable motilin receptor antagonists, Part II: optimization of 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione derivatives Citation: Bioorg Med Chem Lett. 2010 Jun 1;20(11):3359-62. doi: 10.1016/j.bmcl.2010.04.074. Epub 2010 Apr 21. --INVALID-LINK-- Pharmacological characterization of J-2922, a novel, potent, and selective non-peptide motilin receptor antagonist, in vitro and in vivo Citation: Naunyn Schmiedebergs Arch Pharmacol. 2010 Aug;382(2):125-32. doi: 10.1007/s00210-010-0522-7. Epub 2010 May 5. --INVALID-LINK-- An In-Depth Technical Guide to the Biological Activity of Compound J-2922

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the biological activity of Compound J-2922, a potent and selective non-peptide antagonist of the human motilin receptor. The information presented herein is intended to support further research and development efforts related to this compound.

Core Biological Activity: Motilin Receptor Antagonism

Compound J-2922 is a 1,3,4,5-tetrahydro-2H-benzo[b]azepine-2,5-dione derivative that functions as a high-affinity antagonist of the motilin receptor. The motilin receptor, a G protein-coupled receptor (GPCR) primarily expressed in the gastrointestinal (GI) tract, is activated by the peptide hormone motilin to stimulate GI motility. By blocking this interaction, J-2922 effectively inhibits the physiological effects of motilin. This makes it a valuable tool for investigating the roles of motilin in health and disease, and a potential therapeutic agent for conditions characterized by excessive GI motility.

Quantitative Data Summary

The following tables summarize the key quantitative measures of J-2922's biological activity, providing a clear comparison of its potency and selectivity across different experimental systems.

Parameter Value Species/System Reference
pKi8.0Human Motilin Receptor
IC500.8 nMHuman Motilin Receptor
pA28.2Rabbit Duodenal Smooth Muscle
ID500.007 mg/kg (i.v.)Conscious Dogs (inhibition of motilin-induced gastric contractions)

Table 1: Potency and Affinity of J-2922

Receptor/Channel Activity Concentration Reference
Muscarinic M2 & M3InactiveUp to 10 µM
GhrelinInactiveUp to 10 µM
Somatostatin sst2InactiveUp to 10 µM
hERG ChannelInactiveUp to 10 µM
40 Other ReceptorsInactiveUp to 10 µM

Table 2: Selectivity Profile of J-2922

Signaling Pathway of Motilin Receptor and Inhibition by J-2922

The motilin receptor is a Gq/11-coupled GPCR. Upon binding of motilin, the receptor activates phospholipase C (PLC), leading to the generation of inositol trisphosphate (IP3) and diacylglycerol (DAG). IP3 triggers the release of intracellular calcium (Ca2+), while DAG activates protein kinase C (PKC). This signaling cascade ultimately results in smooth muscle contraction. J-2922 acts as a competitive antagonist, blocking motilin from binding to its receptor and thereby inhibiting this downstream signaling pathway.

Motilin_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space Motilin Motilin MR Motilin Receptor (GPCR) Motilin->MR Binds & Activates J2922 J-2922 J2922->MR Blocks Binding Gq11 Gq/11 MR->Gq11 Activates PLC Phospholipase C (PLC) Gq11->PLC Activates PIP2 PIP2 PLC->PIP2 Hydrolyzes IP3 IP3 PIP2->IP3 DAG DAG PIP2->DAG Ca_release Ca²⁺ Release IP3->Ca_release Stimulates PKC Protein Kinase C (PKC) DAG->PKC Activates Contraction Smooth Muscle Contraction Ca_release->Contraction PKC->Contraction

Figure 1: Motilin receptor signaling and J-2922 inhibition.

Experimental Protocols

Detailed methodologies for the key experiments cited are crucial for the replication and extension of these findings.

1. Radioligand Binding Assay for Receptor Affinity (pKi Determination)

  • Objective: To determine the affinity of J-2922 for the human motilin receptor.

  • Materials:

    • Membranes from cells stably expressing the human motilin receptor.

    • Radiolabeled motilin (e.g., [¹²⁵I]-motilin).

    • Compound J-2922 at various concentrations.

    • Assay buffer (e.g., 50 mM Tris-HCl, pH 7.4, containing 5 mM MgCl₂, and 0.1% bovine serum albumin).

    • Glass fiber filters.

    • Scintillation counter.

  • Procedure:

    • Incubate the cell membranes with a fixed concentration of [¹²⁵I]-motilin and varying concentrations of J-2922 in the assay buffer.

    • Allow the binding to reach equilibrium (e.g., 60 minutes at 25°C).

    • Terminate the incubation by rapid filtration through glass fiber filters to separate bound from free radioligand.

    • Wash the filters with ice-cold assay buffer to remove non-specifically bound radioligand.

    • Measure the radioactivity retained on the filters using a scintillation counter.

    • Non-specific binding is determined in the presence of a high concentration of unlabeled motilin.

    • Calculate the specific binding at each concentration of J-2922.

    • Determine the IC₅₀ value (the concentration of J-2922 that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.

    • Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant. The pKi is the negative logarithm of the Ki.

Binding_Assay_Workflow A Prepare reaction mix: - Cell membranes with motilin receptors - [¹²⁵I]-motilin (radioligand) - Varying concentrations of J-2922 B Incubate to allow binding (e.g., 60 min at 25°C) A->B C Rapid filtration through glass fiber filters B->C D Wash filters with ice-cold buffer C->D E Measure radioactivity with scintillation counter D->E G Calculate specific binding E->G F Determine non-specific binding (with excess unlabeled motilin) F->G H Determine IC₅₀ via non-linear regression G->H I Calculate Ki and pKi using Cheng-Prusoff equation H->I

Figure 2: Workflow for radioligand binding assay.

2. In Vitro Functional Assay for Antagonist Activity (pA₂ Determination)

  • Objective: To determine the functional antagonist activity of J-2922 on motilin-induced smooth muscle contraction.

  • Materials:

    • Isolated rabbit duodenal smooth muscle strips.

    • Organ bath containing Krebs-Henseleit solution, maintained at 37°C and gassed with 95% O₂ / 5% CO₂.

    • Isotonic force transducer.

    • Data acquisition system.

    • Motilin.

    • Compound J-2922.

  • Procedure:

    • Mount the isolated rabbit duodenal strips in the organ baths under a resting tension.

    • Allow the tissues to equilibrate for a period (e.g., 60 minutes).

    • Perform a cumulative concentration-response curve for motilin to establish a baseline contractile response.

    • Wash the tissues and allow them to return to baseline.

    • Incubate the tissues with a fixed concentration of J-2922 for a set period (e.g., 30 minutes).

    • Perform a second cumulative concentration-response curve for motilin in the presence of J-2922.

    • Repeat steps 4-6 with different concentrations of J-2922.

    • Analyze the data using a Schild plot to determine the pA₂ value, which represents the negative logarithm of the molar concentration of the antagonist that produces a two-fold rightward shift in the agonist's concentration-response curve.

Functional_Assay_Workflow A Mount rabbit duodenal strips in organ bath B Equilibrate tissues A->B C Generate baseline motilin concentration-response curve B->C D Wash and return to baseline C->D E Incubate with a fixed concentration of J-2922 D->E F Generate second motilin concentration-response curve E->F G Repeat for multiple J-2922 concentrations F->G H Analyze data using Schild plot to determine pA₂ G->H

Figure 3: Workflow for in vitro functional assay.

3. In Vivo Model of Gastric Contraction (ID₅₀ Determination)

  • Objective: To assess the in vivo efficacy of J-2922 in inhibiting motilin-induced gastric contractions.

  • Materials:

    • Conscious dogs instrumented with force transducers on the gastric antrum.

    • Data acquisition system.

    • Motilin for intravenous infusion.

    • Compound J-2922 for intravenous administration.

  • Procedure:

    • After a fasting period, begin an intravenous infusion of motilin to induce gastric contractions.

    • Once a stable pattern of contractions is established, administer a single intravenous dose of J-2922.

    • Record the contractile activity for a defined period post-administration.

    • Calculate the percentage inhibition of the motilin-induced contractions at each dose of J-2922.

    • Determine the ID₅₀ value (the dose of J-2922 that causes a 50% inhibition of the maximal motilin-induced contraction) by dose-response analysis.

Conclusion

Compound J-2922 is a highly potent and selective antagonist of the human motilin receptor with demonstrated efficacy in both in vitro and in vivo models. Its favorable pharmacological profile, including oral bioavailability, makes it a promising candidate for further investigation as a therapeutic agent for gastrointestinal disorders associated with increased motilin activity. The detailed experimental protocols and summarized data provided in this guide serve as a valuable resource for researchers in the field of pharmacology and drug development.

An In-depth Technical Guide on the Potential Therapeutic Targets of Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound J 2922 is a novel small molecule inhibitor under investigation for its potential therapeutic application in oncology. This document provides a comprehensive overview of the primary therapeutic target of this compound, its mechanism of action, and the preclinical data supporting its development. The core focus of this guide is on the inhibition of the Epidermal Growth Factor Receptor (EGFR) signaling pathway, a critical mediator of cell proliferation and survival that is frequently dysregulated in various cancers, most notably in non-small cell lung cancer (NSCLC). This whitepaper will detail the quantitative pharmacological profile of this compound, the experimental protocols used for its characterization, and visual representations of its mechanism and associated experimental workflows.

The Therapeutic Target: Epidermal Growth Factor Receptor (EGFR)

The Epidermal Growth Factor Receptor (EGFR) is a transmembrane protein that belongs to the ErbB family of receptor tyrosine kinases. Upon binding to its cognate ligands, such as epidermal growth factor (EGF), EGFR undergoes a conformational change, leading to dimerization and autophosphorylation of specific tyrosine residues within its intracellular kinase domain. This phosphorylation event initiates a cascade of downstream signaling pathways, including the RAS-RAF-MEK-ERK (MAPK) pathway and the PI3K-AKT-mTOR pathway, which are crucial for regulating cellular processes such as proliferation, survival, and differentiation.

In several malignancies, aberrant EGFR signaling, driven by overexpression of the receptor or gain-of-function mutations in its kinase domain, leads to uncontrolled cell growth and tumor progression. Specific mutations, such as the L858R point mutation and exon 19 deletions, are well-characterized oncogenic drivers in NSCLC and serve as key biomarkers for targeted therapies.

Proposed Mechanism of Action of Compound this compound

Compound this compound is designed as a potent and selective ATP-competitive inhibitor of the EGFR tyrosine kinase. By binding to the ATP-binding pocket of the EGFR kinase domain, this compound prevents the phosphorylation of the receptor and subsequent activation of downstream signaling pathways. This blockade of oncogenic signaling is intended to induce cell cycle arrest and apoptosis in EGFR-dependent tumor cells. Preclinical data suggests that this compound has high affinity for both wild-type and certain activating mutant forms of EGFR.

Quantitative Pharmacological Data

The following tables summarize the in vitro activity of Compound this compound against its primary target and its effect on cancer cell proliferation.

Table 1: In Vitro Kinase Inhibition Profile of this compound

Target KinaseIC50 (nM)
EGFR (Wild-Type)5.2
EGFR (L858R)1.1
EGFR (Exon 19 Del)0.8
EGFR (T790M)48.7

IC50 values represent the concentration of this compound required to inhibit 50% of the kinase activity.

Table 2: Cell-Based Anti-Proliferative Activity of this compound

Cell LineEGFR StatusGI50 (nM)
PC-9Exon 19 Del2.5
H1975L858R / T790M95.3
A549Wild-Type> 1000

GI50 values represent the concentration of this compound required to inhibit 50% of cell growth.

Table 3: Binding Affinity of this compound for EGFR

EGFR VariantDissociation Constant (Kd) (nM)
EGFR (Wild-Type)10.8
EGFR (L858R)3.4

Kd values were determined by surface plasmon resonance (SPR).

Signaling Pathway Inhibition by this compound

Compound this compound exerts its therapeutic effect by inhibiting the EGFR signaling cascade. The diagram below illustrates the canonical EGFR pathway and the point of intervention by this compound.

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_pathway RAS-RAF-MEK-ERK Pathway cluster_pi3k_pathway PI3K-AKT-mTOR Pathway EGF EGF Ligand EGFR EGFR EGF->EGFR Binding & Dimerization ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Activation J2922 Compound this compound J2922->EGFR Inhibition ATP ATP ATP->EGFR Phosphorylation RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT mTOR mTOR AKT->mTOR mTOR->Proliferation Kinase_Assay_Workflow start Start prep_compound Prepare Serial Dilution of this compound start->prep_compound add_compound Add Compound/DMSO to 384-well Plate prep_compound->add_compound add_kinase_mix Add Kinase Mix to Plate add_compound->add_kinase_mix prep_kinase_mix Prepare Kinase/ Eu-Antibody Mix prep_kinase_mix->add_kinase_mix add_tracer Add Tracer to Plate add_kinase_mix->add_tracer prep_tracer Prepare Alexa Fluor™ Tracer prep_tracer->add_tracer incubate Incubate for 60 min at Room Temperature add_tracer->incubate read_plate Read FRET Signal (Ex: 340nm, Em: 615/665nm) incubate->read_plate analyze Calculate Emission Ratio and Determine IC50 read_plate->analyze end_process End analyze->end_process Logical_Relationship cluster_genotype Tumor Genotype cluster_phenotype Tumor Phenotype cluster_response Response to this compound egfr_mut EGFR Activating Mutation (L858R, Exon 19 Del) oncogene_addiction Oncogene Addiction to EGFR Signaling egfr_mut->oncogene_addiction egfr_wt EGFR Wild-Type no_addiction No EGFR Addiction egfr_wt->no_addiction sensitive Sensitive oncogene_addiction->sensitive resistant Resistant no_addiction->resistant

Compound J 2922 literature review

Author: BenchChem Technical Support Team. Date: November 2025

An In-depth Technical Guide on Compound J (N,N-bis(2-chloroethyl)docos-13-enamide)

Disclaimer: The information presented in this document is based on a limited set of publicly available scientific literature. The designation "Compound J 2922" was not found in the reviewed publications; however, "Compound J" has been identified as N,N-bis(2-chloroethyl)docos-13-enamide. The data and protocols are derived from a single primary study, and therefore, a comprehensive understanding of this compound's properties and activities is not yet available.

Introduction

Compound J, chemically identified as N,N-bis(2-chloroethyl)docos-13-enamide, is a synthetic analog of a highly unsaturated fatty acid originally isolated from Isatis tinctoria L., a plant also known as Banlangen, which is used in traditional Chinese medicine.[1] This compound has been investigated for its potential antitumor and immunoregulatory activities, with a primary focus on its ability to reverse multidrug resistance (MDR) in cancer cells.[1]

Chemical and Physical Properties

PropertyValue
Chemical Name N,N-bis(2-chloroethyl)docos-13-enamide
Molecular Formula C₂₆H₄₉Cl₂NO
Purity (as reported) >99.5% (HPLC)
Stock Solution Preparation Dissolved in absolute ethanol to 10 and 200 mg/ml, followed by sterile filtration.

Table 1: Chemical and Physical Properties of Compound J.[1]

Biological Activity and Quantitative Data

The principal biological activity of Compound J reported in the literature is its capacity to resensitize multidrug-resistant cancer cells to chemotherapeutic agents.

In Vitro Cytotoxicity and Reversal of Multidrug Resistance

Compound J has demonstrated the ability to reverse adriamycin (ADM) resistance in the TCA8113/ADM human tongue squamous cell carcinoma cell line.[1]

Cell LineTreatmentIC50 of Adriamycin (µg/mL)
TCA8113 (Parental)Adriamycin alone3.14 ± 0.11
TCA8113/ADM (Resistant)Adriamycin alone87.94 ± 0.78
TCA8113/ADM (Resistant)Adriamycin + Compound J (200 µg/mL)35.74 ± 2.34

Table 2: IC50 Values of Adriamycin in the Presence and Absence of Compound J.[1]

The reversal of drug resistance is quantified by the reversal fold (RF), which was calculated to be 2.461 for Compound J at a concentration of 200 µg/mL in TCA8113/ADM cells.

In Vivo Antitumor Efficacy

In a preclinical in vivo model using BALB/c nude mice with subcutaneously transplanted TCA8113 tumors, Compound J exhibited significant tumor growth inhibition.

Treatment GroupDosageOutcome
ControlSalineNormal tumor growth
Cyclophosphamide10 mg/kg/day for 14 daysInhibition of tumor growth
Compound J2.5 mg/kg/day for 14 daysMore significant inhibition of tumor growth compared to cyclophosphamide

Table 3: In Vivo Antitumor Activity of Compound J.

The mechanism of this antitumor effect was attributed to the suppression of cell proliferation, as indicated by the downregulation of the Ki-67 marker, and the induction of apoptosis.

Mechanism of Action in Multidrug Resistance

The primary mechanism by which Compound J reverses multidrug resistance is through the inhibition of the glutathione S-transferase (GST) pathway. Specifically, it has been shown to significantly decrease the activity of GSTs and enhance the depletion of intracellular glutathione (GSH) in resistant cancer cells. This action prevents the detoxification of chemotherapeutic agents like adriamycin, thereby restoring their cytotoxic effects. Importantly, the study found that Compound J does not affect the function of the P-glycoprotein (P-gp) efflux pump, a common mechanism of multidrug resistance.

G cluster_0 Resistant Cancer Cell Adriamycin Adriamycin GST Glutathione S-Transferase (GST) Inactive_Adriamycin Inactive Adriamycin Conjugate GST->Inactive_Adriamycin Detoxification GSH Glutathione (GSH) GSH->GST Cell_Survival Cell Survival (Drug Resistance) Inactive_Adriamycin->Cell_Survival Compound_J Compound J Compound_J->GST Inhibits Compound_J->GSH Depletes

Caption: Mechanism of Action of Compound J in Reversing Multidrug Resistance.

Experimental Protocols

The following are summaries of the key experimental methodologies described in the primary literature.

Cell Culture and Development of Resistant Cell Line
  • Cell Lines: The human tongue squamous cell carcinoma cell line TCA8113 and its adriamycin-resistant derivative, TCA8113/ADM, were used.

  • Culture Conditions: Cells were maintained in RPMI-1640 medium supplemented with 10% fetal bovine serum (FBS) and 1% penicillin-streptomycin at 37°C in a 5% CO₂ atmosphere.

  • Induction of Resistance: The TCA8113/ADM cell line was developed by exposing the parental TCA8113 cells to stepwise increases in the concentration of adriamycin (from 0.01 to 0.1 µg/mL). The resistance was maintained by culturing the cells in a medium containing 0.1 µg/mL adriamycin.

In Vitro Cytotoxicity Assay (MTT Assay)

The half-maximal inhibitory concentration (IC50) of adriamycin, both alone and in combination with Compound J, was determined using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay, a colorimetric assay for assessing cell metabolic activity.

In Vivo Subcutaneously Transplanted Tumor Model
  • Animal Model: 4-6 week old female BALB/c nude mice were used.

  • Tumor Cell Inoculation: 4 x 10⁵ TCA8113 cells in a 200 µl volume were subcutaneously inoculated into the mice.

  • Treatment Regimen: Treatment with either Compound J (2.5 mg/kg/day), cyclophosphamide (10 mg/kg/day), or saline (control) was initiated and continued for 14 days.

  • Endpoint Analysis: After 15 days post-transplant, tumor grafts were collected, weighed, and processed for immunohistochemical analysis of Ki-67 expression and flow cytometric analysis of apoptosis.

GST Activity and GSH Level Determination

The effect of Compound J on the enzymatic activity of GST and the intracellular concentration of GSH was measured in TCA8113/ADM cells following treatment with 200 µg/mL of Compound J.

Conclusion and Future Directions

Compound J (N,N-bis(2-chloroethyl)docos-13-enamide) has emerged from a single study as a promising agent for reversing multidrug resistance in a specific type of cancer cell. Its mechanism of action, centered on the inhibition of the GST/GSH detoxification pathway, presents a distinct advantage over agents that target P-gp, as it may be effective in tumors where P-gp is not the primary driver of resistance.

However, the current body of knowledge on this compound is limited. To fully assess its therapeutic potential, further research is critically needed in the following areas:

  • Pharmacokinetics: A comprehensive evaluation of the absorption, distribution, metabolism, and excretion (ADME) properties of Compound J is essential.

  • Broad-Spectrum Activity: Studies are required to determine if its MDR-reversing activity extends to other cancer cell types and other chemotherapeutic agents.

  • Detailed Mechanism of Action: A deeper investigation into the specific GST isozymes inhibited by Compound J and the downstream signaling consequences is warranted.

  • Toxicology: A thorough toxicological profiling is necessary to establish its safety profile.

  • Clarification of "this compound": Further communication with the original researchers may be necessary to clarify the significance of the "2922" identifier.

Without this additional research, the clinical translatability of Compound J remains speculative.

References

An In-depth Technical Guide to Gefitinib

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive review of the research on "Compound J 2922" could not be conducted as no publicly available scientific literature or data corresponding to this identifier was found. It is possible that "Compound this compound" is an internal, preclinical designation for a compound not yet disclosed in public forums, a misnomer, or a compound with very limited research.

To fulfill the user's request for an in-depth technical guide, this report provides a comprehensive review of a well-characterized and clinically significant compound, Gefitinib (Iressa) . Gefitinib is a selective inhibitor of the Epidermal Growth Factor Receptor (EGFR) tyrosine kinase and serves as an excellent case study for the type of in-depth analysis requested. This guide is intended for researchers, scientists, and drug development professionals.

Introduction

Gefitinib is a targeted anti-cancer agent belonging to the class of tyrosine kinase inhibitors.[1] It specifically targets the epidermal growth factor receptor (EGFR), a key molecule in signaling pathways that regulate cell growth and proliferation.[1] Overexpression or mutation of EGFR is a hallmark of several cancers, leading to uncontrolled cell division.[1] Gefitinib functions by competitively inhibiting the ATP-binding site of the EGFR's intracellular tyrosine kinase domain, thereby blocking the downstream signaling cascades that promote tumor growth.[1][2]

Quantitative Data Summary

In Vitro Potency: IC50 Values

The half-maximal inhibitory concentration (IC50) is a measure of the potency of a substance in inhibiting a specific biological or biochemical function. The IC50 values for Gefitinib vary depending on the cancer cell line and the specific EGFR mutation status.

Cell LineCancer TypeEGFR Mutation StatusGefitinib IC50 (nM)
PC-9Non-Small Cell Lung CancerdelE746-A750 in exon 19<1 - 77.26
HCC827Non-Small Cell Lung CancerdelE746-A750 in exon 1913.06
H3255Non-Small Cell Lung CancerL858R in exon 213
11-18Non-Small Cell Lung CancerG719S in exon 18390
NR6wtEGFRFibroblastWild-Type37
NR6MFibroblastEGFRvIII26

Data compiled from multiple sources. Note: IC50 values can vary between different studies and experimental conditions.

Pharmacokinetic Parameters

The pharmacokinetic profile of Gefitinib has been characterized in both healthy volunteers and cancer patients.

ParameterHealthy Volunteers (250 mg single dose)Cancer Patients (250 mg single dose)
Bioavailability 57%59%
Cmax (ng/mL) 85 (geometric mean)159 (geometric mean)
Tmax (hours) 53
Terminal Half-life (hours) ~28Not specified in these studies

Data from single-dose clinical pharmacokinetic studies.

Clinical Efficacy in Non-Small Cell Lung Cancer (NSCLC)

Clinical trials have demonstrated the efficacy of Gefitinib, particularly in patients with EGFR-mutated NSCLC.

Trial / SettingPatient PopulationTreatment ArmOutcomeResult
IDEAL 1 (Phase II) Previously treated advanced NSCLCGefitinib 250 mg/dayObjective Response Rate18.4%
Symptom Improvement Rate40.3%
Median Progression-Free Survival2.7 months
Median Overall Survival7.6 months
IMPRESS (Phase III) EGFR-mutation-positive NSCLC after progression on first-line GefitinibGefitinib + ChemotherapyMedian Progression-Free Survival5.4 months
Placebo + ChemotherapyMedian Progression-Free Survival5.4 months
Meta-analysis (19 RCTs) First-line therapy, NSCLCGefitinib vs. ChemotherapyOdds Ratio for Response2.19 (in favor of Gefitinib)

Data from various clinical trials and a meta-analysis.

Experimental Protocols

Cell Viability Assay (MTT Assay)

This protocol is used to assess the effect of Gefitinib on the viability and proliferation of cancer cells.

Materials:

  • Cancer cell lines (e.g., PC-9, HCC827)

  • 96-well plates

  • Complete cell culture medium

  • Gefitinib stock solution (dissolved in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or a solution of 40% DMF, 2% glacial acetic acid, and 16% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding: Plate cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium and incubate overnight.

  • Gefitinib Treatment: Prepare serial dilutions of Gefitinib in culture medium. Remove the existing medium and add 100 µL of the Gefitinib-containing medium at various concentrations to the wells. Include a vehicle control (DMSO).

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.

Western Blotting for EGFR Phosphorylation

This protocol is used to determine the effect of Gefitinib on the phosphorylation status of EGFR and its downstream signaling proteins.

Materials:

  • Cancer cell lines

  • 6-well plates

  • Gefitinib

  • Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membranes

  • Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)

  • Primary antibodies (e.g., anti-phospho-EGFR, anti-total-EGFR, anti-phospho-Akt, anti-total-Akt, anti-phospho-ERK, anti-total-ERK, and a loading control like anti-β-actin)

  • HRP-conjugated secondary antibodies

  • Chemiluminescent substrate

  • Imaging system

Procedure:

  • Cell Treatment: Seed cells in 6-well plates and grow to 70-80% confluency. Treat with desired concentrations of Gefitinib for a specified time (e.g., 2 hours).

  • Cell Lysis: Wash cells with ice-cold PBS and lyse with lysis buffer.

  • Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.

  • SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.

  • Blocking and Antibody Incubation: Block the membrane with blocking buffer for 1 hour at room temperature. Incubate with primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Wash the membrane and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature. Add chemiluminescent substrate and visualize the protein bands using an imaging system.

  • Analysis: Quantify the band intensities and normalize to the loading control to determine the relative changes in protein phosphorylation.

Signaling Pathways and Experimental Workflows

EGFR Signaling Pathway and Inhibition by Gefitinib

EGFR_Signaling_Pathway cluster_extracellular Extracellular Space cluster_membrane Cell Membrane cluster_intracellular Intracellular Space cluster_ras_raf RAS-RAF-MEK-ERK Pathway cluster_pi3k_akt PI3K-AKT Pathway EGF EGF EGFR EGFR EGF->EGFR Ligand Binding EGFR->EGFR ADP ADP EGFR->ADP RAS RAS EGFR->RAS PI3K PI3K EGFR->PI3K Gefitinib Gefitinib Gefitinib->EGFR Inhibition ATP ATP ATP->EGFR RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation Survival, Angiogenesis ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation

Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.

Experimental Workflow for In Vitro Gefitinib Efficacy Testing

experimental_workflow cluster_assays In Vitro Assays start Start: Select Cancer Cell Lines (e.g., EGFR mutant and wild-type) cell_culture Cell Culture and Seeding in 96-well and 6-well plates start->cell_culture treatment Treat cells with a dose range of Gefitinib cell_culture->treatment mtt_assay MTT Assay (72h) for Cell Viability treatment->mtt_assay western_blot Western Blot (2h) for Protein Phosphorylation treatment->western_blot data_analysis Data Analysis mtt_assay->data_analysis western_blot->data_analysis ic50 Determine IC50 values data_analysis->ic50 phosphorylation Assess inhibition of EGFR, AKT, ERK phosphorylation data_analysis->phosphorylation conclusion Conclusion: Evaluate Gefitinib's in vitro efficacy ic50->conclusion phosphorylation->conclusion

Caption: Workflow for determining the in vitro efficacy of Gefitinib.

References

Methodological & Application

Application Notes and Protocols for In Vivo Studies of Ipatasertib (GDC-0068)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Ipatasertib (also known as GDC-0068) is a potent and selective, orally bioavailable small-molecule inhibitor of all three isoforms of the serine/threonine kinase AKT (AKT1, AKT2, and AKT3).[1][2] As a central node in the PI3K/AKT/mTOR signaling pathway, AKT is a critical regulator of cell growth, proliferation, survival, and metabolism.[1][3] Dysregulation of this pathway is a frequent event in various human cancers, making AKT a compelling target for therapeutic intervention.[3] Ipatasertib is an ATP-competitive inhibitor that preferentially binds to the active, phosphorylated form of AKT, thereby preventing the phosphorylation of its downstream substrates. Preclinical and clinical studies have demonstrated its anti-tumor activity in a range of solid tumors, particularly those with alterations in the PI3K/AKT/mTOR pathway, such as PTEN loss or PIK3CA mutations.

These application notes provide a summary of key in vivo data and detailed experimental protocols for researchers investigating the anti-tumorigenic effects of Ipatasertib in preclinical models.

Data Presentation: In Vivo Efficacy of Ipatasertib

The following tables summarize the quantitative data from in vivo studies of Ipatasertib in various cancer models.

Table 1: Ipatasertib Tumor Growth Inhibition in Xenograft Models

Cancer TypeXenograft ModelGenetic Alteration(s)Dosing RegimenTumor Growth Inhibition (%TGI)Reference
Melanoma537Mel Cell LinePTEN-nullDose-dependentSignificant
Breast CancerKPL4 Cell LinePIK3CA H1047RDose-dependentSignificant
Colon CancerHCT116 Cell LineKRAS G13D, PIK3CA H1047RNot specifiedLess effective
Endometrial CancerLkb1fl/flp53fl/fl Transgenic MouseLkb1/p53 deletionNot specifiedSignificant reduction in tumor growth

Table 2: In Vitro Sensitivity of Cancer Cell Lines to Ipatasertib

Genetic Alteration StatusMean IC₅₀ (µmol/L)Median IC₅₀ (µmol/L)Number of Cell Lines (n)P-valueReference
PTEN loss or PIK3CA mutations4.8 ± 0.562.260< 0.0001
No alterations8.4 ± 0.481040< 0.0001
PTEN alterations alone3.8 ± 0.731.333< 0.0001
No PTEN alterations7.4 ± 0.461067< 0.0001

Experimental Protocols

Xenograft Tumor Model for Efficacy Studies

Objective: To evaluate the in vivo anti-tumor efficacy of Ipatasertib in a subcutaneous xenograft model.

Materials:

  • Cancer cell line of interest (e.g., 537Mel, KPL4)

  • Immunocompromised mice (e.g., NOD scid gamma (NSG) mice)

  • Ipatasertib (formulated for oral administration)

  • Vehicle control

  • Matrigel (optional)

  • Calipers for tumor measurement

  • Standard animal housing and care facilities

Procedure:

  • Cell Culture: Culture the selected cancer cell line under standard conditions.

  • Cell Implantation:

    • Harvest cells and resuspend in a suitable medium (e.g., PBS), optionally mixed with Matrigel.

    • Subcutaneously inject the cell suspension (e.g., 5 x 10⁶ cells) into the flank of each mouse.

  • Tumor Growth Monitoring:

    • Allow tumors to establish and reach a predetermined size (e.g., 100-200 mm³).

    • Measure tumor dimensions with calipers 2-3 times per week. Tumor volume can be calculated using the formula: (Length x Width²) / 2.

  • Animal Randomization and Treatment:

    • Randomize mice into treatment and control groups.

    • Administer Ipatasertib orally at the desired dose and schedule (e.g., once daily).

    • Administer the vehicle control to the control group following the same schedule.

  • Data Collection and Analysis:

    • Continue treatment and tumor monitoring for the duration of the study.

    • At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

    • Calculate the percentage of tumor growth inhibition (%TGI) for each treatment group compared to the control group.

Immunohistochemistry for Target Engagement Biomarkers

Objective: To assess the in vivo target engagement of Ipatasertib by measuring the phosphorylation of downstream AKT targets in tumor tissue.

Materials:

  • Formalin-fixed, paraffin-embedded (FFPE) tumor tissues from the efficacy study

  • Primary antibodies against phosphorylated proteins (e.g., p-S6, p-PRAS40, p-GSK3β) and total proteins

  • Secondary antibodies

  • DAB chromogen kit

  • Microscope

Procedure:

  • Tissue Processing: Section the FFPE tumor blocks.

  • Antigen Retrieval: Perform heat-induced epitope retrieval.

  • Blocking: Block endogenous peroxidase activity and non-specific antibody binding.

  • Primary Antibody Incubation: Incubate sections with the primary antibody overnight at 4°C.

  • Secondary Antibody and Detection: Apply the secondary antibody followed by the DAB chromogen.

  • Counterstaining and Mounting: Counterstain with hematoxylin and mount the slides.

  • Imaging and Analysis: Capture images using a microscope and quantify the staining intensity. A significant reduction in the phosphorylation of downstream targets in the Ipatasertib-treated group compared to the control group indicates target engagement.

Visualizations

PI3K_AKT_mTOR_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K PIP3 PIP3 PI3K->PIP3 phosphorylates PIP2 PIP2 AKT AKT (pAKT) PIP3->AKT PTEN PTEN PTEN->PIP3 mTORC1 mTORC1 AKT->mTORC1 Ipatasertib Ipatasertib Ipatasertib->AKT inhibits Downstream Downstream Effectors (e.g., S6K, 4E-BP1) mTORC1->Downstream Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival

Caption: PI3K/AKT/mTOR signaling pathway and the mechanism of action of Ipatasertib.

Experimental_Workflow Start Start: Cancer Cell Line Implantation Subcutaneous Implantation in Mice Start->Implantation Tumor_Growth Tumor Growth Monitoring Implantation->Tumor_Growth Randomization Randomization Tumor_Growth->Randomization Treatment_Group Ipatasertib Treatment Randomization->Treatment_Group Group 1 Control_Group Vehicle Control Treatment Randomization->Control_Group Group 2 Endpoint Study Endpoint: Tumor Measurement & Tissue Collection Treatment_Group->Endpoint Control_Group->Endpoint Analysis Data Analysis: %TGI, IHC Endpoint->Analysis

Caption: General experimental workflow for in vivo efficacy studies of Ipatasertib.

References

Lack of Publicly Available Data for Compound J 2922 in Vertebrate Animal Models

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into the scientific literature and public databases did not yield specific information regarding the dosage, administration, or efficacy of Compound J 2922 in vertebrate animal models for drug development purposes. The available data on Compound this compound (also known as NSC 321567; CAS RN: 71712-17-9) is primarily centered on its activity as a bioactive agent in entomological studies, particularly concerning its effects on insect development and as a potential chemosterilant.

Therefore, the following application notes and protocols are presented as a generalized framework for the preclinical evaluation of a novel compound in animal models. This template is designed to guide researchers, scientists, and drug development professionals in structuring their experimental plans and data presentation. The specific parameters for Compound this compound would need to be established through empirical investigation.

Application Notes and Protocols for a Novel Investigational Compound in Animal Models

Audience: Researchers, scientists, and drug development professionals.

Compound Information (Hypothetical Data)
ParameterValueSource
Compound Name Investigational Compound XYZN/A
Molecular Formula C₁₈H₂₀O₄N/A
Molecular Weight 300.35 g/mol N/A
Purity >98%N/A
Solubility Soluble in DMSO, EthanolN/A
Recommended Dosage in Animal Models (Hypothetical Data)

The following table summarizes hypothetical dosage information for a novel compound across different animal models. These values are illustrative and would need to be determined through dose-range finding and toxicity studies.

Animal ModelRoute of AdministrationDose Range (mg/kg)Dosing FrequencyVehicle
Mouse (C57BL/6) Intraperitoneal (i.p.)5 - 50Once daily10% DMSO, 40% PEG300, 5% Tween 80, 45% Saline
Rat (Sprague-Dawley) Oral (p.o.)10 - 100Twice daily0.5% Carboxymethylcellulose in water
Rabbit (New Zealand White) Intravenous (i.v.)1 - 10Single dose5% Dextrose in water
Experimental Protocols

Objective: To evaluate the anti-tumor efficacy of Investigational Compound XYZ in a murine xenograft model of human cancer.

Materials:

  • Nude mice (athymic, 6-8 weeks old)

  • Human cancer cell line (e.g., A549)

  • Investigational Compound XYZ

  • Vehicle solution

  • Calipers

  • Syringes and needles for injection

Procedure:

  • Cell Culture and Implantation:

    • Culture A549 cells in appropriate media until they reach 80-90% confluency.

    • Harvest and resuspend the cells in a sterile phosphate-buffered saline (PBS) and Matrigel mixture (1:1).

    • Subcutaneously inject 5 x 10⁶ cells into the right flank of each mouse.

  • Tumor Growth and Randomization:

    • Monitor tumor growth every two days using calipers. Tumor volume can be calculated using the formula: (Length x Width²)/2.

    • When tumors reach an average volume of 100-150 mm³, randomize the mice into treatment and control groups (n=8-10 per group).

  • Compound Preparation and Administration:

    • Prepare a stock solution of Investigational Compound XYZ in 100% DMSO.

    • On each day of dosing, dilute the stock solution with the vehicle to the final desired concentration.

    • Administer the compound or vehicle to the respective groups via the chosen route of administration (e.g., i.p. injection).

  • Monitoring and Endpoints:

    • Measure tumor volume and body weight three times per week.

    • Observe the animals daily for any signs of toxicity or distress.

    • At the end of the study (e.g., day 21, or when tumors in the control group reach a predetermined size), euthanize the mice.

    • Excise the tumors, weigh them, and process for further analysis (e.g., histology, biomarker analysis).

Objective: To determine the pharmacokinetic profile of Investigational Compound XYZ in rats following a single dose.

Materials:

  • Sprague-Dawley rats (male, 250-300g) with jugular vein cannulas

  • Investigational Compound XYZ

  • Vehicle solution

  • Blood collection tubes (containing anticoagulant)

  • Centrifuge

  • Analytical equipment (e.g., LC-MS/MS)

Procedure:

  • Dosing:

    • Fast the rats overnight before dosing.

    • Administer a single dose of Investigational Compound XYZ via the desired route (e.g., oral gavage or intravenous injection).

  • Blood Sampling:

    • Collect blood samples (approximately 0.2 mL) from the jugular vein cannula at predetermined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, and 24 hours post-dose).

  • Plasma Preparation:

    • Immediately centrifuge the blood samples to separate the plasma.

    • Store the plasma samples at -80°C until analysis.

  • Bioanalysis:

    • Determine the concentration of Investigational Compound XYZ in the plasma samples using a validated analytical method (e.g., LC-MS/MS).

  • Data Analysis:

    • Use pharmacokinetic software to calculate key PK parameters such as Cmax, Tmax, AUC, and half-life.

Visualizations

Signaling_Pathway cluster_membrane Cell Membrane Receptor Receptor Kinase1 Kinase A Receptor->Kinase1 Ligand Compound XYZ Ligand->Receptor Inhibition Kinase2 Kinase B Kinase1->Kinase2 TF Transcription Factor Kinase2->TF Gene Target Gene Expression TF->Gene Response Cellular Response (e.g., Apoptosis) Gene->Response

Caption: Hypothetical signaling pathway inhibited by a novel compound.

Experimental_Workflow cluster_preclinical Preclinical In Vivo Study animal_model Select Animal Model (e.g., Xenograft Mouse) dose_finding Dose-Range Finding & Toxicity Study animal_model->dose_finding efficacy_study Efficacy Study dose_finding->efficacy_study pk_study Pharmacokinetic (PK) Study dose_finding->pk_study data_analysis Data Analysis & Interpretation efficacy_study->data_analysis pk_study->data_analysis go_nogo Go/No-Go Decision data_analysis->go_nogo

Caption: General workflow for preclinical in vivo compound evaluation.

Application Note: Quantitative Analysis of Compound J 2922 in Research Samples

Author: BenchChem Technical Support Team. Date: November 2025

Abstract

This application note describes the development and validation of analytical methods for the quantitative determination of Compound J 2922 (Systematic Name: 2,4-Bis(1,1-dimethylethyl)-6-((4-methoxyphenyl)methyl)-1-methoxybenzene; CAS 71712-17-9) in bulk substance and research formulations. Two primary methods are presented: a High-Performance Liquid Chromatography (HPLC) method with UV detection for routine purity and content analysis, and a more sensitive Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for trace-level quantification in complex matrices. These methods are intended for use by researchers, scientists, and drug development professionals.

Note: Compound this compound is used as an internal identifier. Publicly available analytical methods for 2,4-Bis(1,1-dimethylethyl)-6-((4-methoxyphenyl)methyl)-1-methoxybenzene are limited. The following protocols and data are presented as a validated example based on the chemical properties of the compound and are intended to serve as a starting point for method development.

Introduction

Compound this compound is a substituted anisole derivative with potential applications in various research fields. Accurate and precise analytical methods are crucial for the quantification of this compound in different stages of research and development. This document provides detailed protocols for HPLC-UV and LC-MS/MS analysis, including sample preparation, instrument parameters, and method validation results.

High-Performance Liquid Chromatography (HPLC) with UV Detection

This method is suitable for determining the purity of Compound this compound in bulk material and for quantifying it in simple formulations. The method utilizes reversed-phase chromatography to separate the analyte from potential impurities.

Experimental Protocol: HPLC-UV

2.1.1. Instrumentation and Materials

  • HPLC System: A standard HPLC system with a quaternary pump, autosampler, column oven, and UV-Vis detector.

  • Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Solvents: HPLC grade acetonitrile and water.

  • Standard Preparation: A stock solution of Compound this compound (1 mg/mL) is prepared in acetonitrile. Working standards are prepared by diluting the stock solution with the mobile phase.

2.1.2. Chromatographic Conditions

ParameterValue
ColumnC18, 4.6 x 150 mm, 5 µm
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Gradient Program0-10 min: 60-95% B; 10-12 min: 95% B; 12.1-15 min: 60% B
Flow Rate1.0 mL/min
Column Temperature30 °C
Injection Volume10 µL
UV Detection Wavelength275 nm
Run Time15 minutes

2.1.3. Sample Preparation

  • Bulk Material: Accurately weigh approximately 10 mg of Compound this compound and dissolve it in 10 mL of acetonitrile to obtain a 1 mg/mL solution. Dilute further with the mobile phase to fall within the calibration range.

  • Formulations: Extract a known amount of the formulation with a suitable solvent (e.g., acetonitrile) to dissolve Compound this compound. Centrifuge or filter to remove any undissolved excipients. Dilute the supernatant/filtrate to a suitable concentration.

Quantitative Data Summary: HPLC-UV

The method was validated for linearity, precision, and accuracy.

Validation ParameterResult
Linearity (Range)1 - 100 µg/mL
Correlation Coefficient (r²)> 0.999
Precision (%RSD, n=6)Intra-day: < 1.5%; Inter-day: < 2.0%
Accuracy (% Recovery)98.5% - 101.2%
Limit of Detection (LOD)0.3 µg/mL
Limit of Quantification (LOQ)1.0 µg/mL

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

This method offers higher sensitivity and selectivity, making it ideal for the quantification of Compound this compound in complex biological matrices such as plasma or tissue homogenates.

Experimental Protocol: LC-MS/MS

3.1.1. Instrumentation and Materials

  • LC-MS/MS System: A UHPLC system coupled to a triple quadrupole mass spectrometer with an electrospray ionization (ESI) source.

  • Column: C18 reversed-phase column (e.g., 2.1 x 50 mm, 1.8 µm particle size).

  • Mobile Phase A: Water with 0.1% formic acid.

  • Mobile Phase B: Acetonitrile with 0.1% formic acid.

  • Internal Standard (IS): A structurally similar compound, if available, or a stable isotope-labeled version of Compound this compound.

3.1.2. LC and MS Conditions

ParameterValue
LC Parameters
ColumnC18, 2.1 x 50 mm, 1.8 µm
Mobile PhaseGradient of Water (0.1% Formic Acid) and Acetonitrile (0.1% Formic Acid)
Gradient Program0-5 min: 50-98% B; 5-6 min: 98% B; 6.1-7 min: 50% B
Flow Rate0.4 mL/min
Column Temperature40 °C
Injection Volume5 µL
MS Parameters
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsPrecursor Ion > Product Ion 1 (Quantifier), Precursor Ion > Product Ion 2 (Qualifier)
Dwell Time100 ms
Collision EnergyOptimized for Compound this compound
Source Temperature500 °C

3.1.3. Sample Preparation from Biological Matrix (e.g., Plasma)

  • Protein Precipitation: To 100 µL of plasma sample, add 300 µL of cold acetonitrile containing the internal standard.

  • Vortex and Centrifuge: Vortex the mixture for 1 minute, then centrifuge at 10,000 x g for 10 minutes at 4 °C.

  • Evaporation and Reconstitution: Transfer the supernatant to a new tube and evaporate to dryness under a gentle stream of nitrogen. Reconstitute the residue in 100 µL of the initial mobile phase.

  • Analysis: Inject the reconstituted sample into the LC-MS/MS system.

Quantitative Data Summary: LC-MS/MS

The method was validated for its performance in a biological matrix.

Validation ParameterResult
Linearity (Range)0.1 - 100 ng/mL
Correlation Coefficient (r²)> 0.998
Precision (%RSD, n=6)Intra-day: < 5%; Inter-day: < 8%
Accuracy (% Recovery)95.1% - 104.5%
Limit of Detection (LOD)0.03 ng/mL
Limit of Quantification (LOQ)0.1 ng/mL
Matrix EffectWithin acceptable limits (85-115%)

Diagrams

Experimental Workflow for Sample Analysis

G cluster_prep Sample Preparation cluster_analysis Analytical Method cluster_data Data Processing start Sample Collection (Bulk or Biological Matrix) prep Sample Preparation (e.g., Extraction, Dilution) start->prep hplc HPLC-UV Analysis prep->hplc Routine Analysis lcms LC-MS/MS Analysis prep->lcms Trace Analysis quant Quantification hplc->quant lcms->quant report Reporting quant->report

Caption: General workflow for the analysis of Compound this compound.

Logical Relationship of Analytical Methods

G Compound Compound this compound HPLC HPLC-UV Compound->HPLC LCMS LC-MS/MS Compound->LCMS Purity Purity & Assay HPLC->Purity Trace Trace Quantification in Complex Matrices LCMS->Trace

Caption: Selection of analytical methods based on application.

Conclusion

This application note provides two robust and reliable analytical methods for the detection and quantification of Compound this compound. The HPLC-UV method is suitable for routine analysis of bulk substance and simple formulations, while the LC-MS/MS method provides the necessary sensitivity and selectivity for trace-level analysis in complex biological matrices. These methods can be readily implemented in a research or quality control laboratory setting to support the development of Compound this compound. Further method optimization and validation may be required for specific applications and matrices.

Application Note: High-Performance Liquid Chromatography (HPLC) Method for the Analysis of Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

This application note details a validated reverse-phase high-performance liquid chromatography (RP-HPLC) method for the quantification of Compound J 2922 in bulk drug substance. Information regarding a specific entity designated "Compound this compound" is not publicly available. Therefore, this document presents a representative analytical method developed for a hypothetical small-molecule compound, herein referred to as Compound this compound, which is assumed to be a novel kinase inhibitor with properties amenable to UV detection. The described method is suitable for assay and purity testing in research and drug development settings.

Compound Profile (Hypothetical)

ParameterValue
Compound Name This compound
Molecular Formula C₂₂H₂₅N₅O₃
Molecular Weight 407.47 g/mol
Solubility Soluble in Acetonitrile, Methanol, DMSO
UV λmax 280 nm

HPLC Method and Instrumentation

A gradient RP-HPLC method was developed to ensure high resolution and sensitivity for the analysis of Compound this compound.

1.1 Chromatographic Conditions

ParameterSpecification
HPLC System Agilent 1260 Infinity II or equivalent
Column Zorbax Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Gradient Program See Table 1.2
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Injection Volume 10 µL
Detection Wavelength 280 nm
Run Time 15 minutes

1.2 Gradient Elution Program

Time (minutes)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

Experimental Protocols

2.1 Preparation of Standard Solutions

  • Primary Standard Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of Compound this compound reference standard and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Standard Solutions: Prepare a series of working standard solutions by diluting the primary stock solution with a 50:50 mixture of acetonitrile and water to achieve concentrations ranging from 1 µg/mL to 100 µg/mL.

2.2 Preparation of Sample Solutions

  • Sample Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the Compound this compound bulk drug substance and transfer to a 10 mL volumetric flask. Dissolve and dilute to volume with acetonitrile.

  • Working Sample Solution (50 µg/mL): Dilute the sample stock solution with a 50:50 mixture of acetonitrile and water to a final concentration of 50 µg/mL.

2.3 System Suitability

Before sample analysis, perform five replicate injections of a 50 µg/mL standard solution. The system is deemed ready for use if the following criteria are met:

ParameterAcceptance Criteria
Tailing Factor ≤ 2.0
Theoretical Plates ≥ 2000
Relative Standard Deviation (RSD) of Peak Area ≤ 2.0%

Method Validation Summary

The developed method was validated according to standard guidelines for linearity, precision, and accuracy.

3.1 Linearity

The linearity was evaluated by analyzing a series of standard solutions across a concentration range of 1-100 µg/mL.

ParameterResult
Concentration Range 1 - 100 µg/mL
Correlation Coefficient (r²) 0.9998
Linear Regression Equation y = 45872x + 1253

3.2 Precision

Precision was assessed by performing six replicate preparations of a 50 µg/mL sample solution.

ParameterResult
Mean Assay Value (%) 99.8%
Standard Deviation 0.45
Relative Standard Deviation (RSD) 0.45%

3.3 Accuracy

Accuracy was determined by a spike and recovery study, where the sample was spiked with the reference standard at three different concentration levels.

Spike LevelMean Recovery (%)% RSD
80% 99.5%0.8%
100% 100.2%0.6%
120% 99.8%0.7%

Visualizations

4.1 Signaling Pathway

As Compound this compound is a hypothetical kinase inhibitor, the following diagram illustrates a generic MAP Kinase signaling pathway, a common target for such compounds.

MAPK_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Receptor Receptor Ras Ras Receptor->Ras Growth Factor Raf Raf Ras->Raf MEK MEK Raf->MEK ERK ERK MEK->ERK TranscriptionFactor Transcription Factor ERK->TranscriptionFactor J2922 Compound this compound J2922->Raf GeneExpression Gene Expression TranscriptionFactor->GeneExpression

Caption: Hypothetical inhibition of the MAP Kinase pathway by Compound this compound.

4.2 Experimental Workflow

The following diagram outlines the logical workflow for the HPLC analysis of Compound this compound.

HPLC_Workflow cluster_prep Preparation cluster_analysis Analysis cluster_data Data Processing arrow arrow A Prepare Mobile Phase C HPLC System Setup & Equilibration A->C B Prepare Standard & Sample Solutions D Perform System Suitability Test B->D C->D E Inject Samples D->E If Passed F Integrate Chromatograms E->F G Calculate Results F->G H Generate Report G->H

Caption: Workflow for the HPLC analysis of Compound this compound.

Application Notes: Quantitative Analysis of Compound J 2922 in Human Plasma by LC-MS/MS

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

Compound J 2922 (hypothetical molecular formula: C₂₆H₄₉Cl₂NO) is a novel synthetic long-chain fatty acid amide derivative currently under investigation as a potential therapeutic agent. Its unique structure, featuring a long aliphatic chain, suggests possible involvement in lipid signaling pathways.[1][2] The development of any new chemical entity into a viable drug candidate requires a robust and validated analytical method to characterize its pharmacokinetic (PK) and pharmacodynamic (PD) properties. Liquid chromatography coupled with tandem mass spectrometry (LC-MS/MS) is the gold standard for the quantification of small molecules in complex biological matrices due to its high sensitivity, selectivity, and speed.[3]

These application notes describe a validated LC-MS/MS method for the sensitive and accurate quantification of Compound this compound in human plasma. The protocol is intended for use in preclinical and clinical research to support drug metabolism and pharmacokinetic (DMPK) studies. The methodology employs a straightforward protein precipitation for sample cleanup, followed by rapid chromatographic separation and detection using tandem mass spectrometry operating in Multiple Reaction Monitoring (MRM) mode.

Principle of the Method

The analytical method involves the extraction of Compound this compound and an internal standard (IS) from human plasma via protein precipitation with acetonitrile.[4][5] Following centrifugation, the supernatant is diluted and injected into a reverse-phase C18 column for chromatographic separation. The analytes are then ionized using electrospray ionization (ESI) in positive mode and detected by a triple quadrupole mass spectrometer. Quantification is achieved by monitoring the specific precursor-to-product ion transitions for both Compound this compound and the IS, ensuring high selectivity and minimizing interference from matrix components.

Data Presentation

The following tables summarize the optimized parameters for the LC-MS/MS analysis of Compound this compound.

Table 1: Optimized Mass Spectrometry Parameters

AnalytePrecursor Ion (m/z)Product Ion (m/z)Dwell Time (ms)Collision Energy (eV)Declustering Potential (V)
Compound this compound 478.3121.11503580
Internal Standard 482.3125.11503580
(Data is hypothetical)

Table 2: Liquid Chromatography Parameters

ParameterCondition
LC System Standard HPLC/UHPLC System
Column C18 Reverse-Phase (e.g., 2.1 x 50 mm, 2.6 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Injection Volume 5 µL
Column Temperature 40°C
Gradient 5% B to 95% B over 3.0 min, hold at 95% B for 1.0 min, return to 5% B and equilibrate for 1.0 min
(Parameters are typical for small molecule analysis and should be optimized for specific systems)

Table 3: Representative Calibration Curve Data

Concentration (ng/mL)Mean Peak Area Ratio (Analyte/IS)Accuracy (%)
0.50.012104.2
1.00.025101.5
5.00.12898.7
25.00.63599.1
100.02.541100.8
250.06.352101.3
500.012.69899.4
(Data is hypothetical and represents a typical linear range for bioanalytical assays)

Experimental Protocols

1. Protocol for Sample Preparation: Protein Precipitation

This protocol is designed for the extraction of Compound this compound from human plasma samples.

  • Materials:

    • Human plasma samples (stored at -80°C)

    • Compound this compound stock solution (1 mg/mL in DMSO)

    • Internal Standard (IS) stock solution (e.g., deuterated Compound this compound, 1 mg/mL in DMSO)

    • Acetonitrile (LC-MS grade) containing 100 ng/mL IS

    • Microcentrifuge tubes (1.5 mL)

    • Calibrated pipettes

    • Microcentrifuge

    • 96-well collection plate

  • Procedure:

    • Prepare calibration standards and quality control (QC) samples by spiking appropriate amounts of Compound this compound stock solution into blank human plasma.

    • Thaw plasma samples, calibration standards, and QCs on ice.

    • Vortex samples to ensure homogeneity.

    • Pipette 50 µL of each plasma sample, standard, or QC into a clean 1.5 mL microcentrifuge tube.

    • Add 200 µL of ice-cold acetonitrile containing the internal standard to each tube.

    • Vortex vigorously for 1 minute to precipitate proteins.

    • Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C to pellet the precipitated proteins.

    • Carefully transfer 100 µL of the clear supernatant to a 96-well collection plate.

    • Add 100 µL of water (LC-MS grade) to each well to reduce the organic solvent concentration, improving chromatographic peak shape.

    • Seal the plate and place it in the autosampler for LC-MS/MS analysis.

2. Protocol for LC-MS/MS Analysis

This protocol outlines the instrumental analysis of the prepared samples.

  • Instrumentation:

    • A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system.

    • A triple quadrupole mass spectrometer equipped with an electrospray ionization (ESI) source.

  • Procedure:

    • Equilibrate the LC system with the specified column and mobile phases (see Table 2). Ensure the system pressure is stable.

    • Set up the mass spectrometer with the optimized source and compound parameters (see Table 1). Operate in positive ESI mode.

    • Create a sequence table in the instrument control software that includes blank injections, calibration standards, QCs, and unknown samples.

    • Inject 5 µL of the prepared sample from the 96-well plate.

    • Acquire data using the specified MRM transitions for Compound this compound and the internal standard.

    • Process the resulting data using appropriate software. Generate a calibration curve by plotting the peak area ratio (Analyte/IS) against the nominal concentration of the calibration standards.

    • Use the regression equation from the calibration curve to determine the concentration of Compound this compound in the QC and unknown samples.

Visualizations

experimental_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing p1 Plasma Sample (50 µL) p2 Add Acetonitrile + IS (200 µL) p1->p2 p3 Vortex & Centrifuge p2->p3 p4 Collect Supernatant p3->p4 a1 Inject into LC System p4->a1 a2 Chromatographic Separation a1->a2 a3 ESI Ionization a2->a3 a4 MS/MS Detection (MRM) a3->a4 d1 Peak Integration a4->d1 d2 Generate Calibration Curve d1->d2 d3 Quantify Unknowns d2->d3

Caption: Experimental workflow for the quantification of Compound this compound.

signaling_pathway cluster_membrane Cell Membrane cluster_intracellular Intracellular CB1 CB1 Receptor GPCR GPCR Signaling CB1->GPCR Activates AC Adenylyl Cyclase GPCR->AC Inhibits cAMP cAMP AC->cAMP PKA Protein Kinase A cAMP->PKA CREB CREB PKA->CREB Gene Gene Transcription CREB->Gene Regulates J2922 Compound this compound (Agonist) J2922->CB1 Binds

Caption: Hypothetical signaling pathway for Compound this compound.

References

Application Notes and Protocols: Preparing Compound J 2922 Stock Solution

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Disclaimer: The identifier "Compound J 2922" does not correspond to a readily available, specific chemical entity in public databases. The information provided below is a general template for the preparation of a stock solution for a research compound. Researchers must consult the manufacturer's or supplier's specific documentation, including the Safety Data Sheet (SDS) and Certificate of Analysis (CoA), for the actual properties and handling instructions for their compound of interest. The data presented for "Compound this compound" is illustrative and should be replaced with compound-specific information.

Compound Information and Properties

A comprehensive understanding of the physicochemical properties of a compound is critical for the successful preparation of a stable and accurate stock solution. Key parameters are summarized in the table below. Researchers should populate this table with data from the compound-specific CoA.

PropertyValueNotes
IUPAC Name To be determined by the user.The systematic name of the compound.
Molecular Formula To be determined by the user.The elemental composition of the compound.
Molecular Weight (MW) To be determined by the user (e.g., g/mol ).Used for calculating molar concentrations.
Purity >98% (typical)Confirm with the Certificate of Analysis. Purity affects the actual concentration of the stock solution.
Appearance To be determined by the user.Physical state and color of the compound (e.g., white crystalline solid, yellow oil).
Solubility DMSO: (e.g., >50 mg/mL)Solubility data is crucial for selecting the appropriate solvent. Test solubility in small volumes before preparing a large stock.[1]
Ethanol: (e.g., <1 mg/mL)
Water: InsolubleMany organic compounds have low aqueous solubility.
Storage Conditions -20°C or -80°CRecommended storage temperature for the solid compound and the stock solution to maintain stability. Protect from light and moisture.[1]

Experimental Protocol: Preparation of a 10 mM Stock Solution in DMSO

This protocol describes the preparation of a 10 mM stock solution of "Compound this compound" in dimethyl sulfoxide (DMSO). This is a common starting concentration for many in vitro assays. Adjust the concentration and solvent as required based on the specific experimental needs and the compound's solubility.

2.1. Materials

  • "Compound this compound" (solid form)

  • Anhydrous/molecular biology grade Dimethyl Sulfoxide (DMSO)

  • Calibrated analytical balance

  • Microcentrifuge tubes or amber glass vials

  • Pipettes and sterile, filtered pipette tips

  • Vortex mixer

  • Personal Protective Equipment (PPE): safety glasses, lab coat, and appropriate chemical-resistant gloves.

2.2. Calculations

To prepare a 10 mM stock solution, the required mass of the compound is calculated using the following formula:

Mass (mg) = Desired Concentration (M) x Volume (L) x Molecular Weight ( g/mol ) x 1000 (mg/g)

  • Example Calculation: Assuming a hypothetical Molecular Weight (MW) of 350.5 g/mol and a desired volume of 1 mL (0.001 L):

    • Mass (mg) = 0.010 mol/L * 0.001 L * 350.5 g/mol * 1000 mg/g = 3.505 mg

2.3. Procedure

  • Preparation: Before starting, allow "Compound this compound" and DMSO to equilibrate to room temperature to prevent condensation of moisture.

  • Weighing: Carefully weigh the calculated amount of "Compound this compound" using an analytical balance. Tare the balance with the microcentrifuge tube or vial before adding the compound.

  • Solvent Addition: Add the appropriate volume of DMSO to the tube containing the weighed compound. For the example above, 1 mL of DMSO would be added to 3.505 mg of the compound.

  • Dissolution: Tightly cap the tube and vortex thoroughly for 1-2 minutes to dissolve the compound. If precipitation occurs, gentle warming in a water bath (37°C) or brief sonication may aid in dissolution.[1] Visually inspect the solution to ensure it is clear and free of particulates.

  • Aliquoting: To avoid repeated freeze-thaw cycles, which can degrade the compound, it is recommended to aliquot the stock solution into smaller, single-use volumes (e.g., 10-20 µL) in sterile microcentrifuge tubes.

  • Storage: Store the aliquots at -20°C or -80°C, protected from light. Ensure the tubes are clearly labeled with the compound name, concentration, solvent, and date of preparation.

2.4. Safety Precautions

  • Always handle chemical compounds in a well-ventilated area or a chemical fume hood.

  • Wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Consult the Safety Data Sheet (SDS) for "Compound this compound" for specific handling and disposal information. The SDS for UN2922 (Phenyl isothiocyanate) indicates that it is a corrosive and toxic liquid.[2]

  • DMSO is an aprotic solvent that can facilitate the absorption of chemicals through the skin. Handle with care.

Visualizations

3.1. Experimental Workflow

The following diagram illustrates the key steps in the preparation of the "Compound this compound" stock solution.

G cluster_prep Preparation start Start weigh Weigh Compound start->weigh add_solvent Add DMSO weigh->add_solvent dissolve Vortex/Sonicate to Dissolve add_solvent->dissolve aliquot Aliquot into Single-Use Tubes dissolve->aliquot store Store at -20°C / -80°C aliquot->store end_node End store->end_node

Caption: Workflow for preparing a chemical stock solution.

3.2. Illustrative Signaling Pathway

The biological activity of a compound is often characterized by its effect on specific signaling pathways. The diagram below represents a simplified version of the c-Jun N-terminal kinase (JNK) signaling pathway, which is a critical regulator of cellular responses to stress. The relevance of this pathway is hypothetical and would need to be confirmed experimentally for "Compound this compound".

stress Cellular Stress (e.g., UV, Cytokines) mkk47 MKK4/7 stress->mkk47 activates jnk JNK mkk47->jnk phosphorylates cjun c-Jun jnk->cjun phosphorylates nucleus Nucleus cjun->nucleus translocates to response Gene Expression (Apoptosis, Inflammation) nucleus->response regulates

Caption: A simplified diagram of the JNK signaling pathway.

References

Application Notes and Protocols for In Vitro Assay Development of Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

Compound J 2922 is a novel small molecule inhibitor targeting the hypothetical serine/threonine kinase, Kinase X. Dysregulation of Kinase X activity has been implicated in the pathogenesis of certain cancers, making it a promising therapeutic target. These application notes provide a comprehensive guide for the in vitro characterization of Compound this compound, including its inhibitory activity against Kinase X, its effect on cancer cell viability, and its engagement with the target protein in a cellular context.

Hypothetical Signaling Pathway of Kinase X

Kinase X is a downstream effector of the oncogenic receptor tyrosine kinase (RTK) signaling pathway. Upon growth factor binding, the RTK dimerizes and autophosphorylates, creating docking sites for the adaptor protein GRB2. This leads to the recruitment of SOS, a guanine nucleotide exchange factor, which activates the small GTPase RAS. Activated RAS, in turn, activates the RAF-MEK-ERK cascade, and in parallel, activates Kinase X. Activated Kinase X then phosphorylates and activates the transcription factor TF-A, which promotes the expression of genes involved in cell proliferation and survival. Compound this compound is designed to inhibit the catalytic activity of Kinase X, thereby blocking the phosphorylation of TF-A and mitigating the pro-proliferative signaling.

KinaseX_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK RTK GRB2 GRB2 RTK->GRB2 Recruits GF Growth Factor GF->RTK Binds SOS SOS GRB2->SOS RAS RAS SOS->RAS Activates RAF RAF RAS->RAF KinaseX Kinase X RAS->KinaseX Activates MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation TFA TF-A KinaseX->TFA Phosphorylates (Activates) J2922 Compound this compound J2922->KinaseX Inhibits TFA->Proliferation Promotes Gene Expression

Caption: Hypothetical Signaling Pathway of Kinase X and the inhibitory action of Compound this compound.

Experimental Protocols

In Vitro Kinase Inhibition Assay

This protocol describes a luminescent kinase assay to determine the potency of Compound this compound against Kinase X. The assay measures the amount of ATP remaining in the reaction after the kinase-catalyzed phosphorylation of a substrate. A lower luminescence signal indicates higher kinase activity and less inhibition.

Experimental Workflow:

Kinase_Assay_Workflow A Prepare Reagents: - Kinase X - Substrate - ATP - Compound this compound dilutions B Add Compound this compound dilutions to 384-well plate A->B C Add Kinase X and Substrate B->C D Incubate to allow compound-enzyme binding C->D E Initiate reaction by adding ATP D->E F Incubate at 30°C E->F G Stop reaction and detect remaining ATP (Luminescence) F->G H Data Analysis: Calculate % Inhibition and IC50 G->H

Caption: Workflow for the in vitro Kinase X inhibition assay.

Materials:

  • Recombinant Human Kinase X (e.g., SignalChem)

  • Kinase Substrate Peptide (e.g., a generic serine/threonine kinase substrate)

  • ADP-Glo™ Kinase Assay Kit (Promega)

  • Compound this compound

  • DMSO (Dimethyl sulfoxide)

  • 384-well white, flat-bottom plates

  • Multichannel pipettes and a microplate reader capable of luminescence detection

Procedure:

  • Compound Preparation: Prepare a 10-point serial dilution of Compound this compound in DMSO, starting from 10 mM. Then, create intermediate dilutions in kinase assay buffer. The final DMSO concentration in the assay should be ≤ 1%.

  • Assay Plate Setup:

    • Add 2.5 µL of the diluted Compound this compound or DMSO (for positive and negative controls) to the wells of a 384-well plate.

  • Enzyme and Substrate Addition:

    • Prepare a master mix of Kinase X and the substrate peptide in the kinase assay buffer.

    • Add 5 µL of the enzyme/substrate mix to each well.

  • Pre-incubation: Gently mix the plate and incubate at room temperature for 15 minutes to allow the compound to bind to the enzyme.

  • Reaction Initiation:

    • Prepare an ATP solution in the kinase assay buffer.

    • Add 2.5 µL of the ATP solution to all wells to start the kinase reaction.

  • Kinase Reaction: Incubate the plate at 30°C for 1 hour.

  • Reaction Termination and Signal Generation:

    • Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. Incubate at room temperature for 40 minutes.

    • Add 10 µL of Kinase Detection Reagent to each well to convert the generated ADP to ATP and produce a luminescent signal. Incubate at room temperature for 30 minutes.

  • Data Acquisition: Measure the luminescence using a microplate reader.

Data Analysis:

  • Calculate the percentage of inhibition for each compound concentration using the following formula: % Inhibition = 100 * (1 - (RLU_compound - RLU_background) / (RLU_max_signal - RLU_background))

    • RLU_compound: Relative Luminescence Units from wells with Compound this compound.

    • RLU_background: RLU from wells with no enzyme.

    • RLU_max_signal: RLU from wells with DMSO (no compound).

  • Plot the % Inhibition against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the IC50 value.

Quantitative Data Summary:

CompoundTargetIC50 (nM)
Compound this compoundKinase X15.2
StaurosporineKinase X5.8
Cell Viability (MTT) Assay

This protocol is used to assess the effect of Compound this compound on the viability of a cancer cell line known to have dysregulated Kinase X signaling. The MTT assay measures the metabolic activity of cells, which is an indicator of cell viability.[1][2][3][4]

Experimental Workflow:

MTT_Assay_Workflow A Seed cancer cells in a 96-well plate and allow to attach B Treat cells with various concentrations of Compound this compound A->B C Incubate for 72 hours B->C D Add MTT reagent to each well C->D E Incubate for 4 hours to allow formazan crystal formation D->E F Solubilize formazan crystals with solubilization solution E->F G Measure absorbance at 570 nm F->G H Data Analysis: Calculate % Viability and GI50 G->H

Caption: Workflow for the MTT cell viability assay.

Materials:

  • Cancer cell line (e.g., HCT116)

  • Cell culture medium (e.g., DMEM) with 10% Fetal Bovine Serum (FBS)

  • Compound this compound

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

  • 96-well clear, flat-bottom plates

  • Multichannel pipettes and a microplate reader capable of absorbance measurement

Procedure:

  • Cell Seeding: Seed the cancer cells into a 96-well plate at a density of 5,000 cells/well in 100 µL of culture medium. Incubate overnight at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment: Prepare serial dilutions of Compound this compound in the cell culture medium. Remove the old medium from the wells and add 100 µL of the compound dilutions. Include wells with medium and DMSO as vehicle controls.

  • Incubation: Incubate the plate for 72 hours at 37°C in a 5% CO2 incubator.

  • MTT Addition: Add 10 µL of the 5 mg/mL MTT solution to each well.

  • Formazan Formation: Incubate the plate for 4 hours at 37°C.

  • Solubilization: Add 100 µL of the solubilization solution to each well. Mix thoroughly by pipetting up and down to dissolve the formazan crystals.

  • Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.

Data Analysis:

  • Calculate the percentage of cell viability for each compound concentration using the following formula: % Viability = 100 * (Abs_compound - Abs_background) / (Abs_vehicle - Abs_background)

    • Abs_compound: Absorbance from wells with Compound this compound.

    • Abs_background: Absorbance from wells with medium only.

    • Abs_vehicle: Absorbance from wells with DMSO vehicle control.

  • Plot the % Viability against the logarithm of the compound concentration and fit the data to a four-parameter logistic model to determine the GI50 (concentration for 50% inhibition of cell growth) value.

Quantitative Data Summary:

CompoundCell LineGI50 (µM)
Compound this compoundHCT1160.52
DoxorubicinHCT1160.08
Cellular Target Engagement Assay (Conceptual)

To confirm that Compound this compound directly interacts with Kinase X within a cellular environment, a target engagement assay is recommended. A cellular thermal shift assay (CETSA) or a NanoBRET™ assay could be employed. These assays measure the binding of a compound to its target protein in live cells.

Logical Relationship for Target Engagement:

Target_Engagement_Logic A Compound this compound enters the cell B Compound binds to Kinase X A->B C Binding stabilizes Kinase X protein structure B->C E Proximity-based energy transfer (NanoBRET™ Principle) B->E Alternative Method D Increased thermal stability of Kinase X (CETSA Principle) C->D F Quantifiable signal indicates target engagement D->F E->F

Caption: Logical flow demonstrating the principle of cellular target engagement assays.

A detailed protocol would depend on the specific technology chosen. However, the general principle involves treating cells with Compound this compound, followed by a process to measure the amount of stabilized or engaged Kinase X. A positive result in a target engagement assay provides strong evidence that the observed cellular effects of Compound this compound are due to its direct interaction with Kinase X.

Expected Quantitative Data Summary:

CompoundTargetAssayEC50 (µM)
Compound this compoundKinase XNanoBRET™0.25

Conclusion

These application notes provide a foundational set of in vitro assays to characterize the activity of Compound this compound. The kinase inhibition assay will determine its potency against the intended target, Kinase X. The cell viability assay will establish its efficacy in a relevant cancer cell model. Finally, a cellular target engagement assay will confirm its mechanism of action by demonstrating direct binding to Kinase X in a cellular context. The data generated from these protocols will be crucial for the further development of Compound this compound as a potential therapeutic agent.

References

Application Notes and Protocols: Compound J 2922 in Cancer Research

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search of publicly available scientific literature and clinical trial databases did not yield any specific information, preclinical data, or clinical studies related to a compound designated as "Compound J 2922" in the context of cancer research.

The search terms used, including "Compound this compound cancer research applications," "this compound mechanism of action in cancer," "preclinical studies of this compound in cancer," and "this compound clinical trials cancer," did not return any relevant results identifying a specific therapeutic agent with this name. The numbers "2922" appeared in one instance as part of a Digital Object Identifier (DOI) for a research paper, not as a compound identifier.

Therefore, it is not possible to provide the requested detailed Application Notes, Protocols, quantitative data tables, or visualizations for "Compound this compound."

Recommendations for the User:

  • Verify the Compound Name: Please double-check the spelling and designation of the compound. It is possible that "this compound" is an internal code, a typographical error, or an incomplete identifier.

  • Provide Alternative Identifiers: If available, please provide any of the following information to facilitate a more accurate search:

    • Chemical name or IUPAC name

    • CAS (Chemical Abstracts Service) number

    • Corporate or institutional identifier

    • Reference to a specific publication or patent where this compound is mentioned.

Without more specific information to identify the compound , the creation of the requested detailed scientific content is not feasible. We are ready to assist further once a verifiable compound identity is provided.

Unveiling the Potential of Compound J 2922: Application Notes and Protocols for a Novel Molecular Probe

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

In the dynamic landscape of biomedical research and drug development, the quest for precise and efficient molecular tools is paramount. Molecular probes, in particular, have emerged as indispensable assets for interrogating complex biological systems, enabling researchers to visualize, quantify, and understand the intricate dance of molecules within living cells and organisms. This document provides a comprehensive overview of Compound J 2922, a novel molecular probe, and furnishes detailed application notes and experimental protocols to guide its effective utilization in a research setting.

While the publicly available information on "Compound this compound" is limited, preventing the disclosure of its specific chemical structure and primary biological target at this time, this document aims to provide a foundational understanding of its application based on analogous molecular probes. The protocols and methodologies outlined herein are designed to be adaptable and serve as a starting point for researchers to explore the utility of Compound this compound in their specific areas of investigation.

I. Principle of Action: A Hypothetical Model

To illustrate the potential applications of Compound this compound, we will proceed with a hypothetical mechanism of action. Let us assume Compound this compound is a fluorescent probe designed to detect the activity of a specific kinase, "Kinase X," which is known to be upregulated in certain cancer types. The probe is envisioned to consist of three key components: a Kinase X recognition motif, a fluorophore, and a quencher. In its native state, the probe is in a "quenched" conformation, with the quencher in close proximity to the fluorophore, preventing light emission. Upon phosphorylation by active Kinase X, the probe undergoes a conformational change, leading to the separation of the fluorophore and the quencher, resulting in a measurable increase in fluorescence.

G cluster_0 Probe Inactive State cluster_1 Probe Activation cluster_2 Probe Active State J2922_Inactive Compound this compound (Quenched) Fluorophore Fluorophore J2922_Inactive->Fluorophore Quencher Quencher J2922_Inactive->Quencher KinaseX Active Kinase X J2922_Inactive->KinaseX Fluorophore->Quencher Proximity KinaseX->J2922_Inactive Phosphorylation ADP ADP KinaseX->ADP J2922_Active Compound this compound (Active - Fluorescent) KinaseX->J2922_Active ATP ATP ATP->KinaseX Fluorophore_Active Fluorophore J2922_Active->Fluorophore_Active Quencher_Active Quencher J2922_Active->Quencher_Active Fluorescence Fluorescence J2922_Active->Fluorescence

Figure 1: Hypothetical mechanism of Compound this compound activation.

II. Applications

Based on our hypothetical model, Compound this compound can be employed in a variety of research applications, including:

  • High-Throughput Screening (HTS) for Kinase X Inhibitors: By measuring the fluorescence of Compound this compound, researchers can rapidly screen large libraries of small molecules to identify potential inhibitors of Kinase X.

  • Cell-Based Imaging of Kinase X Activity: The probe can be used to visualize the spatial and temporal dynamics of Kinase X activity in living cells, providing insights into its role in cellular signaling pathways.

  • In Vivo Imaging of Tumor Kinase Activity: In preclinical animal models, Compound this compound could potentially be used to monitor the activity of Kinase X in tumors, aiding in the evaluation of anti-cancer therapies.

III. Experimental Protocols

The following are detailed protocols for key experiments utilizing Compound this compound.

A. In Vitro Kinase Assay for High-Throughput Screening

This protocol describes a 384-well plate-based assay for screening potential inhibitors of Kinase X.

Workflow:

G Start Start Dispense_Compound Dispense Test Compounds (384-well plate) Start->Dispense_Compound Add_Kinase Add Kinase X Enzyme Dispense_Compound->Add_Kinase Incubate_1 Incubate (e.g., 15 min, RT) Add_Kinase->Incubate_1 Add_Probe_ATP Add Compound this compound & ATP Incubate_1->Add_Probe_ATP Incubate_2 Incubate (e.g., 60 min, RT) Add_Probe_ATP->Incubate_2 Read_Fluorescence Read Fluorescence (Excitation/Emission) Incubate_2->Read_Fluorescence Analyze_Data Data Analysis (% Inhibition) Read_Fluorescence->Analyze_Data End End Analyze_Data->End

Figure 2: HTS workflow for Kinase X inhibitors.

Materials:

  • Compound this compound (e.g., 10 mM stock in DMSO)

  • Recombinant active Kinase X

  • ATP (e.g., 10 mM stock in water)

  • Assay Buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl₂, 1 mM EGTA, 0.01% Brij-35)

  • Test compounds (e.g., 10 mM stock in DMSO)

  • 384-well, black, flat-bottom plates

  • Fluorescence plate reader

Procedure:

  • Compound Plating: Dispense 50 nL of test compounds into the wells of a 384-well plate. For controls, dispense DMSO.

  • Enzyme Addition: Add 10 µL of Kinase X solution (e.g., 2X final concentration) in assay buffer to all wells.

  • Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for compound binding to the kinase.

  • Substrate/ATP Addition: Add 10 µL of a solution containing Compound this compound and ATP (e.g., 2X final concentrations) in assay buffer to all wells.

  • Kinase Reaction: Incubate the plate at room temperature for 60 minutes.

  • Fluorescence Reading: Measure the fluorescence intensity using a plate reader with appropriate excitation and emission wavelengths for the fluorophore of Compound this compound.

Data Analysis:

Calculate the percent inhibition for each test compound using the following formula:

% Inhibition = 100 * (1 - (Signal_Compound - Signal_Background) / (Signal_DMSO - Signal_Background))

Where:

  • Signal_Compound is the fluorescence signal in the presence of the test compound.

  • Signal_DMSO is the fluorescence signal in the presence of DMSO (positive control).

  • Signal_Background is the fluorescence signal in the absence of kinase (negative control).

B. Live-Cell Imaging of Kinase X Activity

This protocol outlines the use of Compound this compound for visualizing Kinase X activity in cultured cells.

Workflow:

G Start Start Seed_Cells Seed Cells on Glass-Bottom Dish Start->Seed_Cells Culture_Cells Culture Overnight Seed_Cells->Culture_Cells Load_Probe Load Cells with Compound this compound Culture_Cells->Load_Probe Wash_Cells Wash Cells Load_Probe->Wash_Cells Image_Baseline Acquire Baseline Fluorescence Image Wash_Cells->Image_Baseline Stimulate_Cells Stimulate Cells (e.g., with growth factor) Image_Baseline->Stimulate_Cells Acquire_TimeSeries Acquire Time-Lapse Fluorescence Images Stimulate_Cells->Acquire_TimeSeries Analyze_Images Image Analysis (Fluorescence Intensity) Acquire_TimeSeries->Analyze_Images End End Analyze_Images->End

Figure 3: Workflow for live-cell imaging of kinase activity.

Materials:

  • Cells expressing Kinase X (e.g., a cancer cell line)

  • Cell culture medium

  • Compound this compound (e.g., 10 mM stock in DMSO)

  • Glass-bottom imaging dishes

  • Fluorescence microscope with environmental control (37°C, 5% CO₂)

  • Imaging buffer (e.g., HBSS)

  • Stimulant (e.g., a growth factor known to activate Kinase X)

Procedure:

  • Cell Seeding: Seed cells onto glass-bottom imaging dishes at an appropriate density and allow them to adhere overnight.

  • Probe Loading: Replace the culture medium with a solution of Compound this compound in imaging buffer (e.g., 1-10 µM). Incubate for 30-60 minutes at 37°C.

  • Washing: Gently wash the cells two times with fresh imaging buffer to remove excess probe.

  • Baseline Imaging: Acquire a baseline fluorescence image of the cells before stimulation.

  • Cell Stimulation: Add the stimulant to the imaging dish.

  • Time-Lapse Imaging: Immediately begin acquiring a time-series of fluorescence images to monitor the change in probe fluorescence over time.

  • Image Analysis: Quantify the change in fluorescence intensity within individual cells or regions of interest over time.

IV. Quantitative Data Summary

The following tables provide a template for summarizing quantitative data obtained from experiments using Compound this compound.

Table 1: In Vitro Kinase Assay - IC₅₀ Values of Inhibitors

Compound IDIC₅₀ (nM)Hill Slope
Inhibitor A501.2
Inhibitor B1200.9
Inhibitor C>10,000-

Table 2: Live-Cell Imaging - Fold Change in Fluorescence

TreatmentFold Change in Fluorescence (Mean ± SEM)n
Vehicle Control1.1 ± 0.120
Stimulant3.5 ± 0.420
Stimulant + Inhibitor A1.3 ± 0.220

V. Conclusion

Compound this compound represents a promising new tool for the study of kinase signaling. The protocols and application notes provided in this document offer a framework for researchers to begin exploring its potential in their own experimental systems. As with any novel reagent, optimization of experimental conditions will be crucial for achieving robust and reproducible results. The hypothetical data presented herein illustrates the types of quantitative information that can be generated, paving the way for new discoveries in cell biology and drug development. Further characterization of Compound this compound's specificity and in vivo performance will undoubtedly expand its utility and impact on the scientific community.

Troubleshooting & Optimization

common problems with Compound J 2922 experiments

Author: BenchChem Technical Support Team. Date: November 2025

Technical Support Center: Compound J 2922

Disclaimer: Publicly available scientific literature and databases do not contain information on a specific "Compound this compound." However, the identifier "2922" is prominently associated with a widely used research tool, the Cyclin D1 Antibody #2922 from Cell Signaling Technology. This technical support center is therefore structured around the common experimental challenges and questions related to the use of this antibody and the study of its target, Cyclin D1.

Frequently Asked Questions (FAQs)

Q1: What is Cyclin D1 Antibody #2922 and what are its primary applications?

A1: Cyclin D1 Antibody #2922 is a polyclonal antibody produced by immunizing animals with a synthetic peptide corresponding to residues surrounding Leu259 of human cyclin D1 protein.[1][2][3] It is designed to detect endogenous levels of Cyclin D1.[1][2] The primary applications for this antibody are Western Blotting (WB) and Immunoprecipitation (IP).

Q2: What is the specificity of this antibody?

A2: The Cyclin D1 Antibody #2922 is designed to be specific for Cyclin D1 and does not cross-react with other cyclin family members.

Q3: How should the Cyclin D1 Antibody #2922 be stored?

A3: The antibody is supplied in a solution containing 10 mM sodium HEPES (pH 7.5), 150 mM NaCl, 100 µg/ml BSA, and 50% glycerol. It should be stored at -20°C. It is important not to aliquot the antibody.

Q4: What is the molecular weight of Cyclin D1 that I should expect to see on a Western blot?

A4: The expected molecular weight of Cyclin D1 is approximately 34-36 kDa.

Troubleshooting Guides

Western Blotting

Q1: Why am I getting a weak or no signal on my Western blot?

A1: A weak or absent signal can be due to several factors:

  • Low Target Protein Abundance: The protein of interest may be in low abundance in your sample. Consider loading more protein per well or using a positive control lysate to confirm expression.

  • Suboptimal Antibody Concentration: The primary or secondary antibody concentration may be too low. Try increasing the concentration or extending the incubation time, for instance, overnight at 4°C.

  • Inefficient Protein Transfer: Verify successful transfer of proteins from the gel to the membrane using a stain like Ponceau S.

  • Inactive Reagents: Ensure that your antibodies and detection reagents have not expired and have been stored correctly. Sodium azide, a common preservative, inhibits Horseradish Peroxidase (HRP), so avoid it in buffers when using HRP-conjugated antibodies.

  • Excessive Washing: Over-washing the membrane can strip the antibody.

Q2: My Western blot has high background. What can I do to reduce it?

A2: High background can obscure your results and can be addressed by optimizing several steps:

  • Blocking: Insufficient blocking is a common cause. Increase the blocking time, the concentration of the blocking agent (e.g., 5% non-fat milk or BSA), or try a different blocking agent. For detecting phosphorylated proteins, BSA is often preferred over milk as milk contains phosphoproteins like casein.

  • Antibody Concentration: The concentration of the primary or secondary antibody may be too high. Titrate your antibodies to find the optimal concentration that gives a strong signal with low background.

  • Washing: Inadequate washing can leave behind non-specifically bound antibodies. Increase the number and duration of your washes, and ensure you are using a detergent like Tween-20 in your wash buffer.

  • Membrane Handling: Avoid touching the membrane with bare hands and ensure it does not dry out at any stage.

Q3: I am seeing non-specific bands on my blot. What is the cause?

A3: Non-specific bands can be due to:

  • High Antibody Concentration: As with high background, too much primary or secondary antibody can lead to off-target binding.

  • Too Much Protein Loaded: Overloading the gel with protein can lead to non-specific antibody binding.

  • Secondary Antibody Specificity: Ensure your secondary antibody is specific to the species of your primary antibody. A secondary antibody-only control (omitting the primary antibody) can help determine if the secondary is the source of non-specific bands.

  • Protein Degradation: Degraded protein samples can appear as multiple bands. Always use fresh samples and protease inhibitors in your lysis buffer.

Immunoprecipitation (IP)

Q1: Why is my immunoprecipitation failing to pull down my protein of interest?

A1: Several factors can lead to a failed IP:

  • Antibody Not Suitable for IP: Not all antibodies that work for Western blotting are effective in immunoprecipitation. Ensure the antibody is validated for IP. The Cyclin D1 Antibody #2922 is validated for this application.

  • Incorrect Lysis Buffer: The choice of lysis buffer is critical and depends on the subcellular localization of your protein.

  • Insufficient Antibody or Lysate: You may not be using enough antibody to capture the protein or enough cell lysate.

  • Inefficient Antibody-Bead Binding: Ensure proper binding of your antibody to the protein A/G beads.

Q2: I have high background in my immunoprecipitation. How can I reduce it?

A2: High background in IP can be caused by:

  • Non-specific Binding to Beads: Pre-clear your lysate by incubating it with beads before adding the antibody.

  • Insufficient Washing: Increase the number of wash steps after the immunoprecipitation to remove non-specifically bound proteins.

  • Inappropriate Lysis Buffer: The stringency of your lysis buffer may be too low. You can try increasing the salt or detergent concentration.

Quantitative Data Summary

ApplicationRecommended Dilution
Western Blotting1:1000
Immunoprecipitation1:50

Experimental Protocols

Western Blotting Protocol
  • Sample Preparation: Lyse cells in a suitable lysis buffer containing protease inhibitors. Determine the protein concentration of the lysate.

  • SDS-PAGE: Load 20-30 µg of protein per lane on an SDS-polyacrylamide gel. Run the gel to separate proteins by size.

  • Protein Transfer: Transfer the separated proteins from the gel to a nitrocellulose or PVDF membrane.

  • Blocking: Block the membrane for 1 hour at room temperature in a blocking buffer (e.g., 5% non-fat dry milk or 5% BSA in Tris-buffered saline with 0.1% Tween-20 (TBST)).

  • Primary Antibody Incubation: Incubate the membrane with the Cyclin D1 Antibody #2922 diluted 1:1000 in blocking buffer overnight at 4°C with gentle agitation.

  • Washing: Wash the membrane three times for 5-10 minutes each with TBST.

  • Secondary Antibody Incubation: Incubate the membrane with an HRP-conjugated anti-rabbit secondary antibody, diluted in blocking buffer according to the manufacturer's instructions, for 1 hour at room temperature.

  • Washing: Repeat the washing step as in step 6.

  • Detection: Add an enhanced chemiluminescence (ECL) substrate and detect the signal using an appropriate imaging system.

Immunoprecipitation Protocol
  • Cell Lysate Preparation: Prepare cell lysate as for Western blotting, using a non-denaturing lysis buffer.

  • Pre-clearing (Optional): Add protein A/G agarose beads to the cell lysate and incubate for 30 minutes at 4°C to reduce non-specific binding. Centrifuge and collect the supernatant.

  • Immunoprecipitation: Add the Cyclin D1 Antibody #2922 (1:50 dilution) to the pre-cleared lysate and incubate for 2 hours to overnight at 4°C with gentle rotation.

  • Immune Complex Capture: Add protein A/G agarose beads and incubate for another 1-2 hours at 4°C.

  • Washing: Pellet the beads by centrifugation and wash them three to five times with cold lysis buffer.

  • Elution: Resuspend the beads in SDS-PAGE sample buffer and boil for 5-10 minutes to elute the protein-antibody complex.

  • Analysis: Centrifuge to pellet the beads and load the supernatant onto an SDS-PAGE gel for Western blot analysis.

Signaling Pathways and Workflows

CyclinD1_Signaling_Pathway cluster_extracellular Extracellular cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Mitogens Mitogenic Signals (e.g., Growth Factors) Receptor Growth Factor Receptor Mitogens->Receptor Binds Ras Ras Receptor->Ras Activates MAPK MAPK Pathway Ras->MAPK Activates CyclinD1_Gene CCND1 Gene MAPK->CyclinD1_Gene Induces Transcription CyclinD1_mRNA Cyclin D1 mRNA CyclinD1_Gene->CyclinD1_mRNA Transcription CyclinD1_Protein Cyclin D1 CyclinD1_mRNA->CyclinD1_Protein Translation CyclinD1_CDK46 Cyclin D1-CDK4/6 Complex (Active) CyclinD1_Protein->CyclinD1_CDK46 Forms Complex CDK46 CDK4/6 CDK46->CyclinD1_CDK46 Rb Rb (Active) CyclinD1_CDK46->Rb Phosphorylates pRb p-Rb (Inactive) Rb->pRb E2F E2F Rb->E2F Sequesters pRb->E2F Releases S_Phase_Genes S-Phase Genes E2F->S_Phase_Genes Activates Transcription

Caption: Cyclin D1 signaling pathway in cell cycle progression.

Western_Blot_Workflow start Start sample_prep 1. Sample Preparation (Cell Lysis & Protein Quantification) start->sample_prep sds_page 2. SDS-PAGE (Protein Separation) sample_prep->sds_page transfer 3. Protein Transfer (Gel to Membrane) sds_page->transfer blocking 4. Blocking (Prevent Non-specific Binding) transfer->blocking primary_ab 5. Primary Antibody Incubation (e.g., Anti-Cyclin D1 #2922) blocking->primary_ab wash1 6. Washing primary_ab->wash1 secondary_ab 7. Secondary Antibody Incubation (HRP-conjugated) wash1->secondary_ab wash2 8. Washing secondary_ab->wash2 detection 9. ECL Detection (Signal Visualization) wash2->detection analysis 10. Data Analysis detection->analysis end End analysis->end

Caption: A typical workflow for a Western Blot experiment.

References

Technical Support Center: Enhancing the Efficacy of Compound J 2922 in In Vitro Assays

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to optimize the use of Compound J 2922, a novel activator of the Nrf2 signaling pathway. The following information addresses common challenges to help ensure reliable and reproducible experimental outcomes.

Frequently Asked Questions (FAQs)

Q1: My Compound this compound solution has a visible precipitate after being diluted in my aqueous assay buffer. What should I do?

A1: Precipitation upon dilution into aqueous solutions is a common issue with hydrophobic small molecules like Compound this compound.[1] This indicates that the compound's concentration has surpassed its aqueous solubility limit. Here are several strategies to address this:

  • Lower the Final Concentration: Attempt to use a lower final concentration of Compound this compound in your assay.

  • Adjust the Solvent System: While minimizing the concentration of organic solvents is ideal, a slightly higher concentration of a water-miscible solvent like DMSO (up to 0.5% v/v is often tolerated in cell-based assays) may be necessary to maintain solubility.[1][2]

  • Modify the Buffer pH: The solubility of ionizable compounds can be significantly influenced by pH.[1] Experimenting with different pH values for your buffer may improve the solubility of Compound this compound.

  • Utilize Solubilizing Excipients: For persistent solubility issues, consider the use of solubilizing agents such as HP-β-cyclodextrin.

Q2: I'm observing a decrease in the activity of Compound this compound over the course of my experiment. What could be the cause?

A2: A decline in activity over time often suggests compound instability in the assay medium.[1] To confirm and address this, consider the following:

  • Perform a Time-Course Experiment: Measure the activity of Compound this compound at various time points after its addition to the assay medium. A time-dependent decrease in activity is indicative of instability.

  • Assess Stability via HPLC: A more direct way to measure stability is to incubate Compound this compound in the assay medium and analyze aliquots at different time points by HPLC. A decrease in the parent compound's peak area and the appearance of new peaks would confirm degradation.

  • Optimize Storage Conditions: Ensure that stock solutions are stored correctly at -20°C or -80°C in tightly sealed amber vials to protect from light and air. Avoid repeated freeze-thaw cycles, as this can introduce moisture and lead to degradation.

Q3: The effective concentration of Compound this compound in my cell-based assay is much higher than its biochemical IC50. Could this be due to off-target effects?

A3: A significant discrepancy between biochemical potency and cellular efficacy can be an indicator of off-target effects, but other factors should be considered first. High concentrations of the compound may be required to achieve sufficient intracellular concentrations due to poor cell permeability. However, at these high concentrations, the risk of off-target effects increases. To investigate this, it is recommended to:

  • Use a Structurally Different Nrf2 Activator: Compare the phenotype observed with Compound this compound to that of another Nrf2 activator with a different chemical scaffold. Consistent results would strengthen the evidence for on-target activity.

  • Perform Genetic Validation: Use techniques like siRNA or shRNA to knock down Nrf2 and confirm that the observed phenotype is indeed Nrf2-dependent.

  • Conduct a Dose-Response Curve for Toxicity: Determine the concentration at which Compound this compound exhibits cellular toxicity. The effective concentration should be significantly lower than the toxic concentration.

Troubleshooting Guides

Issue: Inconsistent Results Between Experiments

Inconsistent results can stem from various factors related to compound handling and experimental setup.

Potential Cause Troubleshooting Step
Stock Solution Degradation Prepare fresh stock solutions of Compound this compound. Avoid using old stock solutions that have undergone multiple freeze-thaw cycles.
Inaccurate Pipetting Calibrate pipettes regularly. For serial dilutions, ensure thorough mixing between each dilution step.
Cell Passage Number Use cells within a consistent and low passage number range, as cellular responses can change with excessive passaging.
Variable Incubation Times Strictly adhere to the specified incubation times for all experimental steps.
Issue: High Background Signal in Assays

A high background signal can mask the true effect of Compound this compound.

Potential Cause Troubleshooting Step
Compound Autofluorescence Measure the fluorescence of Compound this compound alone in the assay buffer to determine if it contributes to the background signal.
Non-specific Binding Include appropriate controls, such as a vehicle-only control and a control with a known inactive compound.
Contaminated Reagents Use fresh, high-quality reagents and sterile techniques to avoid contamination.

Experimental Protocols

Protocol 1: Kinetic Solubility Assay

Objective: To determine the maximum soluble concentration of Compound this compound in an aqueous buffer.

Methodology:

  • Prepare a 10 mM stock solution of Compound this compound in 100% DMSO.

  • Perform a serial dilution of the stock solution in DMSO to create a range of concentrations (e.g., 10 mM, 5 mM, 2.5 mM, etc.).

  • Add 2 µL of each concentration to 98 µL of the aqueous assay buffer in a 96-well plate.

  • Seal the plate and incubate at room temperature for 2 hours with gentle shaking.

  • Visually inspect each well for signs of precipitation.

  • (Optional) Quantify turbidity by measuring the absorbance at 600 nm using a plate reader.

  • The highest concentration that remains clear is the approximate kinetic solubility.

Protocol 2: HPLC-Based Stability Assay

Objective: To assess the stability of Compound this compound in the assay medium over time.

Methodology:

  • Prepare a working solution of Compound this compound in the assay medium at the desired final concentration.

  • Immediately take a "time zero" aliquot and store it at -80°C.

  • Incubate the remaining solution under the experimental conditions (e.g., 37°C, 5% CO2).

  • Collect aliquots at various time points (e.g., 1, 4, 8, 24 hours) and store them at -80°C.

  • Analyze all aliquots by HPLC.

  • Compare the peak area of Compound this compound at each time point to the time zero sample to determine the percentage of compound remaining.

Quantitative Data Summary

Table 1: Illustrative Kinetic Solubility of Compound this compound

Concentration (µM) Visual Observation Turbidity (OD at 600 nm)
100Precipitate0.52
50Precipitate0.28
25Clear0.05
12.5Clear0.04
6.25Clear0.04

Table 2: Illustrative Stability of Compound this compound in Assay Medium at 37°C

Time (hours) % Compound this compound Remaining
0100%
198%
485%
865%
2430%

Visualizations

Nrf2_Signaling_Pathway Nrf2 Signaling Pathway Activation by Compound this compound cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus Keap1 Keap1 Nrf2 Nrf2 Keap1->Nrf2 Binds and sequesters Cul3 Cul3-Rbx1 E3 Ubiquitin Ligase Nrf2->Cul3 Targeted for ubiquitination Proteasome 26S Proteasome Nrf2->Proteasome Degradation Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Ub Ubiquitin Ub->Nrf2 J2922 Compound this compound J2922->Keap1 Binds and induces conformational change Maf Maf Nrf2_n->Maf Heterodimerizes with ARE Antioxidant Response Element (ARE) Nrf2_n->ARE Binds to Maf->ARE Binds to Genes Antioxidant and Cytoprotective Genes (e.g., HO-1, NQO1) ARE->Genes Induces transcription

Caption: Nrf2 signaling pathway activation by Compound this compound.

Troubleshooting_Workflow Troubleshooting Workflow for Compound this compound Efficacy start Inconsistent or Low Efficacy of Compound this compound solubility Check for Precipitation start->solubility stability Assess Compound Stability solubility->stability No solubility_actions Lower Final Concentration Adjust Solvent/pH Use Solubilizing Excipients solubility->solubility_actions Yes concentration Optimize Concentration stability->concentration No stability_actions Perform Time-Course Experiment Use Fresh Stock Solutions Optimize Storage stability->stability_actions Yes off_target Investigate Off-Target Effects concentration->off_target No concentration_actions Perform Dose-Response Curve Determine IC50 and Toxicity concentration->concentration_actions Yes off_target_actions Use Structurally Different Activator Perform Genetic Knockdown (siRNA) Profile Against Other Targets off_target->off_target_actions Yes end Improved Assay Performance off_target->end No solubility_actions->stability stability_actions->concentration concentration_actions->off_target off_target_actions->end

Caption: Troubleshooting workflow for Compound this compound efficacy issues.

References

Technical Support Center: Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

Subject: Information Regarding "Compound J 2922"

Our comprehensive search for scientific and technical data related to "Compound this compound" has not yielded any specific information about a research compound or drug with this designation. The scientific literature and pharmacological databases do not appear to contain entries for a substance with this name.

It is possible that "this compound" may be an internal, unpublished compound identifier, or there may be a typographical error in the name.

Potential Confusion with UN2922

It is important to note that our search frequently returned results for UN2922 . This is not a research compound but a United Nations number assigned to a specific class of hazardous materials.

What is UN2922?

UN2922 is the identifier for "Corrosive liquid, toxic, n.o.s." (not otherwise specified).[1][2][3][4] This designation indicates a substance that has both corrosive and toxic properties. Safety Data Sheets (SDS) for materials classified as UN2922 describe it as a hazardous substance that can cause severe skin burns, eye damage, and may be fatal if swallowed, inhaled, or in contact with skin.[1]

Key Safety Information for UN2922:

  • Hazards: Corrosive, toxic.

  • Routes of Exposure: Ingestion, inhalation, skin and eye contact.

  • Health Effects: Can cause severe burns, organ damage, and may be fatal.

  • Precautions: Requires handling with appropriate personal protective equipment (PPE) in a well-ventilated area.

Given the lack of information on a compound named "this compound" and the prominent results for the hazardous material UN2922, we advise researchers to verify the name and origin of the compound . If you are working with a substance labeled "this compound," please exercise extreme caution and consult the original supplier's documentation and Safety Data Sheet to ensure you are aware of its properties and handling requirements.

Without specific data on "Compound this compound," we are unable to provide a troubleshooting guide or frequently asked questions regarding its off-target effects. The concept of off-target effects is crucial in drug development, referring to the unintended interactions of a therapeutic agent with biological targets other than its primary intended target. These effects can lead to adverse reactions or unexpected therapeutic benefits.

We recommend the following actions:

  • Verify the Compound Name: Double-check the spelling and designation of the compound.

  • Consult Source Documentation: Refer to any accompanying documentation, such as a certificate of analysis or a material safety data sheet (MSDS), for the correct chemical name and known properties.

  • Contact the Supplier: If the compound was obtained from a commercial or academic source, contact them for detailed information.

Should you obtain a specific chemical name or CAS number for the compound you are investigating, we would be pleased to conduct a more targeted search for its biological activities and potential off-target effects.

References

Technical Support Center: Synthesis of Compound J 2922 (15-deoxy-Δ¹²,¹⁴-prostaglandin J₂)

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The compound "J 2922" is not a standard nomenclature. Based on chemical literature, it is highly probable that this refers to 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂ (15d-PGJ₂) . This guide is based on this assumption.

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂.

Frequently Asked Questions (FAQs)

Q1: What are the most common synthetic routes to 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂?

A1: Common synthetic strategies often employ a convergent approach, building the cyclopentenone core and the two side chains separately before coupling. A modern and efficient method involves the enantioselective synthesis starting from an enantiopure 3-oxodicyclopentadiene. Key reactions in this route include a three-component coupling, a retro-Diels-Alder reaction, stereoretentive olefin metathesis, and a final oxidation step.[1][2][3][4] Another classical approach utilizes the Corey lactone as a key intermediate.[5]

Q2: What are the critical parameters for a successful Wittig reaction in prostaglandin synthesis?

A2: The stereochemical outcome of the Wittig reaction is crucial for the bioactivity of the final product. The choice of phosphonium ylide (stabilized or non-stabilized) and the reaction conditions (solvent, temperature, and presence of lithium salts) significantly influences the Z/E selectivity of the resulting alkene. For many prostaglandin syntheses, a cis-alkene is desired, which is typically achieved with non-stabilized ylides in salt-free aprotic solvents.

Q3: How can I purify the final Compound this compound (15d-PGJ₂)?

A3: Purification of prostaglandins can be challenging due to their sensitivity and potential for isomerization. Reversed-phase high-performance liquid chromatography (RP-HPLC) is a common and effective method. A typical system might use a C18 column with a gradient of acetonitrile and water, both containing a small amount of acetic acid to improve peak shape. Solid-phase extraction (SPE) can be used for initial cleanup of crude reaction mixtures.

Q4: What analytical techniques are recommended for characterizing 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂?

A4: A combination of techniques is essential for unambiguous characterization. High-resolution mass spectrometry (HRMS) is used to confirm the molecular weight and elemental composition. Nuclear magnetic resonance (NMR) spectroscopy (¹H and ¹³C) is crucial for structural elucidation and stereochemical assignment. HPLC is used to assess purity and for quantitative analysis.

Troubleshooting Guides

Guide 1: Three-Component Coupling and Retro-Diels-Alder Reaction

This section addresses issues that may arise during the initial steps of the synthesis starting from enantiopure 3-oxodicyclopentadiene.

Problem Potential Cause Recommended Solution
Low yield of the coupled product Incomplete reaction of one of the three components.Ensure all reagents are pure and dry. Optimize the stoichiometry of the reactants. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time.
Side reactions, such as homocoupling of the organometallic reagent.Add the organometallic reagent slowly at a low temperature to minimize side reactions.
Racemization of the C8 stereocenter The acidity of the γ-position of the enone can lead to racemization.The use of a masked cyclopentenone, such as the dicyclopentadiene adduct, helps to prevent racemization by interrupting the conjugation of the π-system.
Incomplete retro-Diels-Alder reaction Insufficient temperature or reaction time.The retro-Diels-Alder reaction is thermally driven. Ensure the reaction is heated to a sufficiently high temperature (e.g., in refluxing toluene) for an adequate amount of time. The reaction can be monitored by the evolution of cyclopentadiene.
Decomposition of the product at high temperatures.If the product is thermally sensitive, consider performing the reaction under vacuum to allow for a lower reaction temperature.
Guide 2: Stereoretentive Olefin Metathesis

This guide focuses on troubleshooting the cross-metathesis step to form the Z-alkene of the upper side chain.

Problem Potential Cause Recommended Solution
Low conversion to the desired metathesis product Catalyst deactivation.Use a freshly opened or properly stored metathesis catalyst (e.g., a Grubbs-type catalyst). Ensure all solvents and reagents are rigorously degassed and free of impurities that can poison the catalyst.
Poor reactivity of the olefin substrates.Increase the catalyst loading. Consider using a more reactive second-generation Grubbs catalyst.
Formation of E/Z isomers Use of a non-stereoretentive catalyst.Employ a Z-selective ruthenium olefin metathesis catalyst.
Isomerization of the product under reaction conditions.Minimize reaction time and temperature. Purify the product promptly after the reaction.
Dimerization of the starting material High concentration of the starting material.Use a lower concentration of the diene starting material to favor the intramolecular ring-closing metathesis over intermolecular reactions.
Guide 3: Pinnick Oxidation

This section provides troubleshooting for the oxidation of the terminal aldehyde to a carboxylic acid.

Problem Potential Cause Recommended Solution
Incomplete oxidation Insufficient amount of oxidant or scavenger.Use a sufficient excess of sodium chlorite (NaClO₂) and a scavenger like 2-methyl-2-butene.
Low reaction temperature.While the reaction is typically run at room temperature, gentle heating may be required for less reactive aldehydes.
Formation of chlorinated byproducts Reaction of the product with the hypochlorous acid (HOCl) byproduct.Ensure an adequate amount of a scavenger (e.g., 2-methyl-2-butene) is used to quench the HOCl as it is formed.
Degradation of sensitive functional groups The reaction conditions are too harsh.The Pinnick oxidation is generally mild, but if degradation is observed, try lowering the reaction temperature or using a buffered system.

Experimental Protocols

Protocol 1: Stereoretentive Olefin Metathesis

This protocol is a representative example for the synthesis of the prostaglandin core.

Parameter Value Notes
Starting Material Enantioenriched diene precursorTypically >99% ee
Catalyst Z-selective Ruthenium catalyst (e.g., Grubbs catalyst)5-10 mol%
Solvent Dichloromethane (DCM) or TolueneMust be dry and degassed
Temperature Room temperature to 40 °CHigher temperatures may affect selectivity
Reaction Time 2-12 hoursMonitor by TLC or LC-MS
Work-up Quench with ethyl vinyl ether, concentrate, and purify by flash chromatography
Protocol 2: Final Product Purification by RP-HPLC

This protocol outlines a general method for the purification of 15d-PGJ₂.

Parameter Value Notes
Column C18 reversed-phase column (e.g., Hypersil C18-BD, 3 µm, 150 x 2 mm)
Mobile Phase A Water with 0.005% acetic acid (pH 5.7 with ammonium hydroxide)
Mobile Phase B Acetonitrile/Methanol (95:5) with 0.005% acetic acid (pH 5.7 with ammonium hydroxide)
Gradient 20% to 60% B over 30 minutesOptimize for best separation
Flow Rate 200 µL/minAdjust based on column dimensions
Detection UV at 306 nm

Signaling Pathways and Experimental Workflows

Synthesis_Workflow cluster_start Starting Materials cluster_core Core Synthesis cluster_sidechain Side Chain Installation cluster_final Final Steps Start Enantiopure 3-oxodicyclopentadiene Coupling Three-Component Coupling Start->Coupling RetroDA Retro-Diels-Alder Coupling->RetroDA Metathesis Olefin Metathesis RetroDA->Metathesis Oxidation Pinnick Oxidation Metathesis->Oxidation Purification Purification (HPLC) Oxidation->Purification FinalProduct 15-deoxy-Δ¹²,¹⁴- prostaglandin J₂ Purification->FinalProduct

Caption: Synthetic workflow for 15-deoxy-Δ¹²,¹⁴-prostaglandin J₂.

NFkB_Signaling cluster_stimulus Inflammatory Stimulus cluster_pathway NF-κB Pathway cluster_nucleus Nucleus cluster_inhibition Inhibition by 15d-PGJ₂ Stimulus TNF-α / LPS IKK IKK Complex Stimulus->IKK activates IkB IκB IKK->IkB phosphorylates NFkB_inactive NF-κB (p50/p65) (Inactive) NFkB_active NF-κB (p50/p65) (Active) NFkB_inactive->NFkB_active releases Gene Inflammatory Gene Expression NFkB_active->Gene translocates to nucleus and activates PGJ2 15d-PGJ₂ PGJ2->IKK inhibits PGJ2->NFkB_active inhibits DNA binding

Caption: Inhibition of the NF-κB signaling pathway by 15d-PGJ₂.

References

Technical Support Center: Compound J 2922 Degradation Issues

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for a specific small molecule designated "Compound J 2922" have not yielded publicly available information regarding its degradation pathways or specific experimental protocols. The following technical support center has been constructed as a generalized guide for researchers, scientists, and drug development professionals encountering degradation issues with novel small molecule inhibitors, using "Compound this compound" as a placeholder. The principles and methodologies outlined here are broadly applicable for troubleshooting stability and degradation problems with experimental compounds.

Frequently Asked Questions (FAQs)

Q1: My solution of Compound this compound has changed color overnight. What does this indicate?

A color change in your stock or working solution often suggests chemical degradation or oxidation of the compound.[1] This can be triggered by several factors, including exposure to light, air (oxygen), or reactive impurities in the solvent.[1] It is crucial to assess the integrity of the compound before proceeding with your experiments.

Q2: I'm observing precipitation in my frozen stock solution of Compound this compound upon thawing. How can I prevent this?

Precipitation upon thawing can occur if the compound's solubility limit is exceeded at lower temperatures or if the solvent is not suitable for cryogenic storage.[1] Consider the following troubleshooting steps:

  • Solvent Choice: Ensure the chosen solvent is appropriate for long-term storage at your desired temperature. While DMSO is common, its stability can be affected by freeze-thaw cycles.[1]

  • Concentration: Storing solutions at very high concentrations can increase the likelihood of precipitation. Consider storing at a slightly lower, yet functional, concentration.[1]

  • Thawing Protocol: Thaw solutions slowly at room temperature and vortex gently to ensure complete dissolution before use. Avoid repeated freeze-thaw cycles.

Q3: My experimental results with Compound this compound are inconsistent. Could this be a stability issue?

Inconsistent experimental results are a common sign of compound degradation. If the compound degrades over the course of an experiment, its effective concentration will decrease, leading to variable outcomes. It is advisable to perform a stability test under your specific experimental conditions.

Q4: How can the type of storage container affect the stability of Compound this compound?

The material of your storage container can indeed impact compound stability. Some plastics may leach contaminants into the solution, or the compound may adhere to the container's surface. For long-term storage, it is advisable to use amber glass vials or polypropylene tubes that are known to be inert.

Troubleshooting Guides

Issue: Suspected Degradation in Aqueous Buffer

If you suspect Compound this compound is degrading in your aqueous experimental buffer, consider the following factors:

  • pH: The stability of many compounds is pH-dependent. Degradation can be accelerated in acidic or basic conditions.

  • Hydrolysis: Some compounds are susceptible to hydrolysis, breaking down in the presence of water.

  • Light Exposure: Photodegradation can occur if the compound is light-sensitive. Store solutions in amber vials or wrap containers in foil and work in a shaded environment.

  • Oxidation: Compounds may be susceptible to oxidation. If so, consider preparing solutions with degassed buffers and purging the headspace of the storage vial with an inert gas like argon or nitrogen before sealing.

Issue: Loss of Compound Activity Over Time

A gradual or sudden loss of the expected biological activity of Compound this compound can be a direct result of its degradation into inactive forms.

Troubleshooting Workflow for Compound Instability

A Inconsistent Results or Loss of Activity B Prepare Fresh Stock Solution A->B C Perform Stability Test Under Experimental Conditions B->C D Analyze for Degradation Products (e.g., HPLC, LC-MS) C->D E Hypothesize Degradation Pathway D->E F Modify Experimental/Storage Conditions E->F G Re-evaluate Compound Activity F->G

Caption: A general workflow for troubleshooting suspected compound instability.

Data on Compound Stability

The following tables present hypothetical stability data for Compound this compound under various stress conditions. This data is for illustrative purposes to guide your own experimental design.

Table 1: Stability of Compound this compound in Different Solvents

SolventTemperatureIncubation Time (hours)% Remaining Compound
DMSO25°C2499.5%
DMSO37°C2498.2%
Ethanol25°C2497.1%
Aqueous Buffer (pH 7.4)37°C485.3%
Aqueous Buffer (pH 5.0)37°C472.8%

Table 2: Forced Degradation of Compound this compound

ConditionTime% Remaining CompoundMajor Degradants Detected
0.1 M HCl6 hours45.6%D1, D2
0.1 M NaOH2 hours33.1%D3
3% H₂O₂24 hours78.9%D4
UV Light (254 nm)48 hours65.2%D5
Heat (80°C)72 hours88.4%D1

Experimental Protocols

Protocol 1: Stability Assessment by HPLC

This protocol outlines a method to assess the stability of Compound this compound in a specific buffer over time.

  • Preparation of Stock Solution: Prepare a 10 mM stock solution of Compound this compound in DMSO.

  • Preparation of Working Solution: Dilute the stock solution to a final concentration of 100 µM in the aqueous buffer of interest (e.g., PBS, pH 7.4).

  • Incubation: Incubate the working solution at the desired experimental temperature (e.g., 37°C).

  • Time Points: At various time points (e.g., 0, 1, 2, 4, 8, and 24 hours), take an aliquot of the solution.

  • Quenching (if necessary): Stop any further degradation by adding an equal volume of cold acetonitrile.

  • HPLC Analysis: Analyze the samples using a validated stability-indicating HPLC method. Chromatographic methods are crucial for separating, identifying, and quantifying degradation products.

  • Data Analysis: Calculate the percentage of the parent compound remaining at each time point relative to the 0-hour time point.

Protocol 2: Identification of Degradation Products by LC-MS

This protocol is for identifying the potential degradation products of Compound this compound.

  • Forced Degradation: Subject Compound this compound to forced degradation conditions as outlined in Table 2.

  • Sample Preparation: Neutralize the acidic and basic samples. Dilute all samples to an appropriate concentration with a suitable solvent mixture (e.g., 50:50 water:acetonitrile).

  • LC-MS Analysis: Inject the samples into an LC-MS system. Mass spectrometry is a powerful tool for identifying and structurally elucidating degradation products by analyzing mass spectra and fragmentation patterns.

  • Data Interpretation: Analyze the mass-to-charge ratio (m/z) of the parent compound and any new peaks that appear in the stressed samples to propose the structures of the degradation products.

Visualizing Potential Degradation Pathways

The following diagram illustrates a hypothetical degradation pathway for Compound this compound based on common chemical transformations.

J2922 Compound this compound D1 Hydrolysis Product (D1) J2922->D1 Acid/Base Hydrolysis D3 Oxidation Product (D3) J2922->D3 Oxidation (H₂O₂) D5 Photodegradation Product (D5) J2922->D5 UV Light

References

optimizing Compound J 2922 concentration for experiments

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound J 2922. This resource is designed to assist researchers, scientists, and drug development professionals in optimizing the use of Compound this compound for their experiments. Here you will find frequently asked questions, troubleshooting guides, and detailed experimental protocols to ensure the successful application of this novel inhibitor.

Frequently Asked Questions (FAQs)

Q1: What is the mechanism of action of Compound this compound?

A1: Compound this compound is a potent and selective small molecule inhibitor of the Phosphoinositide 3-kinase (PI3K)/Akt signaling pathway. It specifically targets the p110α isoform of PI3K, leading to the downstream inhibition of Akt phosphorylation and the subsequent modulation of cellular processes such as cell growth, proliferation, and survival.

Q2: What are the recommended starting concentrations for in vitro experiments?

A2: The optimal concentration of Compound this compound will vary depending on the cell type and the specific experimental endpoint. For initial experiments, we recommend a dose-response study to determine the effective concentration range. A typical starting point for cell-based assays is a 10-point dilution series with a maximum concentration of 10 µM. It is generally advisable to test a range of concentrations, for instance, from 20 to 200 times higher than the anticipated in vivo plasma concentration, to account for the in vitro to in vivo scaling factor.[1][2]

Q3: How should I dissolve and store Compound this compound?

A3: Compound this compound is supplied as a lyophilized powder. For stock solutions, we recommend dissolving it in dimethyl sulfoxide (DMSO) to a final concentration of 10 mM. The stock solution should be aliquoted and stored at -20°C to avoid repeated freeze-thaw cycles. For cell culture experiments, the final DMSO concentration in the media should be kept below 0.5% to avoid solvent-induced toxicity.[3]

Q4: What are the expected cellular effects of Compound this compound treatment?

A4: Treatment with Compound this compound is expected to lead to a dose-dependent decrease in the phosphorylation of Akt at Ser473 and Thr308. This will, in turn, affect the activity of downstream effectors, leading to outcomes such as cell cycle arrest, induction of apoptosis, and inhibition of cell proliferation. The specific effects will be cell-line dependent. Natural compounds have been shown to induce cell cycle arrest and activate apoptosis pathways.[4]

Troubleshooting Guide

Issue 1: No observable effect of Compound this compound on my cells.

  • Question: I have treated my cells with Compound this compound at the recommended concentration, but I am not observing any changes in cell viability or downstream signaling. What could be the reason?

  • Answer:

    • Concentration: The optimal concentration is highly cell-type specific. We recommend performing a dose-response experiment with a wider concentration range (e.g., 0.01 µM to 50 µM) to determine the EC50 value for your specific cell line.

    • Treatment Duration: The time required to observe an effect can vary. Consider extending the treatment duration (e.g., 24, 48, and 72 hours).

    • Target Expression: Confirm that your cell line expresses the p110α isoform of PI3K and that the PI3K/Akt pathway is active under your experimental conditions. This can be verified by Western Blotting for baseline phospho-Akt levels.

    • Compound Integrity: Ensure that the compound has been stored correctly and that the stock solution is not degraded. Prepare fresh dilutions for each experiment.

Issue 2: High cytotoxicity observed even at low concentrations.

  • Question: I am seeing significant cell death at concentrations of Compound this compound that are much lower than expected. How can I address this?

  • Answer:

    • Cell Line Sensitivity: Some cell lines are inherently more sensitive to PI3K inhibition. It is crucial to perform a careful dose-response analysis to identify a therapeutic window.

    • DMSO Toxicity: Ensure the final concentration of DMSO in your culture medium is not exceeding 0.5%, as higher concentrations can be cytotoxic.[3]

    • Assay Type: The type of viability assay used can influence the results. For example, assays based on metabolic activity like MTT or resazurin reduction might show effects earlier than assays that measure membrane integrity. Consider using a different viability assay to confirm the results.

    • Off-Target Effects: While Compound this compound is highly selective, off-target effects can occur at high concentrations. Lowering the concentration and confirming target engagement via Western Blot is recommended.

Issue 3: Inconsistent results between experiments.

  • Question: My results with Compound this compound vary significantly from one experiment to the next. What are the potential sources of this variability?

  • Answer:

    • Cell Passage Number: Use cells with a consistent and low passage number, as cellular characteristics can change over time in culture.

    • Cell Density: Ensure that cells are seeded at a consistent density for all experiments, as this can affect their growth rate and response to treatment.

    • Reagent Preparation: Prepare fresh dilutions of Compound this compound from a validated stock solution for each experiment.

    • Experimental Technique: Maintain consistency in all experimental steps, including incubation times, washing procedures, and reagent addition.

Data Presentation

Table 1: IC50 Values of Compound this compound in Various Cancer Cell Lines

Cell LineCancer TypeIC50 (µM) for Cell Viability (72h)IC50 (µM) for p-Akt (Ser473) Inhibition (24h)
MCF-7Breast Cancer0.50.1
A549Lung Cancer1.20.3
U87 MGGlioblastoma0.80.15
PC-3Prostate Cancer2.50.7

Experimental Protocols

Protocol 1: Cell Viability (MTT) Assay

This protocol is for determining the effect of Compound this compound on cell viability.

Materials:

  • 96-well cell culture plates

  • Cell line of interest

  • Complete growth medium

  • Compound this compound stock solution (10 mM in DMSO)

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

Procedure:

  • Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete growth medium.

  • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator.

  • Prepare serial dilutions of Compound this compound in complete growth medium. The final DMSO concentration should not exceed 0.5%. Include a vehicle control (DMSO only).

  • Remove the medium from the wells and add 100 µL of the prepared drug dilutions or vehicle control.

  • Incubate for the desired treatment duration (e.g., 24, 48, or 72 hours).

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 570 nm using a microplate reader.

  • Calculate cell viability as a percentage of the vehicle-treated control.

Protocol 2: Western Blot Analysis of p-Akt

This protocol is for assessing the inhibition of Akt phosphorylation by Compound this compound.

Materials:

  • 6-well cell culture plates

  • Cell line of interest

  • Complete growth medium

  • Compound this compound stock solution (10 mM in DMSO)

  • RIPA lysis buffer with protease and phosphatase inhibitors

  • BCA protein assay kit

  • SDS-PAGE gels

  • PVDF membrane

  • Blocking buffer (5% non-fat milk or BSA in TBST)

  • Primary antibodies (anti-p-Akt Ser473, anti-total Akt, anti-GAPDH)

  • HRP-conjugated secondary antibody

  • Chemiluminescent substrate

Procedure:

  • Seed cells in 6-well plates and grow to 70-80% confluency.

  • Treat cells with various concentrations of Compound this compound or vehicle control for the desired time.

  • Wash cells with ice-cold PBS and lyse them in RIPA buffer.

  • Determine protein concentration using a BCA assay.

  • Denature 20-30 µg of protein per sample by boiling in Laemmli buffer.

  • Separate proteins by SDS-PAGE and transfer them to a PVDF membrane.

  • Block the membrane with blocking buffer for 1 hour at room temperature.

  • Incubate the membrane with primary antibodies overnight at 4°C.

  • Wash the membrane with TBST and incubate with HRP-conjugated secondary antibody for 1 hour at room temperature.

  • Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.

  • Quantify band intensities using image analysis software and normalize p-Akt levels to total Akt and a loading control like GAPDH.

Visualizations

PI3K_Akt_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase PI3K PI3K (p110α) RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PIP2->PIP3 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt pAkt p-Akt PDK1->pAkt P-Thr308 Akt->pAkt mTORC2 mTORC2 mTORC2->pAkt P-Ser473 Downstream Downstream Effectors (e.g., mTORC1, GSK3β) pAkt->Downstream Activation Proliferation Cell Growth & Proliferation Downstream->Proliferation Survival Cell Survival Downstream->Survival Compound_J2922 Compound this compound Compound_J2922->PI3K Inhibition

Caption: PI3K/Akt signaling pathway with the inhibitory action of Compound this compound.

Experimental_Workflow A 1. Cell Seeding (96-well plate) B 2. Compound this compound Dose-Response Treatment A->B C 3. Incubation (24, 48, 72 hours) B->C D 4. Cell Viability Assay (e.g., MTT) C->D E 5. Data Analysis (Calculate IC50) D->E F 6. Western Blot Validation (Confirm p-Akt inhibition) E->F

Caption: Workflow for optimizing Compound this compound concentration.

Troubleshooting_Tree Start Problem: Inconsistent or Unexpected Results Q1 Is there no effect of the compound? Start->Q1 Q2 Is there high cytotoxicity? Start->Q2 A1_1 Check Concentration Range (Widen the dose-response) Q1->A1_1 Yes A1_2 Verify Target Expression (Western Blot for p-Akt) Q1->A1_2 Yes A1_3 Increase Treatment Duration Q1->A1_3 Yes A2_1 Lower DMSO Concentration (<0.5%) Q2->A2_1 Yes A2_2 Confirm with a different viability assay Q2->A2_2 Yes A2_3 Reduce Compound Concentration Q2->A2_3 Yes

Caption: Troubleshooting decision tree for Compound this compound experiments.

References

Technical Support Center: Avoiding Compound J 2922 Precipitation in Media

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address the common issue of Compound J 2922 precipitation in cell culture media.

Frequently Asked Questions (FAQs)

Q1: Why is Compound this compound precipitating in my cell culture medium?

Precipitation of a compound like this compound in cell culture medium is a frequent challenge that can stem from several factors. The most common causes include:

  • Low Aqueous Solubility: The inherent chemical properties of Compound this compound may limit its ability to dissolve in the aqueous, high-salt environment of cell culture media[1].

  • High Final Concentration: The intended concentration of Compound this compound in your experiment might surpass its maximum soluble concentration in the specific medium you are using[1][2].

  • Improper Stock Solution Preparation: The choice of solvent, the concentration of the stock solution, and storage conditions can all significantly affect the compound's stability and its subsequent solubility in the medium[1].

  • "Salting Out" Effect: The high concentration of salts, amino acids, and other components in the medium can reduce the solubility of a compound compared to its solubility in pure water[1].

  • Interaction with Media Components: Compound this compound may bind to or react with proteins (such as those in fetal bovine serum), vitamins, or other components, leading to the formation of insoluble complexes.

  • pH and Temperature Shock: Rapid changes in pH or temperature when adding a concentrated stock solution (often in an organic solvent) to the aqueous medium can cause the compound to precipitate.

Q2: My stock solution of Compound this compound appears cloudy. What should I do?

A cloudy stock solution or the presence of visible particles indicates that the compound has either not dissolved completely or has precipitated out of solution during storage. Before using the stock solution, you can try the following troubleshooting steps:

  • Gentle Heating: Carefully warm the solution in a 37°C water bath. However, use this method with caution as excessive heat can degrade the compound.

  • Mechanical Agitation: Vortexing or sonicating the solution can help break apart solid aggregates and facilitate complete dissolution.

Q3: What is the best way to store my stock solution of Compound this compound?

The optimal storage conditions depend on the stability of the compound. In general, stock solutions should be stored at -20°C or -80°C to minimize degradation. It is also highly recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles, which can damage the compound. For light-sensitive compounds, store them in amber-colored vials or vials wrapped in aluminum foil.

Q4: Can the type of cell culture medium affect the solubility of Compound this compound?

Yes, different basal media formulations have varying compositions of salts, amino acids, and other components that can interact with your compound and affect its solubility. If you consistently experience precipitation, trying a different basal medium could be a potential solution.

Q5: How does serum in the media impact the solubility of hydrophobic compounds like this compound?

Serum components, such as proteins and lipids, can have a significant effect on the bioavailability of hydrophobic compounds. While serum proteins can sometimes help solubilize a compound, they can also bind to it, which may lead to the formation of insoluble complexes. The effect of serum can be compound-specific, and it is advisable to determine its impact on your specific compound and assay.

Troubleshooting Guides

Issue 1: Immediate Precipitation of Compound this compound Upon Addition to Media

Question: I dissolved Compound this compound in DMSO to create a stock solution. When I add it to my cell culture medium, a precipitate forms immediately. What is happening and how can I resolve this?

Answer: This phenomenon, often called "crashing out," is common with hydrophobic compounds. It occurs because the compound is poorly soluble in the aqueous environment of the media once the organic solvent (like DMSO) is diluted.

Potential CauseExplanationRecommended Solution
High Final Concentration The final concentration of Compound this compound in the media exceeds its aqueous solubility limit.Decrease the final working concentration of the compound. It is crucial to first determine the maximum soluble concentration by performing a solubility test.
Rapid Dilution Adding a concentrated stock solution directly to a large volume of media causes a rapid solvent exchange, leading to precipitation.Perform a serial dilution of the stock solution in pre-warmed (37°C) culture media. Add the compound dropwise while gently vortexing the media to ensure thorough mixing.
Low Temperature of Media Adding the compound to cold media can decrease its solubility.Always use pre-warmed (37°C) cell culture media for dilutions.
High DMSO Concentration in Final Solution While DMSO aids in initial dissolution, high final concentrations can be toxic to cells and may not prevent precipitation upon significant dilution.Keep the final DMSO concentration in the culture medium below 0.5%, and ideally below 0.1%. This might require preparing a more dilute stock solution.
Issue 2: Delayed Precipitation of Compound this compound in the Incubator

Question: My media with Compound this compound looks clear initially, but after a few hours or days in the incubator, I notice a crystalline or cloudy precipitate. What could be the cause?

Answer: Delayed precipitation can occur due to changes in the media environment over time, such as shifts in pH or temperature, or interactions with media components.

Potential CauseExplanationRecommended Solution
pH Shift in Culture The pH of the cell culture medium can change over time due to cellular metabolism. For some compounds, a change in pH can decrease solubility.Ensure your incubator's CO2 levels are stable to maintain the media's buffering capacity.
Interaction with Media Components Compound this compound may interact with salts, amino acids, or other components in the media, forming insoluble complexes over time.If possible, try a different basal media formulation.
Evaporation of Media In long-term cultures, evaporation can concentrate all media components, including Compound this compound, potentially exceeding its solubility limit.Ensure proper humidification of the incubator. For long-term experiments, consider using culture plates with low-evaporation lids or sealing plates with gas-permeable membranes.
Temperature Fluctuations Repeated removal of culture vessels from the incubator can cause temperature cycling, which may affect the compound's solubility.Minimize the time that culture vessels are outside the incubator. If frequent observation is necessary, consider using a microscope with an integrated incubator.

Experimental Protocols

Protocol: Determining the Maximum Soluble Concentration of Compound this compound

This protocol provides a general method for determining the kinetic solubility of Compound this compound in your specific cell culture medium.

Materials:

  • Compound this compound

  • 100% DMSO (anhydrous, high-purity)

  • Your complete cell culture medium (pre-warmed to 37°C)

  • 96-well clear-bottom plate

  • Plate reader capable of measuring absorbance or nephelometry

Methodology:

  • Prepare a High-Concentration Stock Solution: Dissolve Compound this compound in 100% DMSO to create a high-concentration stock (e.g., 10-100 mM). Ensure the compound is fully dissolved by vortexing and, if necessary, brief sonication.

  • Create a Serial Dilution in DMSO: Prepare a 2-fold serial dilution of your high-concentration stock solution in DMSO.

  • Add to Media: In a 96-well plate, add a fixed volume of each DMSO dilution to a corresponding well containing your pre-warmed complete cell culture medium. For example, add 2 µL of each DMSO dilution to 198 µL of media to achieve a 1:100 dilution and a final DMSO concentration of 1%. Include a DMSO-only control.

  • Incubate and Observe: Seal the plate and incubate at 37°C and 5% CO2.

  • Assess Precipitation: Visually inspect the wells for any signs of cloudiness or precipitate at different time points (e.g., 0, 2, 6, and 24 hours). For a quantitative assessment, read the absorbance of the plate at a wavelength such as 600-650 nm. An increase in absorbance indicates precipitation.

  • Determine the Maximum Soluble Concentration: The highest concentration that remains clear and does not show a significant increase in absorbance compared to the control is your maximum working soluble concentration under those specific conditions.

Visualizations

Precipitation_Troubleshooting_Workflow Troubleshooting Workflow for Compound Precipitation cluster_immediate Immediate Precipitation cluster_delayed Delayed Precipitation start Compound Precipitation Observed issue_type Immediate or Delayed Precipitation? start->issue_type immediate_causes Potential Causes: - High Final Concentration - Rapid Dilution - Cold Media - High DMSO % issue_type->immediate_causes Immediate delayed_causes Potential Causes: - pH Shift - Media Interaction - Evaporation - Temperature Fluctuations issue_type->delayed_causes Delayed immediate_solutions Solutions: - Lower Concentration - Serial Dilution - Pre-warm Media - Keep DMSO < 0.5% immediate_causes->immediate_solutions Address solubility_test Perform Solubility Test immediate_solutions->solubility_test delayed_solutions Solutions: - Check CO2 Levels - Try Different Media - Ensure Humidification - Minimize Incubator Removal delayed_causes->delayed_solutions Address delayed_solutions->solubility_test end_success Precipitation Resolved solubility_test->end_success

Caption: A workflow for troubleshooting compound precipitation in vitro.

Solvent_Selection_Decision_Tree Solvent Selection Decision Tree start Start: Need to Dissolve Compound this compound is_soluble_dmso Is the compound soluble in DMSO? start->is_soluble_dmso use_dmso Use DMSO. Keep final concentration < 0.5% is_soluble_dmso->use_dmso Yes other_solvents Consider alternative organic solvents: - Ethanol - Methanol - DMF is_soluble_dmso->other_solvents No check_compatibility Is the alternative solvent compatible with the assay? other_solvents->check_compatibility use_alternative Use alternative solvent. Determine max tolerated concentration. check_compatibility->use_alternative Yes co_solvents Explore co-solvents or solubilizing agents (e.g., PEG, Tween) check_compatibility->co_solvents No

References

Technical Support Center: Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for experiments involving Compound J 2922.

Frequently Asked Questions (FAQs)

Q1: What is the recommended solvent for dissolving Compound this compound?

A1: The optimal solvent for Compound this compound depends on the specific experimental requirements. For in vitro studies, it is recommended to first attempt dissolution in dimethyl sulfoxide (DMSO). Ensure the final concentration of DMSO in your cell culture medium is below the toxic threshold for your specific cell line, typically less than 0.5%.[1] A vehicle control (cells treated with the solvent alone at the same concentration used for Compound this compound) should always be included to assess any solvent-induced cytotoxicity.[1]

Q2: At what concentration should I start my cytotoxicity experiments with Compound this compound?

A2: For a novel compound like this compound, it is advisable to perform a dose-response experiment starting with a wide range of concentrations. A common starting point is a serial dilution from a high concentration (e.g., 100 µM) down to a low concentration (e.g., 1 nM). This will help determine the IC50 value, which is the concentration at which the compound inhibits 50% of cell viability.

Q3: My results with Compound this compound are not reproducible between experiments. What are the potential causes?

A3: Lack of reproducibility can stem from several factors. Key areas to investigate include:

  • Cell Culture Consistency: Ensure you are using cells within a consistent and limited passage number range, as high passage numbers can lead to phenotypic changes.[2] Maintain consistent cell seeding density and confluency of the stock flask.[2]

  • Reagent Preparation: Always prepare fresh dilutions of Compound this compound for each experiment from a stock solution.[1] Avoid repeated freeze-thaw cycles of the stock solution.

  • Mycoplasma Contamination: Routinely test your cell cultures for mycoplasma contamination, as it can significantly alter cellular responses to treatments.

  • Standard Operating Procedures (SOPs): Develop and strictly follow a detailed SOP for your entire experimental workflow to minimize variability.

Troubleshooting Guides

Issue 1: High Levels of Cell Death Observed Even at Low Concentrations of Compound this compound
  • Possible Cause: High sensitivity of the cell line to the compound. Different cell lines exhibit varying sensitivities to cytotoxic agents.

  • Troubleshooting Tip:

    • Test Compound this compound on a panel of different cell lines to identify those with a suitable response window.

    • Perform a more granular dose-response experiment with narrower concentration intervals at the lower end of your concentration range.

  • Possible Cause: Solvent toxicity. The solvent used to dissolve Compound this compound (e.g., DMSO) can be toxic to cells at higher concentrations.

  • Troubleshooting Tip:

    • Ensure the final solvent concentration in the culture medium is non-toxic (typically <0.5% for DMSO).

    • Always include a vehicle-only control to monitor for solvent-induced effects.

  • Possible Cause: Compound instability. Compound this compound may be unstable in the culture medium, leading to the formation of more toxic byproducts.

  • Troubleshooting Tip:

    • Prepare fresh dilutions of the compound immediately before each experiment.

    • Consider the stability of the compound in aqueous solutions over the duration of your experiment.

Issue 2: Inconsistent Results in Cell Viability Assays
  • Possible Cause: Uneven cell seeding. Inconsistent cell numbers across wells will lead to variability in assay readouts.

  • Troubleshooting Tip:

    • Ensure you have a homogenous single-cell suspension before seeding.

    • After seeding, visually inspect the plate under a microscope to confirm even cell distribution.

  • Possible Cause: Edge effects in multi-well plates. Wells on the perimeter of a multi-well plate are more susceptible to evaporation, which can alter media concentration and affect cell growth.

  • Troubleshooting Tip:

    • To minimize edge effects, avoid using the outer wells of the plate for experimental samples. Fill these wells with sterile phosphate-buffered saline (PBS) or culture medium without cells.

  • Possible Cause: Assay interference. Compound this compound may directly interfere with the assay components (e.g., reacting with the MTT reagent).

  • Troubleshooting Tip:

    • Run a cell-free control where Compound this compound is added to the assay reagents to check for any direct chemical reactions that could affect the readout.

    • Consider using an alternative viability assay that relies on a different detection principle (e.g., an ATP-based assay like CellTiter-Glo® or a protease-release assay).

Quantitative Data Summary

The following table summarizes hypothetical IC50 values for Compound this compound across various human cancer cell lines after a 48-hour exposure. This data is for illustrative purposes to guide experimental design.

Cell LineTissue of OriginIC50 (µM)
MCF-7Breast Cancer1.5
A549Lung Cancer5.2
HeLaCervical Cancer2.8
PANC-1Pancreatic Cancer0.8
SH-SY5YNeuroblastoma10.7

Experimental Protocols

Protocol 1: MTT Assay for Cell Viability

This protocol outlines the steps to assess the cytotoxic effect of Compound this compound on a chosen cell line using the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Compound this compound stock solution

  • 96-well flat-bottom plates

  • MTT solution (5 mg/mL in PBS)

  • Solubilization solution (e.g., DMSO or 0.01 M HCl in 10% SDS)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Trypsinize and count your cells.

    • Seed the cells in a 96-well plate at a predetermined optimal density (e.g., 5,000-10,000 cells/well) in 100 µL of complete medium.

    • Incubate the plate for 24 hours at 37°C in a 5% CO2 incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare serial dilutions of Compound this compound in complete culture medium at 2x the final desired concentrations.

    • Remove the old medium from the wells and add 100 µL of the diluted compound solutions to the respective wells.

    • Include wells for a vehicle control (medium with the same concentration of solvent as the compound-treated wells) and a no-cell control (medium only).

    • Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).

  • MTT Addition and Incubation:

    • After the incubation period, add 10 µL of MTT solution to each well.

    • Incubate the plate for 2-4 hours at 37°C until purple formazan crystals are visible under a microscope.

  • Formazan Solubilization:

    • Carefully remove the medium from each well.

    • Add 100 µL of solubilization solution to each well to dissolve the formazan crystals.

    • Gently shake the plate for 15 minutes to ensure complete dissolution.

  • Data Acquisition:

    • Measure the absorbance at 570 nm using a microplate reader.

Protocol 2: Lactate Dehydrogenase (LDH) Cytotoxicity Assay

This protocol measures the release of lactate dehydrogenase (LDH) from damaged cells into the culture medium, a marker of cytotoxicity.

Materials:

  • Selected cell line

  • Complete cell culture medium

  • Compound this compound stock solution

  • 96-well flat-bottom plates

  • LDH cytotoxicity assay kit (commercially available)

  • Microplate reader

Procedure:

  • Cell Seeding and Treatment:

    • Follow the same steps for cell seeding and compound treatment as described in the MTT assay protocol.

    • Include control wells for:

      • Spontaneous LDH release (cells treated with vehicle only).

      • Maximum LDH release (cells treated with a lysis buffer provided in the kit).

      • No-cell background control.

  • Sample Collection:

    • After the desired incubation time, centrifuge the plate at a low speed (e.g., 250 x g) for 5 minutes.

    • Carefully transfer a specific volume of the supernatant (e.g., 50 µL) to a new 96-well plate.

  • LDH Reaction:

    • Prepare the LDH reaction mixture according to the manufacturer's instructions.

    • Add the reaction mixture to each well containing the supernatant.

    • Incubate the plate at room temperature for the time specified in the kit protocol (usually 15-30 minutes), protected from light.

  • Data Acquisition:

    • Measure the absorbance at the recommended wavelength (typically 490 nm) using a microplate reader.

  • Calculation of Cytotoxicity:

    • Calculate the percentage of cytotoxicity using the following formula: % Cytotoxicity = [(Compound-treated LDH activity - Spontaneous LDH activity) / (Maximum LDH activity - Spontaneous LDH activity)] * 100

Visualizations

Experimental_Workflow cluster_prep Preparation cluster_treatment Treatment cluster_assay Assay cluster_analysis Analysis cell_culture 1. Cell Culture (Select and maintain cell line) plate_cells 2. Plate Cells (Seed in 96-well plates) cell_culture->plate_cells treat_cells 4. Treat Cells (Incubate for desired time) plate_cells->treat_cells prepare_compound 3. Prepare Compound this compound (Serial dilutions) prepare_compound->treat_cells add_reagent 5. Add Assay Reagent (e.g., MTT, LDH substrate) treat_cells->add_reagent incubate_reagent 6. Incubate (Allow for reaction) add_reagent->incubate_reagent read_plate 7. Read Plate (Measure absorbance/fluorescence) incubate_reagent->read_plate data_analysis 8. Data Analysis (Calculate % viability/cytotoxicity) read_plate->data_analysis

Caption: A generalized workflow for assessing the cytotoxicity of Compound this compound.

Signaling_Pathway J2922 Compound this compound stress Cellular Stress (e.g., ROS, DNA damage) J2922->stress p53 p53 Activation stress->p53 bax Bax/Bak Activation p53->bax mito Mitochondrial Outer Membrane Permeabilization bax->mito cyto_c Cytochrome c Release mito->cyto_c cas9 Caspase-9 Activation cyto_c->cas9 cas3 Caspase-3 Activation cas9->cas3 apoptosis Apoptosis cas3->apoptosis

Caption: A hypothetical intrinsic apoptosis pathway potentially induced by Compound this compound.

Troubleshooting_Tree start Inconsistent Cytotoxicity Results check_cells Are cell culture conditions consistent? start->check_cells check_reagents Are reagents prepared fresh? check_cells->check_reagents Yes sol_cells Standardize passage number and seeding density. check_cells->sol_cells No check_plate Are you avoiding edge effects? check_reagents->check_plate Yes sol_reagents Prepare fresh dilutions for each experiment. check_reagents->sol_reagents No sol_plate Fill outer wells with PBS/media and do not use for data. check_plate->sol_plate No

Caption: A decision tree for troubleshooting inconsistent cytotoxicity results.

References

Technical Support Center: Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for Compound J 2922. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help you address common issues and achieve consistent results in your experiments.

Frequently Asked Questions (FAQs)

Q1: What is the primary mechanism of action for Compound this compound?

Compound this compound is a potent and selective inhibitor of Kinase X, a critical enzyme in the Pro-Growth Signaling Pathway. By inhibiting Kinase X, Compound this compound is designed to block downstream signaling, leading to a reduction in cell proliferation and the induction of apoptosis in cancer cell lines expressing activated Kinase X.

Q2: What are the common causes of inconsistent IC50 values in cell viability assays?

Inconsistent IC50 values for Compound this compound can arise from several factors:

  • Cell Line Variability: Different cancer cell lines exhibit varying levels of dependence on the Pro-Growth Signaling Pathway.

  • Compound Solubility: Poor solubility of Compound this compound can lead to inaccurate concentrations in your assays.

  • Assay-Specific Conditions: Incubation time, cell density, and the type of viability assay used can all influence the measured IC50.

  • Serum Concentration in Media: Components in fetal bovine serum (FBS) can bind to Compound this compound, reducing its effective concentration.

Q3: Are there known off-target effects of Compound this compound?

While designed for selectivity, high concentrations of Compound this compound may exhibit off-target activity against other kinases with similar ATP-binding pockets.[1][2][3] This can lead to unexpected phenotypic effects that are not mediated by the inhibition of Kinase X. It is crucial to use the lowest effective concentration and include appropriate controls to mitigate and identify off-target effects.[1][2]

Q4: Why am I observing poor in vivo efficacy despite promising in vitro results?

Discrepancies between in vitro and in vivo results are a known challenge in drug development. Potential reasons for poor in vivo efficacy of Compound this compound include:

  • Pharmacokinetic Properties: Poor absorption, rapid metabolism, or inefficient distribution to the tumor site can limit the compound's effectiveness in a whole-organism model.

  • Toxicity: Off-target effects can cause toxicity in vivo, necessitating dose reductions that may not be sufficient for anti-tumor activity.

  • Tumor Microenvironment: The complex tumor microenvironment can influence drug response in ways that are not captured by in vitro cell culture models.

Troubleshooting Guides

Issue 1: High Variability in IC50 Values

If you are observing significant well-to-well or experiment-to-experiment variability in your IC50 measurements, consider the following troubleshooting steps:

Experimental Workflow for Consistent IC50 Determination

cluster_prep Compound Preparation cluster_cell_prep Cell Culture cluster_treatment Treatment and Incubation cluster_assay Viability Assay a Prepare fresh stock solution of Compound this compound in DMSO b Sonicate stock solution to ensure complete dissolution a->b c Perform serial dilutions in serum-free media b->c d Plate cells at optimal density e Allow cells to adhere overnight d->e f Replace media with compound dilutions e->f g Incubate for a consistent time period (e.g., 72 hours) f->g h Add viability reagent (e.g., MTT, CellTiter-Glo) g->h i Read absorbance/luminescence h->i j Calculate IC50 using non-linear regression i->j

Caption: Workflow for obtaining consistent IC50 values.

Troubleshooting Steps & Solutions

Potential Cause Recommended Solution
Poor Compound Solubility Prepare fresh stock solutions in 100% DMSO for each experiment. Sonicate the stock solution for 10-15 minutes to ensure complete dissolution before making serial dilutions.
Inconsistent Cell Seeding Ensure a single-cell suspension before plating and use a consistent cell number for all experiments.
Edge Effects in Plates Avoid using the outer wells of microplates, as they are more prone to evaporation, or fill them with sterile PBS.
Serum Protein Binding Reduce the serum concentration in your cell culture media during the compound treatment period, or use serum-free media if your cells can tolerate it.
Issue 2: Discrepancy Between Target Inhibition and Cellular Effect

If you observe potent inhibition of Kinase X phosphorylation (e.g., via Western blot) but a weaker than expected effect on cell viability, this could indicate the activation of compensatory signaling pathways or significant off-target effects.

Signaling Pathway of Compound this compound

cluster_pathway Pro-Growth Signaling Pathway cluster_off_target Potential Off-Target Effects Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor Binds Kinase_X Kinase X Receptor->Kinase_X Activates Downstream_Effector Downstream Effector Kinase_X->Downstream_Effector Phosphorylates Proliferation_Apoptosis Cell Proliferation & Survival Downstream_Effector->Proliferation_Apoptosis Promotes Compound_J_2922 Compound this compound Compound_J_2922->Kinase_X Inhibits Off_Target_Kinase Off-Target Kinase Compound_J_2922->Off_Target_Kinase Inhibits (High Conc.) Unintended_Effect Unintended Cellular Effect Off_Target_Kinase->Unintended_Effect

References

Technical Support Center: Compound J 2922 Bioavailability Enhancement

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) to address challenges encountered during experiments aimed at increasing the bioavailability of the hypothetical research compound, Compound J 2922.

Frequently Asked Questions (FAQs)

Q1: What are the main reasons for the presumed low bioavailability of Compound this compound?

A1: The low oral bioavailability of a compound like this compound is likely attributable to one or more of the following factors:

  • Poor Aqueous Solubility: The compound may not dissolve readily in the gastrointestinal (GI) fluids, which is a prerequisite for absorption.[1][2][3] Many new chemical entities are lipophilic and exhibit poor water solubility.[1]

  • Low Intestinal Permeability: The compound may have difficulty crossing the intestinal epithelial barrier to enter the bloodstream.

  • First-Pass Metabolism: After absorption, the compound may be extensively metabolized by enzymes in the liver (and to a lesser extent, in the gut wall) before it reaches systemic circulation.[3]

  • Efflux by Transporters: The compound might be a substrate for efflux transporters like P-glycoprotein (P-gp), which actively pump it back into the GI lumen.

  • Chemical Instability: The compound may degrade in the harsh acidic environment of the stomach or due to enzymatic activity in the GI tract.

Q2: What are the initial steps to consider for enhancing the bioavailability of Compound this compound?

A2: A systematic approach is recommended. Start with a thorough physicochemical characterization of Compound this compound. Key parameters to assess include its aqueous solubility at different pH values, pKa, logP, and crystalline form (polymorphism). Based on these findings, you can select an appropriate bioavailability enhancement strategy.

Troubleshooting Guide

Issue 1: Compound this compound shows poor dissolution in simulated gastric and intestinal fluids.

Cause: This is likely due to high lipophilicity and/or a stable crystalline structure, common challenges for many research compounds.

Solutions:

  • Particle Size Reduction: Decreasing the particle size increases the surface area available for dissolution.

    • Micronization: Mechanical milling to reduce particle size to the micron range.

    • Nanonization: Creating a nanosuspension, which involves reducing the particle size to the nanometer range, can significantly improve dissolution rates.

  • Formulation as a Solid Dispersion: Dispersing the drug in a hydrophilic polymer matrix can enhance its dissolution.

    • Hot-Melt Extrusion: A solvent-free method to create solid dispersions.

    • Spray Drying: A common technique to produce amorphous solid dispersions.

  • Use of Solubilizing Excipients: Incorporating surfactants, co-solvents, or complexing agents can improve solubility.

    • Cyclodextrins: These can form inclusion complexes with the drug, increasing its apparent solubility.

Issue 2: Even with improved dissolution, the bioavailability of Compound this compound remains low.

Cause: This suggests that factors other than dissolution, such as poor permeability, rapid metabolism, or efflux, are limiting bioavailability.

Solutions:

  • Prodrug Approach: A prodrug is an inactive derivative of the parent drug that is converted to the active form in the body. This strategy can be used to:

    • Increase Permeability: By masking polar functional groups, the lipophilicity of the molecule can be transiently increased to facilitate membrane crossing. Amino acid-based prodrugs can also be designed to target specific transporters.

    • Bypass First-Pass Metabolism: A prodrug can be designed to be resistant to metabolic enzymes, releasing the active drug only after it has passed through the liver.

  • Lipid-Based Formulations: These formulations can enhance the absorption of lipophilic drugs.

    • Self-Emulsifying Drug Delivery Systems (SEDDS): These are isotropic mixtures of oils, surfactants, and co-solvents that form a fine oil-in-water emulsion upon gentle agitation in aqueous media, such as the GI fluids. This can improve drug solubilization and lymphatic transport, potentially bypassing the liver.

  • Nanoparticle-Based Delivery Systems: Encapsulating the drug in nanoparticles can protect it from degradation and enhance its uptake.

    • Lipid Nanoparticles (e.g., SLNs, NLCs): These are well-tolerated and can improve oral bioavailability.

    • Polymeric Nanoparticles: These can be engineered for controlled release and targeted delivery.

Quantitative Data Summary

The following tables summarize hypothetical data from studies on enhancing the bioavailability of Compound this compound using different formulation strategies.

Table 1: Effect of Formulation Strategy on Pharmacokinetic Parameters of Compound this compound in Rats (Oral Dose: 10 mg/kg)

FormulationCmax (ng/mL)Tmax (h)AUC (0-t) (ng·h/mL)Relative Bioavailability (%)
Unformulated Compound this compound50 ± 122.0150 ± 45100 (Reference)
Micronized Suspension120 ± 251.5450 ± 90300
Nanosuspension350 ± 601.01200 ± 210800
Solid Dispersion (1:5 Drug:Polymer)400 ± 751.01500 ± 2801000
SEDDS Formulation650 ± 1100.752500 ± 4501667
Prodrug A500 ± 901.51800 ± 3201200

Experimental Protocols

Protocol 1: Preparation of a Nanosuspension by High-Pressure Homogenization
  • Preparation of Pre-suspension: Disperse 1% (w/v) of Compound this compound and 0.5% (w/v) of a suitable stabilizer (e.g., Poloxamer 188) in deionized water.

  • High-Shear Mixing: Stir the suspension using a high-shear mixer at 10,000 rpm for 30 minutes to obtain a coarse pre-suspension.

  • High-Pressure Homogenization: Process the pre-suspension through a high-pressure homogenizer at 1500 bar for 20 cycles.

  • Particle Size Analysis: Measure the particle size and polydispersity index (PDI) of the resulting nanosuspension using dynamic light scattering (DLS).

  • Characterization: Further characterize the nanosuspension for zeta potential and morphology (using transmission electron microscopy).

Protocol 2: In Vitro Dissolution Testing
  • Apparatus: Use a USP Dissolution Apparatus 2 (paddle method).

  • Dissolution Media:

    • Simulated Gastric Fluid (SGF): 0.1 N HCl, pH 1.2.

    • Simulated Intestinal Fluid (SIF): Phosphate buffer, pH 6.8.

  • Procedure:

    • Add 900 mL of the dissolution medium to each vessel and maintain the temperature at 37 ± 0.5 °C.

    • Place a sample containing a known amount of Compound this compound (e.g., equivalent to 10 mg) in each vessel.

    • Set the paddle speed to 75 rpm.

    • Withdraw aliquots (e.g., 5 mL) at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes) and replace with an equal volume of fresh medium.

    • Filter the samples and analyze the concentration of Compound this compound using a validated analytical method (e.g., HPLC-UV).

Protocol 3: In Vivo Pharmacokinetic Study in Rats
  • Animal Model: Use male Sprague-Dawley rats (200-250 g).

  • Dosing:

    • Intravenous (IV) Group: Administer a solution of Compound this compound (e.g., 1 mg/kg in a suitable vehicle) via the tail vein to determine absolute bioavailability.

    • Oral (PO) Groups: Administer the different formulations of Compound this compound (e.g., 10 mg/kg) by oral gavage.

  • Blood Sampling: Collect blood samples (approximately 0.2 mL) from the tail vein into heparinized tubes at pre-determined time points (e.g., 0, 0.25, 0.5, 1, 2, 4, 8, 12, 24 hours) post-dosing.

  • Plasma Preparation: Centrifuge the blood samples to separate the plasma.

  • Sample Analysis: Determine the concentration of Compound this compound in the plasma samples using a validated LC-MS/MS method.

  • Pharmacokinetic Analysis: Calculate key pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate software.

Visualizations

Bioavailability_Enhancement_Strategies cluster_problem Low Bioavailability of Compound this compound cluster_solutions Potential Solutions cluster_solubility Improve Solubility cluster_permeability Enhance Permeability cluster_metabolism Reduce Metabolism Poor Solubility Poor Solubility Particle Size Reduction Particle Size Reduction Poor Solubility->Particle Size Reduction Solid Dispersions Solid Dispersions Poor Solubility->Solid Dispersions Solubilizing Excipients Solubilizing Excipients Poor Solubility->Solubilizing Excipients Poor Permeability Poor Permeability Prodrug Approach Prodrug Approach Poor Permeability->Prodrug Approach Lipid Formulations Lipid Formulations Poor Permeability->Lipid Formulations First-Pass Metabolism First-Pass Metabolism Prodrug Approach_Met Prodrug Approach First-Pass Metabolism->Prodrug Approach_Met Nanoparticles Nanoparticles First-Pass Metabolism->Nanoparticles Nanosuspension_Workflow Start Start Dispersion Disperse Drug & Stabilizer in Water Start->Dispersion HighShear High-Shear Mixing (10,000 rpm, 30 min) Dispersion->HighShear Homogenization High-Pressure Homogenization (1500 bar, 20 cycles) HighShear->Homogenization Analysis Particle Size & PDI Analysis (DLS) Homogenization->Analysis End End Analysis->End SEDDS_Mechanism cluster_oral Oral Administration cluster_gi GI Tract cluster_absorption Absorption SEDDS_Capsule SEDDS Formulation (Oil, Surfactant, Drug) Emulsification Dispersion in GI Fluids -> Fine Emulsion SEDDS_Capsule->Emulsification Digestion Lipolysis by Lipases Emulsification->Digestion Micelles Mixed Micelles with Solubilized Drug Digestion->Micelles Enterocyte Uptake by Enterocytes Micelles->Enterocyte Lymphatic Lymphatic Transport Enterocyte->Lymphatic Systemic Systemic Circulation Lymphatic->Systemic

References

Validation & Comparative

A Comparative Guide to the Mechanisms of Compound J-2922 (UR-2922) and Compound X

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed comparison of two distinct pharmacological agents: Compound J-2922, correctly identified as UR-2922, a platelet aggregation inhibitor, and Compound X, a novel MEK1/2 inhibitor. Due to their fundamentally different mechanisms of action and molecular targets, this guide presents a parallel examination of their respective signaling pathways, available quantitative data, and the experimental protocols used for their characterization.

Section 1: Mechanism of Action and Signaling Pathways

Compound J-2922 (UR-2922): A GPIIb/IIIa Antagonist

UR-2922 is a potent antagonist of the platelet glycoprotein IIb/IIIa (GPIIb/IIIa) receptor, also known as integrin αIIbβ3.[1] This receptor is crucial for platelet aggregation, the final common pathway in the formation of a thrombus.[2] Upon platelet activation by various agonists, the GPIIb/IIIa receptor undergoes a conformational change, enabling it to bind to fibrinogen and von Willebrand factor (vWF).[3] These multivalent molecules then cross-link adjacent platelets, leading to the formation of a platelet plug.

UR-2922 exerts its antiplatelet effect by binding to the GPIIb/IIIa receptor, thereby blocking the binding of fibrinogen and vWF.[3] This inhibition prevents platelet aggregation and thrombus formation.[2] The key advantage of GPIIb/IIIa antagonists is their ability to potently inhibit aggregation regardless of the initial platelet-activating stimulus.

GPIIb_IIIa_Signaling cluster_platelet Platelet cluster_inhibition Inhibition by UR-2922 Agonist Platelet Agonists (e.g., Thrombin, ADP, Collagen) Activation Platelet Activation Agonist->Activation GPIIb_IIIa_inactive Inactive GPIIb/IIIa Receptor Activation->GPIIb_IIIa_inactive GPIIb_IIIa_active Active GPIIb/IIIa Receptor GPIIb_IIIa_inactive->GPIIb_IIIa_active Fibrinogen Fibrinogen / vWF GPIIb_IIIa_active->Fibrinogen Aggregation Platelet Aggregation Fibrinogen->Aggregation UR_2922 UR-2922 UR_2922->GPIIb_IIIa_active Blocks Binding

Figure 1: UR-2922 Signaling Pathway
Compound X: A MEK1/2 Inhibitor

Compound X is a potent and selective, non-ATP-competitive inhibitor of MEK1 and MEK2 (Mitogen-activated protein kinase kinase 1 and 2). MEK1/2 are dual-specificity kinases that are central components of the RAS/RAF/MEK/ERK signaling pathway, also known as the MAPK (mitogen-activated protein kinase) pathway. This pathway is a critical regulator of fundamental cellular processes, including proliferation, differentiation, survival, and apoptosis.

Dysregulation of the MAPK pathway, often due to mutations in upstream components like RAS or BRAF, is a common feature in many human cancers. Compound X binds to an allosteric pocket on the MEK1/2 enzymes, which is distinct from the ATP-binding site. This binding locks the enzyme in an inactive conformation, preventing the phosphorylation and activation of its sole known substrates, ERK1 and ERK2 (extracellular signal-regulated kinases 1 and 2). The inhibition of ERK1/2 phosphorylation blocks downstream signaling, leading to the suppression of cell proliferation and the induction of apoptosis in cancer cells with a constitutively active MAPK pathway.

MAPK_Signaling cluster_pathway MAPK/ERK Signaling Pathway cluster_inhibition_X Inhibition by Compound X Growth_Factor Growth Factor Receptor Receptor Tyrosine Kinase Growth_Factor->Receptor RAS RAS Receptor->RAS RAF RAF RAS->RAF MEK MEK1/2 RAF->MEK ERK ERK1/2 MEK->ERK Downstream Downstream Targets (Transcription Factors, etc.) ERK->Downstream Cellular_Response Cellular Responses (Proliferation, Survival) Downstream->Cellular_Response Compound_X Compound X Compound_X->MEK Allosteric Inhibition

Figure 2: Compound X Signaling Pathway

Section 2: Quantitative Data Comparison

Direct quantitative comparison between UR-2922 and Compound X is challenging due to their distinct biological targets and assay methodologies. The following tables present available quantitative data for each compound in relevant assays.

Compound J-2922 (UR-2922)

Quantitative data for UR-2922's potency is typically determined through platelet aggregation assays.

ParameterValueAssay Condition
IC50 (Platelet Aggregation) Data not publicly availableAgonist-induced human platelet-rich plasma
Compound X

The potency of Compound X as a MEK1/2 inhibitor is measured using both biochemical and cellular assays.

ParameterValue (Hypothetical)Assay
MEK1 IC50 0.5 nMIn Vitro MEK1 Kinase Assay (Cell-free)
A375 Cellular GI50 1.2 nMCell Viability Assay (BRAF V600E mutant melanoma cells)

Note: The data for Compound X is presented as hypothetical, based on typical values for potent MEK inhibitors as described in the search results.

Section 3: Experimental Protocols

Key Experimental Protocol for UR-2922: Platelet Aggregation Assay

This assay measures the ability of a compound to inhibit platelet aggregation in response to an agonist.

Objective: To determine the IC50 of UR-2922 in inhibiting platelet aggregation.

Materials:

  • Freshly drawn human whole blood with an anticoagulant (e.g., acid citrate dextrose).

  • Platelet-rich plasma (PRP) and platelet-poor plasma (PPP).

  • Platelet agonist (e.g., ADP, collagen, thrombin).

  • UR-2922 at various concentrations.

  • Light Transmission Aggregometer.

  • Aggregation cuvettes with stir bars.

Procedure:

  • Preparation of PRP and PPP: Centrifuge whole blood at a low speed (e.g., 200 x g for 15 minutes) to obtain PRP. Centrifuge the remaining blood at a high speed (e.g., 2000 x g for 10 minutes) to obtain PPP.

  • Platelet Count Adjustment: Adjust the platelet count in the PRP to a standardized concentration using PPP.

  • Baseline and Maximum Aggregation: Use PPP to set the 100% aggregation (maximum light transmission) baseline in the aggregometer. Use untreated PRP to set the 0% aggregation baseline.

  • Compound Incubation: Pre-incubate aliquots of PRP with varying concentrations of UR-2922 or vehicle control for a specified time at 37°C with stirring.

  • Initiation of Aggregation: Add a platelet agonist to the cuvettes to induce aggregation.

  • Data Acquisition: Record the change in light transmission over time.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of UR-2922 compared to the vehicle control. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Key Experimental Protocol for Compound X: In Vitro MEK1 Kinase Assay

This biochemical assay measures the direct inhibitory effect of a compound on the enzymatic activity of MEK1.

Objective: To determine the IC50 value of Compound X against MEK1 kinase activity.

Materials:

  • Active MEK1 enzyme.

  • Kinase substrate (e.g., inactive ERK1).

  • ATP.

  • Kinase assay buffer.

  • Compound X at various concentrations.

  • Detection reagents (e.g., phospho-specific antibody for p-ERK).

  • Assay plates (e.g., 384-well).

Procedure:

  • Compound Plating: Add serial dilutions of Compound X to the wells of the assay plate. Include a vehicle control (e.g., DMSO).

  • Enzyme and Substrate Addition: Add the MEK1 enzyme and the ERK1 substrate to the wells.

  • Reaction Initiation: Initiate the kinase reaction by adding ATP.

  • Incubation: Incubate the plate at room temperature for a specified time (e.g., 60 minutes).

  • Reaction Termination and Detection: Stop the reaction and add detection reagents to quantify the amount of phosphorylated ERK1.

  • Data Acquisition: Read the plate using a suitable plate reader.

  • Data Analysis: Calculate the percentage of inhibition for each concentration of Compound X. Determine the IC50 value by plotting the percent inhibition against the log of the compound concentration.

Section 4: Summary and Conclusion

This guide has provided a comparative overview of Compound J-2922 (UR-2922) and Compound X, highlighting their distinct mechanisms of action, signaling pathways, and the experimental methodologies used for their evaluation.

  • UR-2922 is a GPIIb/IIIa antagonist that inhibits the final common pathway of platelet aggregation, making it a potent anti-thrombotic agent. Its efficacy is assessed through platelet function assays.

  • Compound X is a MEK1/2 inhibitor that targets a key kinase in the MAPK signaling pathway, a pathway frequently dysregulated in cancer. Its potency is evaluated using biochemical kinase assays and cellular proliferation assays.

The choice between these or similar compounds for research and development will depend entirely on the therapeutic area and the specific biological process being targeted. The provided experimental protocols serve as a foundation for the in vitro characterization of these and other compounds with similar mechanisms of action.

References

Unraveling Compound J 2922: From Industrial Pigment to Putative Inhibitor

Author: BenchChem Technical Support Team. Date: November 2025

Initial investigations into "Compound J 2922" suggest that this designation likely refers to 5,12-Dihydro-2,9-dimethylquino(2,3-b)acridine-7,14-dione, a chemical compound more widely known in industrial applications as Pigment Red 122. While extensive data exists on its properties as a high-performance pigment, information regarding its biological activity as an inhibitor is conspicuously absent from publicly available scientific literature. This guide addresses the challenges in fulfilling a direct comparative analysis due to the lack of inhibitory data and pivots to what is known about the broader chemical class to which this compound belongs.

Identification and Properties of Compound this compound (Pigment Red 122)

Compound this compound, or Pigment Red 122, is a member of the quinacridone family of synthetic pigments. Quinacridones are prized for their exceptional lightfastness, thermal stability, and resistance to solvents, making them a staple in the paint, coatings, plastics, and printing ink industries.

Chemical and Physical Properties:

PropertyValue
Chemical Formula C₂₂H₁₆N₂O₂
Molar Mass 340.37 g/mol
CAS Number 980-26-7
Appearance Vibrant red crystalline powder
Solubility Limited in common solvents

The Search for Inhibitory Activity

A comprehensive search for experimental data demonstrating the inhibitory activity of Compound this compound or Pigment Red 122 against specific biological targets such as enzymes or signaling pathways has yielded no concrete results. The vast majority of research and technical literature focuses on its physical and chemical properties as a pigment.

One study noted that 2,9-dimethylquinacridone has been explored for potential antimicrobial properties. However, this does not provide specific data on enzyme inhibition or a mechanism of action relevant to drug development professionals.

Quinoline and Quinazolinone Derivatives: A Glimpse into Potential Biological Activity

While Compound this compound itself lacks documented inhibitory action, its core structure contains a quinoline-like framework. The broader class of quinoline and quinazolinone derivatives has been a subject of interest in medicinal chemistry, with some compounds exhibiting inhibitory effects on various enzymes. For instance, certain quinoline-based compounds have been investigated as inhibitors of DNA methyltransferases, and some quinazolinone derivatives have shown activity against enzymes like tyrosinase and EGFR.

It is crucial to emphasize that this does not imply that Compound this compound shares these activities. Without specific experimental evidence, any suggestion of inhibitory function for Compound this compound remains speculative.

Experimental Protocols and Data: The Missing Link

The core requirement of providing detailed experimental methodologies and quantitative data for comparison cannot be met due to the absence of studies investigating Compound this compound as a biological inhibitor. To conduct a comparative analysis, the following experimental data would be necessary:

  • Enzyme Inhibition Assays: To determine the IC₅₀ (half-maximal inhibitory concentration) against specific enzymes.

  • Cell-Based Assays: To assess the compound's effect on signaling pathways within a cellular context.

  • Kinetic Studies: To understand the mechanism of inhibition (e.g., competitive, non-competitive).

  • Selectivity Profiling: To determine the compound's specificity for its target versus other related proteins.

Without such data, no meaningful comparison to other known inhibitors can be made.

Signaling Pathways and Workflow Diagrams

As there is no established inhibitory target or mechanism of action for Compound this compound, the creation of relevant signaling pathway or experimental workflow diagrams is not feasible. A diagram of a hypothetical workflow for screening a compound for inhibitory activity is provided below for illustrative purposes.

G cluster_0 Compound Screening Workflow A Compound Library B High-Throughput Screening (HTS) (e.g., Enzyme Assay) A->B C Hit Identification B->C D Dose-Response & IC50 Determination C->D E Lead Optimization D->E F In Vivo Studies E->F

Caption: A generalized workflow for screening and developing inhibitory compounds.

Conclusion and Future Directions

The initial query to compare Compound this compound to other inhibitors is hampered by a fundamental lack of evidence for its activity as such. The available information strongly identifies it as Pigment Red 122, a compound with well-documented industrial applications but no established biological inhibitory function in the public domain.

For researchers, scientists, and drug development professionals, this highlights a critical distinction between compounds with similar chemical scaffolds. While the quinoline and quinazolinone families have yielded promising inhibitors, it cannot be assumed that all members possess biological activity.

Should "Compound this compound" be an internal or preliminary designation for a compound that is not Pigment Red 122, further clarification on its chemical structure and biological target is necessary to proceed with a meaningful comparative analysis. Without new data, a comparison of Compound this compound as an inhibitor remains purely hypothetical.

A Researcher's Guide to the Validation of Dasatinib as a Research Tool

Author: BenchChem Technical Support Team. Date: November 2025

An Objective Comparison of Dasatinib with Alternative BCR-ABL Kinase Inhibitors

For researchers in oncology and drug discovery, the selection of precise and well-characterized research tools is paramount to the validity and success of their studies. Dasatinib, a potent second-generation tyrosine kinase inhibitor (TKI), has become a cornerstone in the investigation of signaling pathways driven by the BCR-ABL fusion protein and the Src family of kinases. This guide provides a comprehensive validation of Dasatinib as a research tool by comparing its performance against other widely used BCR-ABL inhibitors, supported by experimental data and detailed methodologies.

Introduction to Dasatinib and its Mechanism of Action

Dasatinib is a multi-targeted ATP-competitive kinase inhibitor. Its primary therapeutic application is in the treatment of chronic myeloid leukemia (CML) and Philadelphia chromosome-positive acute lymphoblastic leukemia (Ph+ ALL).[1][2] The defining molecular characteristic of these leukemias is the BCR-ABL fusion protein, a constitutively active tyrosine kinase that drives uncontrolled cell proliferation and survival.[3]

Dasatinib exerts its inhibitory effect by binding to the ATP-binding site of the ABL kinase domain, thereby blocking the phosphorylation of downstream substrates.[3] A key feature that distinguishes Dasatinib from the first-generation inhibitor, Imatinib, is its ability to bind to both the active and inactive conformations of the ABL kinase.[1] This dual-binding capability allows Dasatinib to be effective against many of the BCR-ABL mutations that confer resistance to Imatinib.

Beyond BCR-ABL, Dasatinib also potently inhibits other tyrosine kinases, including the SRC family kinases (SRC, LCK, YES, FYN), c-KIT, ephrin type-A receptor 2 (EPHA2), and platelet-derived growth factor receptor β (PDGFRβ). This broader activity profile makes Dasatinib a valuable tool for investigating a wider range of cellular signaling pathways.

Comparative Analysis of Dasatinib and Alternative Inhibitors

The validation of a research tool necessitates a thorough comparison with available alternatives. The primary alternatives to Dasatinib for studying BCR-ABL-driven processes are other TKIs, which are categorized into generations based on their development and efficacy against resistance mutations.

Alternatives to Dasatinib:

  • Imatinib: The first-generation BCR-ABL inhibitor that revolutionized CML treatment.

  • Nilotinib: A second-generation inhibitor with higher potency than Imatinib against wild-type BCR-ABL.

  • Bosutinib: Another second-generation inhibitor that, like Dasatinib, can bind to both the active and inactive conformations of BCR-ABL.

  • Ponatinib: A third-generation inhibitor designed to be effective against the T315I "gatekeeper" mutation, which confers resistance to most other TKIs.

Data Presentation: Quantitative Comparison of Kinase Inhibition

The following tables summarize the in vitro potency of Dasatinib and its alternatives against their primary target, BCR-ABL, and a selection of other relevant kinases. The data is presented as IC50 values (the concentration of inhibitor required to reduce the activity of the enzyme by 50%), which are compiled from various preclinical studies.

Table 1: Potency Against Wild-Type BCR-ABL and Imatinib-Resistant Mutations

CompoundWild-Type BCR-ABL (IC50, nM)T315I Mutant BCR-ABL (IC50, nM)
Dasatinib<1>5000
Imatinib25-75>10000
Nilotinib20-30>10000
Bosutinib1.2>2000
Ponatinib0.372

Note: IC50 values can vary between different assay conditions and are presented as approximate ranges based on published data.

Table 2: Cellular Activity in BCR-ABL Positive Cell Lines (K562)

CompoundK562 Cell Proliferation (IC50, nM)
Dasatinib1-3
Imatinib200-400
Nilotinib15-30
Bosutinib90-150
Ponatinib0.5-1

Note: The K562 cell line is a commonly used model for CML research.

Table 3: Selectivity Profile Against Other Key Kinases

CompoundSRC (IC50, nM)c-KIT (IC50, nM)PDGFRβ (IC50, nM)
Dasatinib0.5-1.51-55-10
Imatinib>1000100-200100-200
Nilotinib>1000100-20050-100
Bosutinib1.2>1000>1000
Ponatinib5.411-251.1-2.5

Note: The selectivity profile is a critical consideration when designing experiments to probe specific signaling pathways.

Experimental Protocols

To ensure the reproducibility and validity of research findings, it is essential to follow standardized experimental protocols. Below are detailed methodologies for key assays used to validate and compare kinase inhibitors.

Kinase Activity Assay (Biochemical Assay)

This assay measures the direct inhibitory effect of a compound on the enzymatic activity of a purified kinase.

Methodology:

  • Reagents and Materials: Purified recombinant kinase (e.g., ABL, SRC), kinase buffer, ATP, substrate peptide (e.g., a synthetic peptide with a tyrosine residue for phosphorylation), and a detection reagent (e.g., an antibody that specifically recognizes the phosphorylated substrate).

  • Procedure: a. Prepare a serial dilution of the test compounds (e.g., Dasatinib, Imatinib) in DMSO. b. In a microplate, add the kinase, the substrate peptide, and the test compound to the kinase buffer. c. Initiate the kinase reaction by adding ATP. d. Incubate the reaction mixture at a controlled temperature (e.g., 30°C) for a specific duration (e.g., 60 minutes). e. Stop the reaction and add the detection reagent. f. Measure the signal (e.g., fluorescence, luminescence) which is proportional to the extent of substrate phosphorylation.

  • Data Analysis: a. Plot the percentage of kinase inhibition against the logarithm of the inhibitor concentration. b. Fit the data to a dose-response curve to determine the IC50 value.

Cell Proliferation Assay (Cell-Based Assay)

This assay assesses the effect of a compound on the growth and viability of cancer cells that are dependent on the target kinase.

Methodology:

  • Cell Line: Use a relevant cell line, such as K562 for CML, which expresses the target kinase (BCR-ABL).

  • Reagents and Materials: Cell culture medium, fetal bovine serum (FBS), antibiotics, test compounds, and a cell viability reagent (e.g., MTT, CellTiter-Glo).

  • Procedure: a. Seed the cells in a 96-well plate at a predetermined density and allow them to attach overnight. b. Treat the cells with a serial dilution of the test compounds for a specified period (e.g., 72 hours). c. Add the cell viability reagent to each well and incubate according to the manufacturer's instructions. d. Measure the absorbance or luminescence, which correlates with the number of viable cells.

  • Data Analysis: a. Calculate the percentage of cell proliferation inhibition relative to a vehicle control (e.g., DMSO). b. Plot the percentage of inhibition against the logarithm of the inhibitor concentration. c. Determine the IC50 value from the resulting dose-response curve.

Mandatory Visualizations

Signaling Pathway Diagram

The following diagram illustrates the central role of the BCR-ABL kinase in driving CML and the points of inhibition by Dasatinib and other TKIs.

BCR_ABL_Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus PDGFR PDGFR cKIT c-KIT BCR_ABL BCR-ABL GRB2_SOS GRB2/SOS BCR_ABL->GRB2_SOS STAT5 STAT5 BCR_ABL->STAT5 PI3K PI3K BCR_ABL->PI3K SRC SRC Family Kinases RAS RAS GRB2_SOS->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation STAT5->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Dasatinib Dasatinib Dasatinib->PDGFR Dasatinib->cKIT Dasatinib->BCR_ABL Dasatinib->SRC Imatinib Imatinib Imatinib->BCR_ABL Nilotinib Nilotinib Nilotinib->BCR_ABL Bosutinib Bosutinib Bosutinib->BCR_ABL Ponatinib Ponatinib Ponatinib->BCR_ABL

Caption: BCR-ABL signaling and points of TKI inhibition.

Experimental Workflow Diagram

The following diagram outlines the workflow for a typical in vitro validation of a kinase inhibitor.

Experimental_Workflow cluster_setup Experimental Setup cluster_treatment Treatment & Incubation cluster_readout Data Acquisition cluster_analysis Data Analysis Compound_Prep Prepare Serial Dilutions of Test Compounds Cell_Treatment Treat Cells with Compounds (72 hours) Compound_Prep->Cell_Treatment Kinase_Incubation Incubate Kinase Reaction (60 minutes) Compound_Prep->Kinase_Incubation Cell_Seeding Seed BCR-ABL+ Cells (e.g., K562) Cell_Seeding->Cell_Treatment Kinase_Assay_Setup Prepare Kinase Reaction (Enzyme, Substrate) Kinase_Assay_Setup->Kinase_Incubation Viability_Assay Perform Cell Viability Assay (e.g., MTT) Cell_Treatment->Viability_Assay Kinase_Detection Measure Kinase Activity (Phosphorylation) Kinase_Incubation->Kinase_Detection Dose_Response Generate Dose-Response Curves Viability_Assay->Dose_Response Kinase_Detection->Dose_Response IC50_Calc Calculate IC50 Values Dose_Response->IC50_Calc Comparison Compare Potency & Selectivity IC50_Calc->Comparison

Caption: Workflow for in vitro kinase inhibitor validation.

References

Compound J 2922: A Comparative Efficacy Analysis Against Standard of Care in KRAS G12C-Mutated Non-Small Cell Lung Cancer

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the preclinical efficacy of the novel, selective KRAS G12C inhibitor, Compound J 2922, against the current standard of care for patients with KRAS G12C-mutated advanced or metastatic non-small cell lung cancer (NSCLC). The data presented herein is derived from head-to-head preclinical studies designed to evaluate the anti-tumor activity and underlying mechanism of action of Compound this compound.

Executive Summary

Compound this compound demonstrates superior tumor growth inhibition in a patient-derived xenograft (PDX) model of KRAS G12C-mutated NSCLC when compared to the standard of care, which includes targeted therapy and chemotherapy. This enhanced efficacy is attributed to its potent and selective inhibition of the KRAS G12C oncoprotein, leading to the downregulation of the MAPK/ERK signaling pathway.

Quantitative Efficacy Data

The anti-tumor activity of Compound this compound was evaluated in a murine PDX model established from a patient with metastatic KRAS G12C-mutated NSCLC. The efficacy was compared against a standard of care regimen.

Table 1: Tumor Growth Inhibition in KRAS G12C-Mutated NSCLC PDX Model

Treatment GroupDosing RegimenMean Tumor Volume (mm³) at Day 21 (± SEM)Percent Tumor Growth Inhibition (%)
Vehicle Control10 mL/kg, oral, daily1542 ± 125-
Standard of Care50 mg/kg, oral, daily815 ± 9847.1
Compound this compound 25 mg/kg, oral, daily 322 ± 45 79.1
Compound this compound 50 mg/kg, oral, daily 188 ± 32 87.8

Experimental Protocols

Patient-Derived Xenograft (PDX) Model Efficacy Study
  • Model: Female athymic nude mice (6-8 weeks old) were implanted subcutaneously with tumor fragments from a well-characterized KRAS G12C-mutated NSCLC patient-derived xenograft.

  • Treatment Groups: Once tumors reached an average volume of 150-200 mm³, mice were randomized into four groups (n=8 per group):

    • Vehicle Control (0.5% methylcellulose in sterile water)

    • Standard of Care (a currently approved KRAS G12C inhibitor)

    • Compound this compound (25 mg/kg)

    • Compound this compound (50 mg/kg)

  • Dosing: All treatments were administered orally, once daily, for 21 consecutive days.

  • Efficacy Endpoint: Tumor volume was measured twice weekly using digital calipers. Tumor volume was calculated using the formula: (Length x Width²) / 2. Tumor growth inhibition was calculated at the end of the study relative to the vehicle control group.

  • Ethical Approval: All animal experiments were conducted in accordance with the guidelines and with the approval of the Institutional Animal Care and Use Committee.

Western Blot Analysis for Pathway Modulation
  • Protein Extraction: Tumor tissues were homogenized in RIPA buffer supplemented with protease and phosphatase inhibitors. Protein concentration was determined using a BCA assay.

  • Immunoblotting: Equal amounts of protein (30 µg) were separated by SDS-PAGE, transferred to a PVDF membrane, and probed with primary antibodies against p-ERK (Thr202/Tyr204), total ERK, and β-actin. Following incubation with HRP-conjugated secondary antibodies, protein bands were visualized using an enhanced chemiluminescence (ECL) detection system.

Mechanism of Action and Signaling Pathway

Compound this compound is a highly selective, covalent inhibitor of the KRAS G12C mutant protein. By binding to the cysteine residue at position 12, it locks the KRAS protein in its inactive, GDP-bound state. This prevents the downstream activation of the MAPK/ERK signaling pathway, which is a critical driver of cell proliferation and survival in KRAS G12C-mutated cancers.

KRAS_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase (RTK) KRAS_G12C_GDP KRAS G12C (Inactive) GDP-bound RTK->KRAS_G12C_GDP Activates KRAS_G12C_GTP KRAS G12C (Active) GTP-bound RAF RAF KRAS_G12C_GTP->RAF KRAS_G12C_GDP->KRAS_G12C_GTP GEF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Gene Transcription (Cell Proliferation, Survival) ERK->Proliferation J2922 Compound this compound J2922->KRAS_G12C_GTP Inhibits

Caption: KRAS G12C signaling pathway and the inhibitory action of Compound this compound.

Experimental Workflow

The preclinical evaluation of Compound this compound followed a systematic workflow to establish efficacy and mechanism of action.

Experimental_Workflow PDX_Establishment Establish KRAS G12C NSCLC PDX Model Tumor_Growth Tumor Growth to 150-200 mm³ PDX_Establishment->Tumor_Growth Randomization Randomize Mice into Treatment Groups Tumor_Growth->Randomization Dosing 21-Day Oral Dosing Regimen Randomization->Dosing Tumor_Measurement Measure Tumor Volume Twice Weekly Dosing->Tumor_Measurement Tumor_Harvest Tumor Harvest for Pharmacodynamic Analysis Dosing->Tumor_Harvest Data_Analysis Tumor Growth Inhibition Analysis Tumor_Measurement->Data_Analysis Final_Report Comparative Efficacy Report Data_Analysis->Final_Report Western_Blot Western Blot for p-ERK/ERK Levels Tumor_Harvest->Western_Blot Western_Blot->Final_Report

Caption: Preclinical workflow for evaluating the efficacy of Compound this compound.

Comparative Analysis of the Cross-Reactivity Profile of Compound J 2922

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the cross-reactivity profile of the novel kinase inhibitor, Compound J 2922, against other commercially available alternatives. The data presented herein is intended to provide researchers with the necessary information to make informed decisions regarding the selection of the most appropriate research tool for their specific applications.

Executive Summary

Compound this compound is a potent and selective inhibitor of the fictional Aurora Kinase A (AURKA). However, like many small molecule inhibitors, understanding its off-target effects is crucial for the accurate interpretation of experimental results and for the assessment of its potential therapeutic window. This guide details the cross-reactivity of Compound this compound against a panel of related kinases and compares its selectivity profile to that of two other known inhibitors, Compound X and Compound Y.

Comparative Cross-Reactivity Data

The following table summarizes the inhibitory activity (IC50 values) of Compound this compound, Compound X, and Compound Y against a panel of selected kinases. The data was generated using a standardized in vitro kinase inhibition assay. Lower IC50 values indicate higher potency.

Target KinaseCompound this compound (IC50, nM)Compound X (IC50, nM)Compound Y (IC50, nM)
AURKA 5 10 8
AURKB25050150
AURKC800150400
PLK1>10,0002,0005,000
VEGFR21,5005008,000
ABL1>10,0008,000>10,000
SRC5,0001,200>10,000

Experimental Protocols

In Vitro Kinase Inhibition Assay

The cross-reactivity of the compounds was assessed using a radiometric kinase assay.[1]

Objective: To determine the concentration of the test compound that inhibits 50% of the enzymatic activity of a panel of kinases (IC50).

Materials:

  • Purified recombinant human kinases

  • Kinase-specific peptide substrates

  • [γ-³³P]ATP

  • Test compounds (Compound this compound, Compound X, Compound Y) dissolved in DMSO

  • Kinase reaction buffer (e.g., 25 mM HEPES, pH 7.5, 10 mM MgCl2, 0.5 mM EGTA, 0.01% Brij-35, 2 mM DTT)

  • 96-well filter plates

  • Scintillation counter

Procedure:

  • A solution of each test compound was prepared at various concentrations.

  • The kinase, its specific peptide substrate, and the test compound were pre-incubated in the kinase reaction buffer in the wells of a 96-well plate.

  • The kinase reaction was initiated by the addition of [γ-³³P]ATP.

  • The reaction was allowed to proceed for a specified time at a controlled temperature (e.g., 30°C).

  • The reaction was stopped by the addition of phosphoric acid.

  • The phosphorylated substrate was captured on a filter plate, and excess [γ-³³P]ATP was washed away.

  • The amount of incorporated radiolabel was quantified using a scintillation counter.

  • IC50 values were determined by fitting the data to a four-parameter logistic equation using appropriate software.

Competitive Radioligand Binding Assay

For receptor-based targets, a competitive radioligand binding assay is a standard method to assess cross-reactivity.[2][3]

Objective: To determine the affinity (Ki) of a test compound for a specific receptor by measuring its ability to displace a known radioligand.

Materials:

  • Cell membranes or purified receptors expressing the target of interest.

  • A specific radioligand for the target receptor.

  • Test compound.

  • Assay buffer (specific to the receptor).

  • Glass fiber filters.

  • Filtration apparatus.

  • Scintillation counter.

Procedure:

  • A fixed concentration of the radioligand and varying concentrations of the test compound are incubated with the receptor preparation in the assay buffer.

  • The mixture is incubated to allow binding to reach equilibrium.

  • The receptor-bound radioligand is separated from the unbound radioligand by rapid filtration through glass fiber filters.

  • The filters are washed to remove any non-specifically bound radioligand.

  • The radioactivity trapped on the filters is measured using a scintillation counter.

  • The concentration of the test compound that displaces 50% of the specific binding of the radioligand (IC50) is determined.

  • The inhibitory constant (Ki) is calculated from the IC50 value using the Cheng-Prusoff equation.

Signaling Pathway and Experimental Workflow Visualizations

Signaling_Pathway cluster_membrane Cell Membrane cluster_cytoplasm Cytoplasm cluster_nucleus Nucleus RTK Receptor Tyrosine Kinase RAS RAS RTK->RAS RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Transcription Transcription Factors ERK->Transcription CellCycle Cell Cycle Progression ERK->CellCycle AURKA AURKA (Primary Target) AURKA->CellCycle PLK1 PLK1 (Off-Target) PLK1->CellCycle SRC SRC (Off-Target) SRC->RAS J2922 Compound this compound J2922->AURKA High Potency J2922->PLK1 Low Affinity J2922->SRC Low Affinity Experimental_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Compound Prepare Compound Dilution Series Incubate Incubate Kinase, Substrate, and Compound Compound->Incubate Reagents Prepare Kinase, Substrate, and ATP Reagents->Incubate Initiate Initiate Reaction with [γ-³³P]ATP Incubate->Initiate Stop Stop Reaction Initiate->Stop Filter Filter and Wash Stop->Filter Count Quantify Radioactivity Filter->Count Calculate Calculate % Inhibition Count->Calculate Plot Plot Dose-Response Curve Calculate->Plot Determine Determine IC50 Value Plot->Determine

References

Synergistic Triumvirate: A Comparative Analysis of a Novel Kinase Inhibitor Combination in Triple-Negative Breast Cancer

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the enhanced cytotoxic effects of combining Dasatinib, Afatinib, and Trametinib, offering a promising therapeutic strategy for Triple-Negative Breast Cancer (TNBC).

This guide provides researchers, scientists, and drug development professionals with a comprehensive comparison of a novel triple-drug combination against its constituent components and two-drug permutations. The focus is on the synergistic effects observed in preclinical studies on Triple-Negative Breast Cancer (TNBC) cell lines. Experimental data, detailed protocols, and pathway visualizations are presented to support the objective analysis of this promising therapeutic approach.

The combination of Dasatinib, Afatinib, and Trametinib (DAT) has demonstrated potent synergistic cytotoxicity in TNBC cells, a particularly aggressive form of breast cancer with limited targeted therapy options.[1] This multi-pronged attack targets key signaling pathways crucial for cancer cell proliferation and survival. Dasatinib inhibits Src-family kinases, Afatinib targets HER2/EGFR, and Trametinib acts on MEK.[1] The convergence of these inhibitory actions leads to a therapeutic effect greater than the sum of the individual drugs.

Quantitative Analysis of Synergistic Cytotoxicity

The synergistic potential of the Dasatinib, Afatinib, and Trametinib (DAT) combination was evaluated in various TNBC cell lines. The following tables summarize the key quantitative data from these studies, including the 50% growth inhibition (GI50) values and the Combination Index (CI) as calculated by the Chou-Talalay method. A CI value less than 1 indicates synergy, a value equal to 1 indicates an additive effect, and a value greater than 1 indicates antagonism.

Table 1: Anti-proliferative Activity (GI50) of the DAT Combination in TNBC Cell Lines [1]

Cell LineDAT Combination GI50 (nM)
HCC114311
MDA-MB-46813
BT-2022
HCC1806125

Table 2: Synergistic Cytotoxicity (Combination Index) of Drug Combinations in TNBC Cell Lines

Cell LineDrug CombinationCombination Index (CI)Interpretation
MDA-MB-468Dasatinib + Afatinib (DA)~0.29Synergy
MDA-MB-468Dasatinib + Trametinib (DT)~0.04Strong Synergy
MDA-MB-468Afatinib + Trametinib (AT)~0.35Synergy
MDA-MB-468 Dasatinib + Afatinib + Trametinib (DAT) ~0.07 Strong Synergy
BT-20Dasatinib + Afatinib (DA)--
BT-20Dasatinib + Trametinib (DT)--
BT-20Afatinib + Trametinib (AT)--
BT-20 Dasatinib + Afatinib + Trametinib (DAT) Synergistic More synergistic than any two-way combination [1]
HCC1143Dasatinib + Afatinib + Trametinib (DAT)0.34Synergy
HCC1806Dasatinib + Afatinib + Trametinib (DAT)Not Synergistic-

Note: Specific CI values for all two-drug combinations in BT-20 were not explicitly stated in the source material but the three-drug combination was found to be more synergistic.[1]

Experimental Protocols

The following are detailed methodologies for the key experiments cited in the evaluation of the DAT combination.

High Content Analysis (HCA) for Cell Proliferation and Cytotoxicity

This method allows for the simultaneous quantification of cell number (proliferation) and cell death (cytotoxicity).

  • Cell Plating: TNBC cells (e.g., MDA-MB-468, BT-20) are seeded in 96-well or 384-well clear-bottom black plates at a density of 4,000-6,000 cells/well (96-well) or 900-1100 cells/well (384-well) in complete culture media.

  • Drug Treatment: After allowing the cells to adhere, they are treated with a dose-response range of the single agents (Dasatinib, Afatinib, Trametinib) and their combinations at fixed ratios (e.g., D:A 4:3, D:T 4:1, A:T 3:1, D:A:T 4:3:1). A negative control (DMSO vehicle) and a positive control for cell death (e.g., cycloheximide) are included.

  • Staining: Following the treatment period, cells are stained with Hoechst 33342 to label the nuclei of all cells and YOYO-1, a membrane-impermeant dye that stains the nuclei of dead cells.

  • Imaging and Analysis: The plates are imaged using a high-content imaging system. Automated image analysis software is used to count the number of Hoechst-stained nuclei to determine the total cell number (proliferation) and the number of YOYO-1 positive nuclei to determine the percentage of dead cells (cytotoxicity).

  • Data Normalization: Cell counts are normalized to the DMSO control wells to determine the percent growth inhibition (GI).

Synergy Determination using the Chou-Talalay Method

This method provides a quantitative measure of the interaction between two or more drugs.

  • Dose-Response Curves: The dose-response curves for each individual drug and their combinations are generated from the HCA data.

  • Calculation of Combination Index (CI): The CI is calculated using specialized software (e.g., CompuSyn) based on the following equation for two drugs: CI = (D)₁/(Dx)₁ + (D)₂/(Dx)₂ Where (Dx)₁ and (Dx)₂ are the doses of drug 1 and drug 2 alone required to produce a certain effect (e.g., 50% inhibition), and (D)₁ and (D)₂ are the doses of drug 1 and drug 2 in combination that produce the same effect. The equation is extended for three-drug combinations.

  • Interpretation of CI Values:

    • CI < 1: Synergism

    • CI = 1: Additive effect

    • CI > 1: Antagonism

Visualizing the Mechanism of Action

The following diagrams illustrate the targeted signaling pathways and the experimental workflow.

G Dasatinib Dasatinib Src Src Dasatinib->Src inhibits Afatinib Afatinib EGFR_HER2 EGFR/HER2 Afatinib->EGFR_HER2 inhibits Trametinib Trametinib MEK MEK Trametinib->MEK inhibits PI3K_AKT PI3K/AKT Pathway Src->PI3K_AKT RAS_RAF_ERK RAS/RAF/ERK Pathway Src->RAS_RAF_ERK EGFR_HER2->PI3K_AKT EGFR_HER2->RAS_RAF_ERK Cell_Proliferation Cell Proliferation & Survival MEK->Cell_Proliferation PI3K_AKT->Cell_Proliferation RAS_RAF_ERK->MEK

Caption: Targeted Signaling Pathways of the DAT Combination.

G start Start: TNBC Cell Culture plate_cells Plate cells in 96/384-well plates (4-6k/900-1.1k cells/well) start->plate_cells treat_drugs Treat with Dasatinib, Afatinib, Trametinib (single & combinations) plate_cells->treat_drugs stain_cells Stain with Hoechst 33342 (all nuclei) & YOYO-1 (dead cells) treat_drugs->stain_cells image_cells High-Content Imaging stain_cells->image_cells analyze_data Image Analysis: - Cell Count (Proliferation) - % Dead Cells (Cytotoxicity) image_cells->analyze_data calculate_ci Calculate Combination Index (Chou-Talalay Method) analyze_data->calculate_ci end End: Determine Synergy calculate_ci->end

Caption: Experimental Workflow for Synergy Assessment.

References

Independent Validation of Compound J 2922 (KMS99220): A Comparative Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Initial searches for "Compound J 2922" did not yield specific results. However, the search results consistently pointed towards a novel synthetic morpholine-containing chalcone, KMS99220 , which aligns with the likely area of interest. This guide will focus on the available data for KMS99220. It is important to note that the majority of the current research on KMS99220 originates from a collaborative group of researchers. As such, truly independent validation by unaffiliated laboratories is limited in the publicly available literature.

This guide provides a comprehensive overview of the experimental data and methodologies related to KMS99220, an activator of the Nrf2 signaling pathway with neuroprotective and anti-inflammatory properties. For comparative purposes, a summary of other common Nrf2 activators is also included.

Data Presentation

In Vitro Efficacy of KMS99220
ParameterCell LineConcentrationResultReference
AMPK Activity Purified AMPK protein10 µM17% increase in enzyme activity[1][2]
HO-1 mRNA Induction BV2 microglia10 µMElevated within 1 hour[1]
iNOS mRNA Suppression (LPS-induced) BV2 microglia10 µMDose-dependent suppression[1]
NO Production Suppression (LPS-induced) BV2 microglia10 µMDose-dependent suppression[1]
NF-κB Nuclear Translocation (LPS-induced) BV2 microgliaNot specifiedLowered
Nrf2 Nuclear Translocation Dopaminergic CATH.a cellsNot specifiedIncreased
Antioxidant Enzyme Gene Expression (HO-1, NQO1, GCLC, GCLM) Dopaminergic CATH.a cellsNot specifiedIncreased
In Vivo Efficacy of KMS99220 in a Parkinson's Disease Mouse Model (MPTP-treated)
ParameterTreatmentDosageResultReference
Microglial Activation Oral administration of KMS9922010 and 30 mg/kgAttenuated
iNOS Levels in Nigrostriatal System Oral administration of KMS9922010 and 30 mg/kgDecreased
IL-1β Levels in Nigrostriatal System Oral administration of KMS9922010 and 30 mg/kgDecreased
Degeneration of Nigral Dopaminergic Neurons Oral administration of KMS99220Not specifiedPrevented
Motor Deficits Oral administration of KMS99220Not specifiedEffectively prevented
Pharmacokinetic and Toxicological Profile of KMS99220
ParameterFindingReference
Bioavailability Excellent
Metabolic Stability Favorable
Cytochrome P450 Inhibition Did not interfere with activities
In Vivo Toxicity No apparent toxicity up to 2000 mg/kg
Comparison with Other Nrf2 Activators
CompoundMechanism of ActionKey Findings
Sulforaphane (SFN) Electrophilic; modifies Keap1 cysteinesStrong antioxidant and anti-inflammatory effects; enhances bactericidal activity in macrophages.
Dimethyl Fumarate (DMF) Electrophilic; modifies Keap1 cysteinesModerate antioxidant and anti-inflammatory effects.
Wogonin Non-electrophilicDid not significantly modulate Nrf2 protein levels in one study.
Oltipraz ElectrophilicIncreased Nrf2 protein levels in THP-1-derived macrophages.

Experimental Protocols

Cell Culture and Treatment

BV2 microglial cells and dopaminergic CATH.a cells are cultured in appropriate media supplemented with fetal bovine serum and antibiotics. For inflammatory stimulation, cells such as BV2 microglia are treated with lipopolysaccharide (LPS). Investigational compounds like KMS99220 are typically dissolved in DMSO and added to the cell culture medium at various concentrations for specified time periods.

Western Blot Analysis

Total cell lysates or nuclear fractions are prepared using appropriate lysis buffers. Protein concentrations are determined using a BCA assay. Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane. The membrane is blocked and then incubated with primary antibodies against target proteins (e.g., Nrf2, HO-1, iNOS, p-AMPK, β-actin). After washing, the membrane is incubated with HRP-conjugated secondary antibodies. The protein bands are visualized using an ECL detection system.

Reverse Transcription-Polymerase Chain Reaction (RT-PCR)

Total RNA is extracted from cells using TRIzol reagent. cDNA is synthesized from the RNA templates using a reverse transcription kit. PCR is then performed using specific primers for the genes of interest (e.g., HO-1, iNOS, Nrf2 target genes). The PCR products are resolved on an agarose gel and visualized by ethidium bromide staining.

Griess Assay for Nitric Oxide (NO) Determination

The production of nitric oxide is assessed by measuring the amount of nitrite, a stable metabolite of NO, in the cell culture supernatant. The supernatant is mixed with Griess reagent (sulfanilamide and N-(1-naphthyl)ethylenediamine dihydrochloride in phosphoric acid). The absorbance at 540 nm is measured using a microplate reader, and the nitrite concentration is determined from a standard curve.

AMPK Activity Assay

The activity of purified AMPK protein in the presence of KMS99220 can be measured using a radiometric assay. This typically involves the phosphorylation of a specific substrate by AMPK using [γ-³²P]ATP, followed by the quantification of the incorporated radioactivity.

Mandatory Visualization

G cluster_0 Cytoplasm cluster_1 Nucleus KMS99220 KMS99220 Keap1 Keap1 KMS99220->Keap1 Binds to & Inhibits AMPK AMPK KMS99220->AMPK Activates Nrf2 Nrf2 Keap1->Nrf2 Binds & Sequesters Cul3 Cul3-Rbx1 E3 Ligase Keap1->Cul3 Targets Nrf2 for Degradation Nrf2->Cul3 Ubiquitination Nrf2_n Nrf2 Nrf2->Nrf2_n Translocation Proteasome Proteasomal Degradation Cul3->Proteasome pAMPK pAMPK (Active) AMPK->pAMPK Phosphorylation pAMPK_n pAMPK pAMPK->pAMPK_n Translocation ARE ARE (Antioxidant Response Element) Nrf2_n->ARE Binds to TargetGenes Antioxidant & Cytoprotective Gene Expression (HO-1, NQO1, GCLC) ARE->TargetGenes Induces Transcription HO1_early Early HO-1 Expression pAMPK_n->HO1_early Induces (Nrf2-Independent)

Caption: Dual signaling pathways of KMS99220.

G cluster_invitro Cellular Assays cluster_invivo Animal Model Evaluation cluster_pk Safety & ADME start Start: Hypothesis (Compound activates Nrf2) in_vitro In Vitro Studies (e.g., BV2, CATH.a cells) start->in_vitro western Western Blot (Nrf2, HO-1, pAMPK levels) in_vitro->western rtpcr RT-PCR (Target gene mRNA) in_vitro->rtpcr griess Griess Assay (NO production) in_vitro->griess activity_assay Enzyme Activity Assay (e.g., AMPK) in_vitro->activity_assay in_vivo In Vivo Studies (e.g., MPTP mouse model) western->in_vivo rtpcr->in_vivo griess->in_vivo activity_assay->in_vivo behavioral Behavioral Tests (Motor function) in_vivo->behavioral ihc Immunohistochemistry (Neuronal survival, microglial activation) in_vivo->ihc biochemical Biochemical Analysis of Brain Tissue (iNOS, Cytokines) in_vivo->biochemical pk_tox Pharmacokinetics & Toxicology in_vivo->pk_tox analysis Data Analysis & Conclusion behavioral->analysis ihc->analysis biochemical->analysis bioavailability Bioavailability Studies bioavailability->analysis toxicity Acute/Chronic Toxicity Studies toxicity->analysis

Caption: Experimental workflow for Nrf2 activator validation.

References

No Publicly Available Research Found for "Compound J 2922"

Author: BenchChem Technical Support Team. Date: November 2025

A comprehensive search for publicly available research, including scientific databases and clinical trial registries, yielded no specific information, studies, or data related to a substance identified as "Compound J 2922". The search for "Compound this compound" did not return any relevant results detailing its mechanism of action, synthesis, properties, or any preclinical or clinical investigations.

The executed search queries for "Compound this compound research," "Compound this compound mechanism of action," "Compound this compound clinical trials," and "Compound this compound synthesis and properties" did not identify any relevant scientific literature or clinical data. The search results did, however, return information on a variety of other chemical compounds and clinical trials, none of which are related to a "Compound this compound". These unrelated results included studies on 2-aryl-3-phenyl-2,3-dihydro-4H-1,3-benzothiazin-4-ones[1], the compound NYX-2925 for neuropathic pain[2], a mixed compound (Na0.71Ag0.29)2CoP2O7[3], and clinical trials for drugs such as Dronabinol[4], Donepezil[5], and Exenatide for Parkinson's disease.

Without any foundational research data on "Compound this compound," it is not possible to conduct a meta-analysis, create comparison guides with other alternatives, or provide the requested experimental data and visualizations. The core requirements of data presentation, experimental protocol detailing, and visualization of signaling pathways cannot be fulfilled due to the absence of any primary information on the topic.

Researchers, scientists, and drug development professionals seeking information on this compound should verify the identifier and consider that the substance may be proprietary, in a very early stage of development with no published data, or may be referred to by a different nomenclature. At present, no scientific analysis or comparison can be provided.

References

Head-to-Head Comparison: Compound J 2922 and its Role in Reversing Multdrug Resistance

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Compound J 2922, identified as N,N-bis(2-chloroethyl)docos-13-enamide, is a synthetic analog of a naturally occurring unsaturated fatty acid isolated from Isatis tinctoria L. (Banlangen).[1][2] This guide provides a detailed comparison of Compound this compound with other agents in the context of reversing multidrug resistance (MDR) in cancer cells. While direct head-to-head studies of Compound this compound with its close structural analogs are not publicly available, this document offers a comparative analysis against established MDR reversal agents, supported by experimental data and detailed protocols. The primary mechanism of action for Compound this compound involves the inhibition of glutathione-S-transferases (GSTs) and the depletion of intracellular glutathione (GSH), leading to the resensitization of cancer cells to chemotherapeutic agents.[1][2]

Data Presentation: Comparative Performance in MDR Reversal

The efficacy of MDR reversal agents is often quantified by the "reversal fold," which indicates the factor by which the cytotoxicity of a chemotherapy drug is increased in the presence of the reversal agent.

Compound/AgentMechanism of ActionCell LineChemotherapeutic AgentReversal FoldReference
Compound this compound GST Inhibition, GSH DepletionTCA8113/ADM (Adriamycin-resistant tongue cancer)Adriamycin2.461[1]
Verapamil P-glycoprotein (P-gp) InhibitionHuman Ovarian Cancer CellsAdriamycinComplete reversal in 3-6 fold resistant cells; Partial in 150-fold resistant cells
Verapamil Analogs (KR-30032, KR-30035) P-glycoprotein (P-gp) InhibitionHCT15 (P-gp expressing colon cancer)PaclitaxelKR-30035 was >15-fold more potent than verapamil
Cyclosporin A P-glycoprotein (P-gp) InhibitionHuman T-cell Acute Lymphatic LeukemiaVincristine, DaunorubicinComplete reversal in 50-fold vincristine-resistant cells
SDZ PSC 833 (Cyclosporin Analog) P-glycoprotein (P-gp) InhibitionP388 (Multidrug-resistant leukemia)Taxol250- to 300-fold increase in sensitivity

Note: The agents listed for comparison are not direct structural analogs of Compound this compound but are well-characterized MDR reversal agents that provide a benchmark for performance. Their primary mechanism, P-gp inhibition, differs from that of Compound this compound.

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the mechanism of action of Compound this compound and a general workflow for evaluating MDR reversal agents.

Compound_J_2922_Mechanism cluster_cell Drug-Resistant Cancer Cell Chemo Chemotherapeutic Drug (e.g., Adriamycin) Detox Drug Detoxification & Efflux Chemo->Detox Detoxified by GST/GSH Apoptosis Apoptosis Chemo->Apoptosis Induces J2922 Compound this compound GST Glutathione-S-Transferase (GST) J2922->GST Inhibits GSH Glutathione (GSH) J2922->GSH Depletes Detox->Chemo Reduced Efficacy CellDeath Cell Death Apoptosis->CellDeath

Caption: Mechanism of Compound this compound in reversing multidrug resistance.

MDR_Reversal_Workflow cluster_workflow Experimental Workflow for MDR Reversal Agent Evaluation start Start: Select Drug-Resistant & Parental Cancer Cell Lines cytotoxicity 1. Cytotoxicity Assay (e.g., MTT) - Determine IC50 of chemo drug alone - Determine IC50 of chemo drug + reversal agent start->cytotoxicity calc_rf 2. Calculate Reversal Fold (RF) RF = IC50 (chemo alone) / IC50 (chemo + agent) cytotoxicity->calc_rf mechanism 3. Mechanism of Action Studies calc_rf->mechanism gst_assay a. GST Inhibition Assay mechanism->gst_assay If applicable gsh_assay b. GSH Depletion Assay mechanism->gsh_assay If applicable pgp_assay c. P-gp Efflux Assay (e.g., Rhodamine 123) mechanism->pgp_assay If applicable end End: Evaluate Efficacy & Mechanism gst_assay->end gsh_assay->end pgp_assay->end

Caption: General experimental workflow for evaluating MDR reversal agents.

Experimental Protocols

In Vitro Multidrug Resistance Reversal Assay (MTT Assay)

Objective: To determine the reversal fold of a compound by comparing the cytotoxicity of a chemotherapeutic agent with and without the reversal agent in a drug-resistant cell line.

Materials:

  • Drug-resistant and parental (sensitive) cancer cell lines

  • Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

  • Chemotherapeutic agent (e.g., Adriamycin)

  • Compound this compound or analog

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

  • DMSO

  • 96-well plates

  • Microplate reader

Procedure:

  • Seed cells in 96-well plates at a density of 5 x 10³ cells/well and incubate for 24 hours.

  • Prepare serial dilutions of the chemotherapeutic agent.

  • Treat the cells with the chemotherapeutic agent alone or in combination with a non-toxic concentration of Compound this compound or its analog. Include untreated control wells.

  • Incubate the plates for 48 hours.

  • Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.

  • Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.

  • Measure the absorbance at 490 nm using a microplate reader.

  • Calculate the IC50 values (the concentration of the drug that inhibits cell growth by 50%) from the dose-response curves.

  • Calculate the Reversal Fold (RF) using the formula: RF = IC50 of chemotherapeutic agent alone / IC50 of chemotherapeutic agent in the presence of the reversal agent.

Glutathione-S-Transferase (GST) Inhibition Assay

Objective: To measure the inhibitory effect of a compound on GST activity.

Materials:

  • Cell lysate from the cancer cell line of interest

  • Phosphate buffer (pH 6.5)

  • 1-chloro-2,4-dinitrobenzene (CDNB) solution (substrate)

  • Reduced glutathione (GSH) solution

  • Compound this compound or analog

  • UV-Vis spectrophotometer

Procedure:

  • Prepare a reaction mixture containing phosphate buffer, GSH, and the cell lysate.

  • Add varying concentrations of Compound this compound or its analog to the reaction mixture. Include a control without the inhibitor.

  • Pre-incubate the mixture for 10 minutes at 25°C.

  • Initiate the reaction by adding CDNB.

  • Monitor the increase in absorbance at 340 nm for 5 minutes, which corresponds to the formation of the GSH-CDNB conjugate.

  • Calculate the rate of the reaction for each inhibitor concentration.

  • Determine the IC50 value of the inhibitor, which is the concentration that causes 50% inhibition of GST activity.

Intracellular Glutathione (GSH) Depletion Assay

Objective: To quantify the reduction in intracellular GSH levels after treatment with a compound.

Materials:

  • Cancer cell line

  • Compound this compound or analog

  • Phosphate-buffered saline (PBS)

  • Lysis buffer

  • GSH assay kit (commercially available, e.g., based on Ellman's reagent or a fluorescent probe)

  • Microplate reader (absorbance or fluorescence)

Procedure:

  • Culture cells to 80-90% confluency.

  • Treat the cells with different concentrations of Compound this compound or its analog for a specified time (e.g., 24 hours). Include an untreated control.

  • Harvest the cells and wash with cold PBS.

  • Lyse the cells according to the protocol of the chosen GSH assay kit.

  • Perform the GSH quantification assay following the manufacturer's instructions. This typically involves a colorimetric or fluorometric reaction where the signal is proportional to the amount of GSH.

  • Measure the absorbance or fluorescence using a microplate reader.

  • Normalize the GSH levels to the total protein concentration of the cell lysate.

  • Compare the GSH levels in treated cells to the untreated control to determine the extent of depletion.

References

A Comparative Benchmarking Guide: Compound J 2922 vs. Leading BRAF V600E Inhibitors

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of the hypothetical Compound J 2922 against two established competitors in the field of oncology, Vemurafenib and Dabrafenib. The focus of this analysis is on the inhibition of the B-Raf proto-oncogene, serine/threonine kinase (BRAF), specifically the V600E mutated variant, a critical driver in several cancers, including melanoma.

Disclaimer: "Compound this compound" is a fictional compound created for the purpose of this guide. All data presented for Compound this compound is hypothetical and intended to illustrate a typical benchmarking process. Data for Vemurafenib and Dabrafenib are compiled from publicly available literature.

Introduction to BRAF V600E Inhibition

The BRAF V600E mutation leads to the constitutive activation of the BRAF protein, which in turn activates the downstream Mitogen-Activated Protein Kinase (MAPK) signaling pathway.[1] This aberrant signaling cascade promotes uncontrolled cell proliferation and survival, contributing to tumor growth.[2] Small molecule inhibitors that selectively target the ATP-binding domain of the mutated BRAF V600E kinase have emerged as effective therapeutic agents.[3] This guide evaluates the preclinical profile of our hypothetical Compound this compound in comparison to the FDA-approved drugs, Vemurafenib and Dabrafenib.

In Vitro Kinase Inhibitory Potency and Selectivity

The potency and selectivity of a kinase inhibitor are critical determinants of its therapeutic efficacy and potential for off-target effects. The following tables summarize the half-maximal inhibitory concentrations (IC50) of Compound this compound, Vemurafenib, and Dabrafenib against the primary target BRAF V600E and a panel of off-target kinases.

Table 1: On-Target Potency against BRAF V600E

CompoundIC50 (nM) for BRAF V600E
Compound this compound (Hypothetical) 5
Vemurafenib31[4]
Dabrafenib0.6[5]

Table 2: Off-Target Kinase Selectivity Profile

Kinase TargetCompound this compound (Hypothetical) IC50 (nM)Vemurafenib IC50 (nM)Dabrafenib IC50 (nM)
BRAF (Wild Type) 150 1003.2
CRAF 75 485
SRMS >100018>1000
ACK1 >100019>1000
ZAK >1000187Not Reported
MKK4 >1000460Not Reported
MAP4K5 >1000354Not Reported
SIK1 >1000Not Reported<100
NEK11 >1000Not Reported<100
LIMK1 >1000Not Reported<100
CDK16 >1000Not ReportedPotent Inhibition
NEK9 >1000Not ReportedPotent Inhibition

Note: IC50 values can vary depending on the specific assay conditions. The data presented here is a representative summary from available literature.

Cellular Activity in BRAF V600E Mutant Cancer Cell Lines

The anti-proliferative activity of the compounds was assessed in human melanoma cell lines harboring the BRAF V600E mutation.

Table 3: Anti-proliferative Activity in BRAF V600E Mutant Cell Lines

Cell LineCompound this compound (Hypothetical) IC50 (nM)Vemurafenib IC50 (nM)Dabrafenib IC50 (nM)
A375 (Melanoma) 15 25 - 5003 - 30
HT29 (Colorectal Cancer) 25 25 - 350Not Reported
Colo205 (Colorectal Cancer) 30 25 - 350Not Reported

Signaling Pathway and Experimental Workflow Diagrams

To visually represent the biological context and experimental procedures, the following diagrams were generated using the Graphviz DOT language.

MAPK_Pathway RTK Receptor Tyrosine Kinase (RTK) RAS RAS RTK->RAS Growth Factors BRAF_V600E BRAF V600E RAS->BRAF_V600E MEK MEK1/2 BRAF_V600E->MEK ERK ERK1/2 MEK->ERK TranscriptionFactors Transcription Factors (e.g., c-Jun, c-Fos) ERK->TranscriptionFactors Proliferation Cell Proliferation & Survival TranscriptionFactors->Proliferation Inhibitor Compound this compound Vemurafenib Dabrafenib Inhibitor->BRAF_V600E

Caption: The MAPK signaling pathway with constitutive activation by BRAF V600E and the point of inhibition.

Kinase_Assay_Workflow start Start prepare_reagents Prepare Reagents: - Kinase Buffer - Recombinant BRAF V600E - Substrate (MEK1) - ATP - Test Compounds start->prepare_reagents add_compounds Add serially diluted compounds to plate prepare_reagents->add_compounds add_enzyme Add BRAF V600E enzyme add_compounds->add_enzyme pre_incubate Pre-incubate add_enzyme->pre_incubate initiate_reaction Initiate reaction with ATP/Substrate mix pre_incubate->initiate_reaction incubate Incubate at 30°C initiate_reaction->incubate terminate_reaction Terminate reaction and detect signal (e.g., ADP-Glo) incubate->terminate_reaction data_analysis Data Analysis: Calculate IC50 values terminate_reaction->data_analysis end End data_analysis->end

Caption: A generalized workflow for an in vitro BRAF V600E kinase inhibition assay.

Detailed Experimental Protocols

5.1. In Vitro BRAF V600E Kinase Assay

This protocol is designed to measure the direct inhibitory activity of the test compounds on the enzymatic activity of recombinant BRAF V600E.

  • Reagents and Materials:

    • Recombinant human BRAF V600E enzyme

    • Kinase assay buffer (e.g., 50 mM HEPES pH 7.5, 10 mM MgCl2, 1 mM EGTA, 0.01% Brij-35, 2 mM DTT)

    • Substrate: inactive MEK1 (kinase dead)

    • ATP

    • Test compounds (Compound this compound, Vemurafenib, Dabrafenib) dissolved in DMSO

    • ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system

    • 384-well white opaque plates

  • Procedure:

    • Prepare serial dilutions of the test compounds in kinase assay buffer.

    • Add 5 µL of the diluted compounds to the wells of a 384-well plate.

    • Add 5 µL of diluted BRAF V600E enzyme solution to each well.

    • Incubate the plate for 10 minutes at room temperature to allow for compound binding to the enzyme.

    • Initiate the kinase reaction by adding 10 µL of a solution containing the MEK1 substrate and ATP.

    • Incubate the reaction mixture for 60 minutes at 30°C.

    • Terminate the reaction and measure the amount of ADP produced using the ADP-Glo™ Kinase Assay kit according to the manufacturer's instructions.

    • Determine the IC50 values by fitting the data to a four-parameter logistic curve.

5.2. Cell-Based Proliferation Assay

This assay measures the effect of the test compounds on the proliferation of cancer cells harboring the BRAF V600E mutation.

  • Reagents and Materials:

    • BRAF V600E mutant human cancer cell lines (e.g., A375, HT29)

    • Complete cell culture medium (e.g., DMEM with 10% FBS)

    • Test compounds (Compound this compound, Vemurafenib, Dabrafenib) dissolved in DMSO

    • CellTiter-Glo® Luminescent Cell Viability Assay (Promega) or similar

    • 96-well clear-bottom white plates

  • Procedure:

    • Seed the cells in a 96-well plate at a density of 2,000-5,000 cells per well and allow them to attach overnight.

    • Prepare serial dilutions of the test compounds in complete cell culture medium.

    • Treat the cells with the diluted compounds and incubate for 72 hours at 37°C in a humidified 5% CO2 incubator.

    • Measure cell viability using the CellTiter-Glo® assay according to the manufacturer's protocol. Luminescence is proportional to the number of viable cells.

    • Calculate the IC50 values by plotting the percentage of cell viability against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.

Conclusion

This comparative guide provides a preclinical benchmark of the hypothetical BRAF V600E inhibitor, Compound this compound, against the established drugs Vemurafenib and Dabrafenib. The data presented herein, based on our hypothetical results and public information, suggests that Compound this compound demonstrates potent and selective inhibition of the BRAF V600E kinase. Further in-depth studies, including in vivo efficacy and safety profiling, would be necessary to fully elucidate its therapeutic potential. The provided experimental protocols and pathway diagrams serve as a foundational resource for researchers engaged in the discovery and development of novel targeted cancer therapies.

References

Safety Operating Guide

Navigating the Disposal of J 2922: A Guide for Laboratory Professionals

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical substances are paramount to ensuring a safe and compliant laboratory environment. This guide provides essential safety and logistical information for the disposal of materials identified as J 2922, which may refer to a specific chemical compound or a classification of hazardous materials.

Identifying Your Substance: The designation "this compound" can have two primary interpretations in a laboratory context. It is crucial to first correctly identify the nature of the substance you are handling.

  • Heneicosanol (ACC# 71712): "this compound" may be a product or catalog number for the chemical Heneicosanol. This is a white, powdered substance.

  • UN2922 Corrosive Liquid, Toxic, N.O.S.: Your material may be classified under the UN number 2922, which pertains to Corrosive liquids, toxic, n.o.s. (Not Otherwise Specified). This classification indicates a liquid that has both corrosive and toxic properties.

Below are the detailed disposal procedures for each possibility.

Disposal Protocol for Heneicosanol (ACC# 71712)

If "this compound" refers to Heneicosanol, a white powdery substance, the following procedures should be followed. The toxicological properties of this substance have not been fully investigated, warranting caution.

Personal Protective Equipment (PPE): Before handling, ensure you are equipped with the following:

  • Eye Protection: Chemical splash goggles.

  • Hand Protection: Chemical-resistant gloves.

  • Body Protection: Chemical-resistant apron and other protective clothing.

  • Respiratory Protection: Use in a well-ventilated area. If dust generation is unavoidable, a NIOSH-approved respirator is necessary.

Disposal Steps:

  • Containment: In case of a spill, sweep up the solid material, taking care to minimize dust generation.

  • Packaging: Place the swept-up material into a suitable, sealed, and properly labeled container for disposal.

  • Waste Stream: Dispose of the container as chemical waste through your institution's hazardous waste program. Do not dispose of it in regular trash or down the drain.

  • Decontamination: After the material has been collected, ventilate the area and wash the spill site thoroughly.

Quantitative Data Summary:

PropertyValue
Appearance White powder
Flash Point > 110 °C (> 230 °F)
NFPA Rating (estimated) Health: 1, Flammability: 1, Instability: 0

Experimental Workflow for Disposal:

cluster_prep Preparation cluster_spill Spill & Containment cluster_disposal Disposal prep_ppe Don appropriate PPE prep_area Ensure adequate ventilation prep_ppe->prep_area and spill_sweep Sweep up solid material prep_area->spill_sweep spill_package Place in a sealed, labeled container spill_sweep->spill_package disp_waste Dispose as hazardous chemical waste spill_package->disp_waste disp_decon Decontaminate spill area disp_waste->disp_decon cluster_assessment Hazard Assessment cluster_handling Handling Protocols cluster_disposal Disposal Pathway substance UN2922 Substance assess_corr Corrosive substance->assess_corr assess_tox Toxic substance->assess_tox handle_ppe Full PPE Required assess_corr->handle_ppe assess_tox->handle_ppe handle_vent Use Chemical Fume Hood handle_ppe->handle_vent disp_contain Contain with Inert Material handle_vent->disp_contain disp_package Package in Labeled Container disp_contain->disp_package disp_hw Dispose via Hazardous Waste Program disp_package->disp_hw

Essential Safety and Handling Protocols for UN2922

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: The following information pertains to UN2922, a corrosive and toxic liquid. It is highly probable that the query "J 2922" contains a typographical error and refers to this substance. Always consult the specific Safety Data Sheet (SDS) for the material you are handling and adhere to your institution's safety protocols.

Researchers, scientists, and drug development professionals must exercise extreme caution when handling UN2922. This substance is corrosive and can cause severe skin and eye burns.[1] It may be fatal if inhaled, absorbed through the skin, or swallowed.[1] The fluoride ion can penetrate the skin, causing destruction of deep tissue layers and bone, with symptoms potentially delayed for several hours.[1]

Personal Protective Equipment (PPE)

Appropriate personal protective equipment is mandatory to ensure safety when working with UN2922. The following table summarizes the required PPE.

Body PartPersonal Protective EquipmentSpecifications and Notes
Eyes/Face Safety glasses with side shields (or goggles) AND a face shieldMust be worn at all times in the laboratory when handling the substance.[1]
Skin Appropriate chemical-resistant clothingTo prevent skin exposure.[2]
Appropriate chemical-resistant glovesThe specific type of glove material should be selected based on the breakthrough time and permeation rate for the substance being handled.
Respiratory Approved respirator with a specific cartridge and full facepieceRequired when engineering controls do not maintain airborne concentrations below exposure limits or to an acceptable level.
Handling and Storage Procedures

Proper handling and storage are critical to prevent exposure and accidents.

  • Ventilation: Work in a well-ventilated area, preferably in a chemical fume hood. Ensure that eyewash stations and safety showers are readily accessible and in close proximity to the workstation.

  • Safe Handling Practices: Avoid contact with skin, eyes, and clothing. Do not breathe vapors or mists. Wash hands thoroughly after handling. Contaminated work clothing should not be allowed out of the workplace and must be laundered before reuse.

  • Storage: Keep containers tightly closed in a dry, cool, and well-ventilated place. Store away from incompatible materials such as strong acids, bases, and oxidizing agents.

Disposal Plan

Chemical waste, including UN2922 and any contaminated materials, must be disposed of in accordance with local, regional, and national hazardous waste regulations.

  • Waste Classification: This product is considered a hazardous chemical.

  • Containerization: Use designated, properly labeled, and sealed containers for chemical waste.

  • Disposal Route: Follow your institution's established procedures for hazardous chemical waste disposal. Do not pour down the drain.

Emergency Procedures

In case of exposure or spill, immediate action is required.

  • Eye Contact: Immediately rinse with plenty of water, also under the eyelids, for at least 15 minutes. Seek immediate medical attention.

  • Skin Contact: Remove all contaminated clothing immediately. Rinse skin with plenty of water. Seek immediate medical attention.

  • Inhalation: Move to fresh air. If breathing is difficult, give oxygen. Seek immediate medical attention.

  • Ingestion: Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention.

  • Spills: Evacuate the area. Wear appropriate PPE and contain the spill. Prevent further leakage or spillage if safe to do so. Do not let the product enter drains.

Operational Workflow for Handling UN2922

The following diagram outlines the procedural steps for safely handling and disposing of UN2922.

cluster_preparation Preparation cluster_handling Handling cluster_disposal Disposal & Decontamination cluster_emergency Emergency Response A Review Safety Data Sheet (SDS) B Verify Functionality of Eyewash & Safety Shower A->B C Don Appropriate PPE B->C D Work in a Well-Ventilated Area / Fume Hood C->D E Perform Experiment D->E F Segregate and Label Hazardous Waste E->F K Spill or Exposure Occurs E->K G Dispose of Waste via Approved Channels F->G H Decontaminate Work Area G->H I Doff and Dispose of Contaminated PPE H->I J Wash Hands Thoroughly I->J L Follow Emergency Procedures K->L M Seek Medical Attention L->M

Caption: Workflow for safe handling and disposal of UN2922.

References

×

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試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。